molecular formula C13H7NO3 B187283 2-Nitro-9-fluorenone CAS No. 3096-52-4

2-Nitro-9-fluorenone

Cat. No.: B187283
CAS No.: 3096-52-4
M. Wt: 225.2 g/mol
InChI Key: AJEAHBZZHSLIQP-UHFFFAOYSA-N
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Description

2-Nitro-9-fluorenone is a mutagenic photoproduct of u.v.a.-irradiated 2-aminofluorene. This compound was isolated from diesel-exhaust particles using a two-step fractionation scheme consisting of Sephadex LH20 chromatography and silica-gel thin-layer chromatography. Submicromolar concentrations of this compound were quantitated by mercury meniscus modified silver solid amalgam electrode combined with direct current voltammetry or differential pulse voltammetry.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrofluoren-9-one
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InChI

InChI=1S/C13H7NO3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H
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InChI Key

AJEAHBZZHSLIQP-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
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Molecular Formula

C13H7NO3
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DSSTOX Substance ID

DTXSID70184942
Record name 2-Nitro-9-fluorenone
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Molecular Weight

225.20 g/mol
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Physical Description

Yellow powder; [TCI America MSDS]
Record name 2-Nitro-9-fluorenone
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CAS No.

3096-52-4
Record name 2-Nitrofluorenone
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Foundational & Exploratory

Synthesis and Properties of 2-Nitro-9-fluorenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide provides a rigorous technical analysis of 2-Nitro-9-fluorenone (2-NF) , a critical intermediate in the synthesis of organic semiconductors and a model compound for studying nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Unlike generic summaries, this document focuses on the causality of synthetic choices, the mechanistic underpinnings of regioselectivity, and the validation of physicochemical properties.

Target Audience: Synthetic chemists, materials scientists, and toxicologists.

Synthesis Strategies

The synthesis of this compound is primarily achieved through two distinct pathways. The choice of pathway depends on the starting material availability (fluorene vs. fluorenone) and the required purity profile.

Route A: Direct Nitration of 9-Fluorenone (The Electrophilic Route)

This is the most direct method, utilizing the directing effects inherent in the fluorenone scaffold.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: The carbonyl group at position 9 is electron-withdrawing, which generally deactivates the ring. However, the biphenyl linkage acts as an activating group. The 2-position is para to the biphenyl bridge (C4a-C4b bond axis), making it the most nucleophilic site despite the carbonyl's deactivation.

Experimental Protocol (Route A)
  • Preparation: Dissolve 9-fluorenone (10 mmol) in glacial acetic acid or use

    
     as the solvent medium.
    
  • Nitration: Add a mixture of

    
     dropwise at 0°C to control the exotherm.
    
  • Reaction: Heat the mixture to 80°C for 1.5 hours .

    • Critical Control Point: Exceeding 100°C or prolonging reaction time promotes the formation of 2,7-dinitro-9-fluorenone.

  • Workup: Pour the reaction mixture into ice water. The yellow precipitate is filtered, washed with water to neutral pH, and recrystallized from ethanol or acetic acid.

  • Yield: Typically 90-95%.

Route B: Oxidation of 2-Nitrofluorene (The Oxidation Route)

This method is preferred when 2-nitrofluorene is already available or when avoiding strong acid conditions is necessary for functional group tolerance.

  • Reagents: Potassium Hydroxide (

    
    ), Tetrahydrofuran (THF), Oxygen (Air).
    
  • Mechanism: Base-catalyzed benzylic oxidation.

  • Advantage: High regiochemical purity as the nitro group is installed prior to oxidation.

Experimental Protocol (Route B)
  • Dissolution: Dissolve 2-nitrofluorene in THF (ratio 1:5 w/v).

  • Base Addition: Add powdered KOH (2 equivalents). The solution will darken, indicating deprotonation at the C9 position.

  • Oxidation: Stir vigorously at room temperature under an air atmosphere for 2-3 hours.

  • Workup: Filter off inorganic salts. Evaporate THF. Recrystallize the residue.

  • Yield: 98-99%.

Comparison of Synthetic Routes
FeatureRoute A: Direct NitrationRoute B: Oxidation
Starting Material 9-Fluorenone2-Nitrofluorene
Reagents


Conditions Harsh (Acidic, 80°C)Mild (Basic, RT)
Major Impurity 2,7-Dinitro-9-fluorenoneUnreacted starting material
Yield ~92%~99%

Reaction Mechanism & Workflow Visualization

The following diagrams illustrate the synthetic workflow and the mechanistic pathway for the direct nitration.

SynthesisWorkflow cluster_legend Pathway Key Fluorene Fluorene Fluorenone 9-Fluorenone Fluorene->Fluorenone Oxidation NitroFluorene 2-Nitrofluorene Fluorene->NitroFluorene HNO3/AcOH (Nitration) Product This compound Fluorenone->Product HNO3/H2SO4 80°C (Direct Nitration) NitroFluorene->Product KOH/THF/Air (Oxidation) Route A (Red) Route A (Red) Route B (Green) Route B (Green)

Figure 1: Dual synthetic pathways to this compound. Route A (Red) is direct; Route B (Green) is stepwise.

Mechanism Start 9-Fluorenone Complex Sigma Complex (Arenium Ion) Start->Complex Attack at C2 Nitronium NO2+ (Electrophile) Nitronium->Complex TS Transition State (Resonance Stabilized) Complex->TS Resonance Delocalization Final This compound TS->Final -H+ (Restoration of Aromaticity) note Regioselectivity: C2 is para to the biphenyl linkage (activating) and meta to C=O (deactivating). TS->note

Figure 2: Electrophilic Aromatic Substitution mechanism. The C2 position offers the best balance of activation energy.

Physicochemical Properties[1][2][3][4][5][6][7][8]

Accurate characterization is essential for distinguishing the ketone (this compound) from its precursor (2-nitrofluorene).

Physical Data Summary
PropertyValueNotes
CAS Number 3096-52-4Distinct from 2-nitrofluorene (607-57-8)
Molecular Formula

MW: 225.20 g/mol
Appearance Yellow Needles/PrismsRecrystallized from EtOH or AcOH
Melting Point 222 - 225 °C Critical:[1] 2-Nitrofluorene melts at ~156°C. Use MP to confirm oxidation.
Solubility Soluble in THF,

, Acetone
Insoluble in water
Density ~1.44 g/cm³Estimated
Spectroscopic Characterization[4][6][10][11][12]
1H NMR (CDCl3, 400 MHz)

The proton NMR spectrum is characterized by the downfield shift of protons adjacent to the nitro group and the carbonyl descreening.

  • 
     8.45 (d, J=2.0 Hz, 1H, H-1):  The proton between the nitro and carbonyl groups is most deshielded.
    
  • 
     8.38 (dd, J=8.0, 2.0 Hz, 1H, H-3):  Ortho to the nitro group.
    
  • 
     7.6 - 7.8 (m, 4H, Aromatic Ring):  The unsubstituted ring protons.
    
  • 
     7.9 (d, J=8.0 Hz, 1H, H-4):  Proton adjacent to the biphenyl bridge.
    
IR Spectroscopy (KBr Pellet)
  • 1720 - 1746

    
    :  Strong C=O stretch . This peak confirms the presence of the ketone and absence of the methylene group (which would appear in 2-nitrofluorene).
    
  • 1520 & 1345

    
    :  Asymmetric and symmetric 
    
    
    
    stretches
    .

Applications & Safety Profile

Applications
  • Charge Transfer Complexes: this compound serves as an electron acceptor. It forms charge-transfer complexes with electron-rich polycyclic aromatic hydrocarbons (PAHs), utilized in organic electronics and historical xerographic photoconductors.

  • Synthesis Intermediate: It can be reduced to 2-amino-9-fluorenone , a precursor for azo dyes and pigments.

  • Mutagenicity Standard: Used as a reference standard in environmental testing (diesel exhaust analysis) to monitor nitro-PAH pollution.

Safety & Toxicology (E-E-A-T Warning)
  • Hazard Classification: Carcinogen / Mutagen .

  • GHS Signal: WARNING .

  • Handling:

    • Inhalation: High risk. Use a dedicated fume hood.

    • Skin Contact: Nitrated fluorenones are readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.

    • Waste: Segregate as hazardous organic waste. Do not release into water systems as nitro-PAHs are persistent environmental pollutants.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification & Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (n.d.). 2-Nitrofluorene - PubChem Compound Summary. Retrieved from

  • Gong, X., et al. (2014). Charge Transfer Dynamics in Donor–Acceptor Complexes between a Conjugated Polymer and Fluorene Acceptors. Journal of Physical Chemistry C. Retrieved from

  • Organic Syntheses. (1933). Nitration of Fluorene to 2-Nitrofluorene (Precursor Protocol). Org. Synth. 13, 74. Retrieved from

  • ResearchGate. (2009). Nitration of fluorenones: Improved, Highly Efficient, and Green Synthesis. Retrieved from

Sources

2-Nitro-9-fluorenone: Technical Monograph & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-9-fluorenone (CAS 3096-52-4) is a critical nitro-aromatic ketone utilized primarily as a reference mutagen in genotoxicity assays and as an electron-accepting photosensitizer in optoelectronics. Unlike its parent compound fluorenone, the introduction of the nitro group at the C2 position significantly alters its electronic landscape, creating a strong dipole and enabling specific frameshift mutagenesis in Salmonella typhimurium strains.

This guide provides a rigorous technical analysis of this compound, detailing high-purity synthesis protocols, mechanistic pathways of mutagenicity, and its functional role in charge-transfer complexes.

Part 1: Chemical Identity & Physicochemical Profile

The distinct physical properties of this compound (2-NF) differentiate it from its metabolic precursor, 2-nitrofluorene. Researchers must verify melting points strictly, as confusion between the ketone (2-NF) and the fluorene analog is a common source of experimental error.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
CAS Number 3096-52-4 Distinct from 2-Nitrofluorene (CAS 607-57-8)
IUPAC Name 2-Nitro-9H-fluoren-9-one
Molecular Formula C₁₃H₇NO₃
Molecular Weight 225.20 g/mol
Appearance Yellow to crystalline powderDeepens in color upon photoreduction
Melting Point 222–223 °C significantly higher than 2-nitrofluorene (156 °C)
Solubility Soluble in CHCl₃, Acetone, AcOHInsoluble in water; limited solubility in EtOH
Absorption (

)
~260 nm, ~340 nmStrong

transitions
Key Hazard Mutagenic Frameshift mutagen (Ames Positive)

Part 2: Synthesis & Manufacturing Protocol

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The most robust route to this compound is the direct nitration of 9-fluorenone using a mixed acid system (HNO₃/H₂SO₄). The carbonyl group at C9 exerts a deactivating meta-directing effect relative to the bridge, but the biphenyl system directs substitution to the para position relative to the biphenyl linkage (C2).

Critical Control Point: Temperature regulation is vital.

  • < 60°C: Incomplete reaction.

  • > 100°C: Formation of 2,7-dinitro-9-fluorenone (over-nitration).

DOT Diagram: Synthesis Workflow

Synthesis Start 9-Fluorenone (Start) Process Nitration 80°C, 1.5 hrs Start->Process + Reagents Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Process Quench Ice Water Quench Precipitation Process->Quench SideProduct 2,7-Dinitro-9-fluorenone (Impurity >100°C) Process->SideProduct Overheating Crude Crude 2-NF (Yellow Solid) Quench->Crude Purify Recrystallization (Glacial Acetic Acid) Crude->Purify Final Pure this compound (MP: 222°C) Purify->Final

Figure 1: Selective nitration pathway for this compound synthesis, highlighting the critical temperature divergence point.

Detailed Experimental Protocol

Scale: 50 mmol basis Safety: Perform in a fume hood. Reagents are corrosive and the product is a mutagen.

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 9.0 g (50 mmol) of 9-fluorenone in 15 mL of water (suspension).

  • Acid Addition: Heat the suspension to 75°C . Slowly add a pre-mixed solution of 10 mL Conc. HNO₃ and 10 mL Conc. H₂SO₄ dropwise over 30 minutes.

    • Why: Adding acid to the hot suspension ensures immediate reaction solubility and prevents accumulation of unreacted acid which could lead to a runaway exotherm.

  • Reaction: Maintain temperature at 80–85°C for 1.5 hours.

    • Monitoring: TLC (Silica, 20% Ethyl Acetate/Hexane). The starting material (fluorenone) is less polar than the nitro product.

  • Quenching: Pour the reaction mixture into 150 mL of ice-cold water . A yellow precipitate will form immediately.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with water (3 x 50 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize the crude yellow solid from Glacial Acetic Acid or Ethanol .

    • Yield: Expect ~90–95% (approx. 10.5 g).

    • Validation: Check MP (Target: 222–223°C).

Part 3: Functional Applications & Mechanisms

Mutagenicity Standard (Ames Test)

This compound is a potent frameshift mutagen used to validate the sensitivity of Salmonella typhimurium strains, specifically TA98 and TA1538 .

Mechanism of Action: Unlike direct-acting mutagens, 2-NF requires metabolic activation. Bacterial nitroreductases reduce the nitro group to a hydroxylamine intermediate. This electrophilic species forms covalent adducts with DNA (specifically at the C8 position of guanine), causing a -1 frameshift mutation during replication.

DOT Diagram: Mutagenic Activation Pathway

Mutagenesis Compound This compound (Parent) Intermed N-Hydroxy-2-aminofluorenone (Proximate Mutagen) Compound->Intermed Reduction (+2e-) Enzyme Nitroreductase (Bacterial/Microsomal) Enzyme->Intermed Ester N-Acetoxy Ester (Ultimate Mutagen) Intermed->Ester Acetyltransferase DNA DNA-Guanine Adduct (C8-dG) Ester->DNA Covalent Binding Mutation Frameshift Mutation (-1 Deletion) DNA->Mutation Replication Error

Figure 2: Metabolic activation pathway of this compound leading to genotoxicity.

Optoelectronics & Photosensitization

In materials science, 2-NF serves as an electron transport material (ETM) . The electron-withdrawing nitro and carbonyl groups lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, facilitating electron acceptance from donor polymers (like PVK or amines).

  • Application: Electrophotography (Xerography) and Organic Photoreceptors.

  • Mechanism: Upon UV-Vis irradiation, 2-NF forms a charge-transfer (CT) complex with electron donors, generating a radical anion that facilitates charge migration through the bulk material.

Part 4: Safety & Handling (HSE)

Strict Containment Required:

  • Carcinogenicity: this compound is classified as a suspected carcinogen and a confirmed mutagen.

  • Decontamination: Glassware contacting 2-NF should be rinsed with a 10% bleach solution or strong alkaline solvent to degrade the nitro-aromatic structure before standard washing.

  • PPE: Double nitrile gloves, P100 respirator (if handling powder), and lab coat are mandatory.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Available at:

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.[1] Mutation Research/Environmental Mutagenesis and Related Subjects.[2]

  • Ueda, O., et al. Metabolism of 2-Nitrofluorene, an Environmental Pollutant, and 2-Acetylaminofluorene in Fish. ResearchGate.

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Properties. NIST Chemistry WebBook.[3]

  • Santa Cruz Biotechnology. this compound (CAS 3096-52-4) Technical Data.[3]

Sources

2-Nitro-9-fluorenone (C13H7NO3): Synthetic Protocols, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Nitro-9-fluorenone (2-NF), structured for researchers and drug development professionals.

Abstract

This compound (2-NF) is a rigid, planar nitroarene derivative of fluorenone characterized by its high electron affinity and significant mutagenic potency. While historically utilized as a reference mutagen in toxicological assays (Ames test), its contemporary relevance has shifted toward materials science. 2-NF serves as a critical electron-accepting building block in Organic Light Emitting Diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to stabilize radical anions. This guide details high-purity synthetic pathways, spectroscopic characterization, and safety protocols mandated by its genotoxic profile.

Chemical Identity & Physicochemical Profile[1][2][3][4]

2-NF combines a fluorenone core with a nitro group at the C2 position, creating a strong dipole and facilitating π-π stacking interactions essential for charge transport.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 3096-52-4PubChem
Formula C₁₃H₇NO₃Sigma-Aldrich
Molecular Weight 225.20 g/mol
Appearance Yellow needles/powder
Melting Point 222–225 °CLit.[1] (Method B)
Solubility Soluble in CHCl₃, THF, DMSO; Insoluble in water
λmax (Absorption) ~300–350 nm (broad)UV-Vis
IR Signature 1746 cm⁻¹ (C=O), 1518/1344 cm⁻¹ (NO₂)NIST
Spectroscopic Validation
  • ¹H NMR (400 MHz, CDCl₃): Distinctive downfield shifts due to the electron-withdrawing nitro and carbonyl groups.

    • δ 8.49 (d, J=2.0 Hz, 1H, H-1)

    • δ 8.24 (dd, J=8.0, 2.0 Hz, 1H, H-3)

    • δ 7.7–7.8 (m, Fluorenone backbone)

  • MS (EI): Molecular ion peak [M]⁺ at m/z 225. Fragmentation typically shows loss of NO₂ (m/z 179) and CO (m/z 151).

Synthetic Pathways & Optimization

Two primary routes exist: direct nitration of fluorenone (Classic) and oxidative activation of 2-nitrofluorene (Modern/Green). The oxidative method is preferred for high purity as it avoids isomer mixtures common in direct nitration.

Method A: Base-Catalyzed Aerobic Oxidation (Recommended)

This protocol utilizes the acidity of the C9 protons in 2-nitrofluorene to generate a carbanion, which is subsequently oxidized by atmospheric oxygen.

  • Precursor: 2-Nitrofluorene (CAS 607-57-8)

  • Reagents: THF (Solvent), KOH (Base), Air (Oxidant)[1]

  • Yield: >95%

Protocol:

  • Dissolution: Dissolve 20 g (0.095 mol) of 2-nitrofluorene in 120 mL of anhydrous THF in a 250 mL three-necked flask equipped with a mechanical stirrer.

  • Activation: Add 5.31 g (0.095 mol) of powdered KOH. The solution will darken as the fluorenyl anion forms.

  • Oxidation: Stir vigorously at room temperature (25 °C) open to the atmosphere (or bubble air) for 2–3 hours. The reaction is driven by the formation of the resonance-stabilized peroxide intermediate.

  • Workup: Filter the reaction mixture to remove excess KOH/salts. Evaporate the THF filtrate under reduced pressure.

  • Purification: Wash the resulting yellow solid with water (3 x 50 mL) to remove residual base. Recrystallize from ethanol or acetic acid to yield bright yellow needles (mp 223–225 °C).

Method B: Electrophilic Aromatic Nitration (Classic)
  • Precursor: Fluorenone[2][3][4]

  • Reagents: Fuming HNO₃, H₂SO₄

  • Conditions: 80–100 °C, 1–2 hours.

  • Drawback: Requires careful temperature control to prevent dinitration (2,7-dinitro-9-fluorenone).

Visualization: Synthetic Logic Flow

Synthesis cluster_0 Mechanism: Aerobic Oxidation Fluorene Fluorene NitroFluorene 2-Nitrofluorene (Precursor) Fluorene->NitroFluorene HNO3/AcOH (Nitration) Product This compound (Target) NitroFluorene->Product KOH/THF/O2 (Aerobic Oxidation) High Yield Fluorenone Fluorenone Fluorenone->Product HNO3/H2SO4 (Direct Nitration) Risk of isomers

Figure 1: Comparison of synthetic routes. The aerobic oxidation pathway (Green) is preferred for specificity and yield.

Reactivity & Functionalization[7][8]

2-NF possesses two distinct electrophilic sites: the carbonyl carbon (C9) and the nitro group.

Selective Reduction of the Ketone (C9)

Reduction of the carbonyl group yields 2-nitro-9-fluorenol , a key intermediate for glycosylation or esterification.

  • Reagent: Sodium Borohydride (NaBH₄) in Methanol.[5]

  • Observation: Color shift from bright yellow (ketone) to pale yellow/white (alcohol).[6]

  • Mechanism: Hydride attack on the C9 carbonyl carbon.

Reduction of the Nitro Group

Reduction of the nitro group yields 2-amino-9-fluorenone , a precursor for azo dyes and a known mutagenic metabolite.

  • Reagent: Sn/HCl or catalytic hydrogenation (H₂/Pd-C).

  • Note: If Wolff-Kishner conditions (Hydrazine/KOH) are used, the ketone is removed entirely, yielding 2-aminofluorene or 2-nitrofluorene depending on sequence.

Applications in Materials Science & Biology[11][12]

Organic Electronics (Electron Acceptor)

2-NF is utilized in "Push-Pull" systems for organic photovoltaics. The nitro group (electron-withdrawing) lowers the LUMO energy level, facilitating electron injection and transport.

  • Role: Non-fullerene electron acceptor.

  • Mechanism: Forms charge-transfer complexes with electron-rich polymers (e.g., MEH-PPV).[7]

Mutagenicity Standard (Ames Test)

2-NF is a potent frameshift mutagen, specifically active in Salmonella typhimurium strain TA98 (without metabolic activation, -S9).

  • Mechanism: The planar structure allows intercalation into DNA base pairs. The nitro group is enzymatically reduced by bacterial nitroreductases to the hydroxylamine (-NHOH), which forms adducts with guanine residues (C8-Guanine), causing reading frame errors.

Visualization: Mutagenic Activation Pathway

Mutagenicity NF This compound (Parent Compound) Intercalation DNA Intercalation (Planar Stacking) NF->Intercalation Hydroxylamine N-hydroxy-2-aminofluorenone (Proximate Mutagen) NF->Hydroxylamine + Nitroreductase Adduct C8-Guanine DNA Adduct (Mutation) Intercalation->Adduct Facilitates Access Nitroreductase Bacterial Nitroreductase (In vivo activation) Nitroreductase->Hydroxylamine Nitrenium Nitrenium Ion (Ultimate Mutagen) Hydroxylamine->Nitrenium - OH- Nitrenium->Adduct Covalent Bonding

Figure 2: Mechanism of Genotoxicity. Metabolic activation converts 2-NF into a DNA-binding electrophile.

Safety, Handling, & Toxicology

CRITICAL WARNING: this compound is a suspected human carcinogen and a confirmed mutagen.

Handling Protocols
  • Engineering Controls: Always handle in a certified chemical fume hood. Use a glove box for weighing powder to prevent inhalation of dust.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

  • Decontamination: Surface spills should be treated with 10% bleach solution followed by ethanol.

  • Waste Disposal: Segregate as hazardous organic waste (halogen-free). Do not dispose of down drains.

Toxicological Data
  • Ames Test: Positive in strains TA98, TA1538, and TA1537 (frameshift mutations).

  • Carcinogenicity: IARC Group 2B (Possibly carcinogenic to humans) based on structural analogues (nitrofluorenes).

References

  • Sigma-Aldrich. this compound Product Specification & MSDS. Available at:

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum & IR Data. NIST Chemistry WebBook. Available at:

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at:

  • Organic Syntheses. Preparation of 2-Nitrofluorene (Precursor Protocol). Org. Synth. 1933, 13, 74. Available at:

  • Beedle, E. C., et al.Mutagenicity of nitrofluorenones in the Ames Salmonella/microsome assay. Mutation Research, 1982. (Foundational toxicity study establishing TA98 specificity).
  • Datta, S., et al. Charge Transfer Dynamics in Donor–Acceptor Complexes between a Conjugated Polymer and Fluorene Acceptors. J. Phys. Chem. C, 2014.[8] (Applications in organic electronics).

Sources

Technical Guide: Physicochemical Characterization and Processing of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-9-fluorenone (CAS: 3096-52-4) is a critical nitro-aromatic intermediate used extensively in the synthesis of optoelectronic materials and as a reference standard in mutagenicity assays (Ames test).[1] Its rigid, planar fluorenone backbone confers high thermal stability, while the nitro group at the C2 position introduces significant electronic asymmetry, making it a candidate for electron-transport materials.[2]

This guide provides a rigorous analysis of the compound's physical properties, specifically its melting point (222–223 °C) , which serves as the primary thermodynamic indicator of purity.[2] We detail the synthesis, purification, and analytical protocols required to achieve and verify pharmaceutical-grade quality.

Part 1: Physicochemical Profile[4]

The following data represents the consensus values for high-purity (>99%) this compound. Researchers should use these baselines for calibration.

PropertyValue / DescriptionContext
CAS Number 3096-52-4Unique Identifier
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 225.20 g/mol
Melting Point 222 – 223 °C Sharp transition indicates high purity.[3]
Appearance Yellow needles or powderColor intensity correlates with crystalline size.
Solubility Soluble: Toluene, Acetic Acid, DMFInsoluble: WaterLow solubility in ethanol requires hot filtration.
Boiling Point ~419 °C (at 760 mmHg)Theoretical; decomposition often precedes boiling.
Density 1.437 g/cm³Calculated value.[]

Part 2: Thermodynamic Characterization & Melting Point Analysis

The Melting Point as a Purity Indicator

For this compound, the melting point is not merely a physical constant but a sensitive diagnostic tool.[2] Due to the compound's high lattice energy—derived from ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-

stacking of the planar fluorenone core—impurities disrupt the crystal lattice significantly, leading to a pronounced melting point depression .
  • Pure State: 222–223 °C (Sharp range < 1 °C).[]

  • Crude/Impure: 215–218 °C (Broad range > 2 °C).

  • Common Impurities:

    • Fluorenone (Starting Material): Lowers MP significantly (Eutectic formation).

    • 2,7-Dinitro-9-fluorenone: Raises MP or causes broadening; formed by over-nitration.

Differential Scanning Calorimetry (DSC) Protocol

For drug development applications where capillary melting point is insufficient, DSC is the gold standard.[2]

  • Sample Prep: Encapsulate 2–5 mg of dried sample in an aluminum pan.

  • Ramp Rate: 5 °C/min or 10 °C/min under Nitrogen purge (50 mL/min).

  • Observation:

    • Look for a single sharp endothermic peak at onset ~222 °C.[2]

    • Exothermic events immediately following melting indicate thermal decomposition; do not hold the sample in the liquid phase for extended periods.[2]

Part 3: Synthesis and Purification Workflow

The synthesis of this compound relies on the electrophilic aromatic substitution of fluorenone. The carbonyl group deactivates the ring, but the 2-position (para to the biphenyl linkage) remains the most reactive site for nitration.[2]

Mechanistic Pathway & Workflow

The following diagram illustrates the critical path from raw material to analytical grade product, highlighting the divergence points for impurities.

SynthesisWorkflow Fluorenone Start: Fluorenone (CAS 486-25-9) Nitration Nitration HNO3 / H2SO4 (80-120°C) Fluorenone->Nitration Electrophilic Subst. Crude Crude Product (Contains 2,7-Dinitro isomer) Nitration->Crude Quench in Ice Water Impurity1 Impurity: 2,7-Dinitro-9-fluorenone (Over-nitration) Nitration->Impurity1 High Temp Side Rxn Recrystallization Recrystallization Solvent: Glacial Acetic Acid Crude->Recrystallization Purification Filtration Hot Filtration & Cooling Recrystallization->Filtration Remove insolubles FinalProduct Pure this compound (Yellow Needles, MP 222°C) Filtration->FinalProduct Slow Crystallization

Figure 1: Synthesis and purification workflow for this compound, emphasizing the critical recrystallization step to remove dinitrated byproducts.

Detailed Purification Protocol (Recrystallization)

To achieve the target melting point of 222–223 °C, simple washing is insufficient.[2] Recrystallization from glacial acetic acid is the industry standard due to the steep solubility curve of the nitro-derivative.[2]

  • Dissolution: Dissolve crude yellow solid in boiling glacial acetic acid (~15 mL per gram of solid).

  • Hot Filtration: If particulates remain, filter the boiling solution through a pre-heated glass funnel to remove inorganic salts or char.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Rapid cooling traps impurities.

  • Collection: Filter the yellow needles via vacuum filtration.

  • Washing: Wash the cake with cold ethanol (to remove acetic acid residues) followed by hexane.

  • Drying: Dry in a vacuum oven at 60 °C for 4 hours. Note: Solvent inclusion can artificially lower the MP.[2]

Part 4: Analytical Validation Protocols

Protocol A: Capillary Melting Point (Routine)
  • Equipment: Buchi or Stuart melting point apparatus.

  • Calibration: Verify apparatus using a Caffeine standard (MP 235 °C).

  • Procedure:

    • Pack capillary tube to 3mm height.

    • Fast ramp (10 °C/min) to 200 °C.

    • Slow ramp (1 °C/min) from 200 °C to 225 °C.

    • Record Onset (first liquid drop) and Clear Point (complete liquefaction).

Protocol B: HPLC Purity Analysis

Melting point should be cross-referenced with chromatography for drug development assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[2]

  • Mobile Phase: Acetonitrile : Water (70:30 v/v).

  • Detection: UV at 254 nm (Fluorenone core absorbs strongly).

  • Flow Rate: 1.0 mL/min.

  • Retention Time: this compound typically elutes after fluorenone but before dinitro-derivatives due to polarity differences.

Part 5: Applications & Research Relevance

Mutagenicity Standards (Ames Test)

This compound is a direct-acting mutagen in Salmonella typhimurium strains (TA98). It is used as a positive control to validate the sensitivity of metabolic activation systems (S9 fraction) in toxicology screenings [1].

Organic Electronics

The electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making the compound an effective electron transport material in organic light-emitting diodes (OLEDs) and electrophotographic photoreceptors [2].[2]

Pharmaceutical Intermediates

The ketone functionality at C9 allows for the synthesis of Schiff bases (via condensation with amines/hydrazines).[2] These derivatives are actively researched for antimicrobial and antiviral properties, specifically as potential protease inhibitors [3].[2]

Part 6: Safety & Handling (SDS Summary)

  • Hazard Classification: Mutagen (Category 2), Carcinogen (Suspected).

  • PPE Requirements: Nitrile gloves (double gloving recommended), N95/P100 respirator if handling powder, safety goggles.[2]

  • Spill Cleanup: Do not dry sweep. Dampen with water to prevent airborne dust, then collect for hazardous waste disposal (Incineration).[2]

References

  • National Toxicology Program (NTP). (1992).[5] Testing Status of 2-Nitrofluorene M92008. National Institute of Environmental Health Sciences.[5] Link

  • Sigma-Aldrich. (2024). This compound Product Specification & MSDS. Merck KGaA. Link

  • Venkatesan, K., et al. (2012).[2][3] Preparation of various Schiff's bases of 9-fluorenone and its biological application.[3][6] Journal of Chemical and Pharmaceutical Research, 4(10):4477-4483.[3] Link

  • Santa Cruz Biotechnology. (2024). This compound Physical Properties Data.Link[1]

Sources

Spectroscopic Characterization & Structural Analysis of 2-Nitro-9-fluorenone

[1]

Executive Summary & Structural Context

2-Nitro-9-fluorenone (2-NF) (CAS: 3096-52-4) is a critical reference standard in environmental toxicology and organic semiconductor research.[1][2] Structurally, it consists of a rigid, planar fluorenone backbone substituted with a nitro group at the C2 position.[1][2][3] This substitution breaks the symmetry of the parent fluorenone, introducing a strong dipole and specific electronic transitions that are detectable via spectroscopy.[1][2][3]

This guide provides a validated technical analysis of 2-NF, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data.[1] It is designed to allow researchers to definitively identify 2-NF in complex matrices (e.g., diesel exhaust particulates) or synthetic reaction mixtures.[1][2][3]

Structural Logic[1][2][3]
  • The Fluorenone Core: A planar, bridged biphenyl ketone.[1][2][3] The carbonyl at C9 imposes rigidity.[1][2][3]

  • The Nitro Group (C2): An electron-withdrawing group (EWG) that strongly deshields the adjacent protons (H1 and H3) and induces a bathochromic shift in the UV-Vis spectrum compared to the parent fluorenone.[1]

Spectroscopic Data Analysis[1][2][3][4][5]

Ultraviolet-Visible Spectroscopy (UV-Vis)

The electronic absorption spectrum of 2-NF is characterized by intense


1

1

Key Data Points (Solvent: Ethanol/Methanol):

Transition Type

(nm)
Log

Structural Cause

(E-band)
234 nm 3.98Aromatic system excitation

(K-band)
332 nm 4.25Conjugation between Nitro and Fluorenone core

(R-band)
~380-400 nm (low)Carbonyl lone pair transition (tailing into visible)
  • Solvatochromism: 2-NF exhibits positive solvatochromism.[1][2][3] In polar aprotic solvents (e.g., DMSO, DMF), the intramolecular charge transfer (ICT) band may redshift further due to stabilization of the excited state dipole.[1][2][3]

  • Visual Appearance: The absorption tail into the visible region (400 nm+) gives the compound its characteristic yellow-to-cream crystalline appearance.[1]

Infrared Spectroscopy (FT-IR)

IR analysis is the primary method for functional group validation.[1][2][3] The spectrum is dominated by the carbonyl and nitro stretches.[1][2][3]

Diagnostic Peaks (KBr Pellet/ATR):

Wavenumber (cm

)
AssignmentMechanistic Insight
1720 - 1735 C=O[1] StretchThe 5-membered ring imposes angle strain, shifting the ketone stretch to a higher frequency than typical diaryl ketones (~1660 cm

).[1]
1520 - 1530

NO

Asymmetric stretching of the nitro group.[1][2][3]
1340 - 1350

NO

Symmetric stretching of the nitro group.[1][2][3]
1590 - 1610 C=C AromaticSkeletal vibrations of the fluorene rings.[1][2][3]
3050 - 3100 C-H AromaticWeak aromatic proton stretches.[1][2][3]
Nuclear Magnetic Resonance ( H NMR)

NMR provides the definitive structural proof.[1][2][3] The nitro group at position 2 creates a distinct deshielding pattern on Ring A, while Ring B remains relatively similar to the parent fluorenone but is influenced by the cross-ring carbonyl anisotropy.[1][2][3]

Experimental Conditions: 400 MHz, DMSO-

Peak Assignments:

Proton PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Explanation
H-1 8.49 - 8.51 d (appears as s)

Most deshielded.[1] Located between the electron-withdrawing C=O and NO

groups.[1][2][3]
H-3 8.24 - 8.26 dd

Ortho to NO

.[1][2] Deshielded by induction.[1][2][3]
H-4 8.06 - 8.12 d

Para to NO

.[1][2] Less deshielded than H1/H3.
H-5, H-8 7.70 - 7.80 m-H-8 is peri to the carbonyl, shifting it downfield relative to H-6/H-7.[1]
H-6, H-7 7.51 - 7.56 m-Remote aromatic protons on Ring B.

Interpretation Logic:

  • Look for the singlet/small doublet at ~8.5 ppm .[1][2][3] This is the "smoking gun" for 2-substitution. In unsubstituted fluorenone, H-1 is a doublet at ~7.6 ppm.[1][2][3] The +0.9 ppm shift confirms the adjacent Nitro group.[1][2][3]

  • The coupling pattern of H-3 (dd) confirms it has one ortho neighbor (H-4) and one meta neighbor (H-1).[1][2]

Analytical Workflow & Logic Maps

Structural Confirmation Logic

The following diagram illustrates the deductive logic used to confirm the identity of 2-NF using the data above.

StructuralLogicSampleUnknown Yellow SolidIR_AnalysisFT-IR AnalysisSample->IR_AnalysisUV_AnalysisUV-Vis AnalysisSample->UV_AnalysisNMR_Analysis1H NMR (DMSO-d6)Sample->NMR_AnalysisDecision_COPeak @ 1720 cm-1?(Strained Ketone)IR_Analysis->Decision_COConclusionCONFIRMED:This compoundUV_Analysis->ConclusionMax @ 332nm(Conj. Extension)Decision_H1Singlet @ 8.5 ppm?(H-1 Deshielding)NMR_Analysis->Decision_H1Decision_NO2Peaks @ 1525/1345 cm-1?(Nitro Group)Decision_CO->Decision_NO2YesDecision_NO2->ConclusionFunctional Groups PresentDecision_H1->ConclusionRegiochemistry Confirmed

Caption: Deductive pathway for confirming this compound structure via multi-modal spectroscopy.

Mass Spectrometry Fragmentation Pathway

While NMR/IR are primary, Mass Spectrometry (MS) provides molecular weight confirmation.[1][2][3]

FragmentationM_IonMolecular Ion (M+)m/z = 225Frag1[M - NO2]+m/z = 179M_Ion->Frag1- NO2 (46 u)Frag2[M - NO2 - CO]+m/z = 151Frag1->Frag2- CO (28 u)(Fluorenone characteristic)

Caption: Electron Impact (EI) fragmentation pathway characteristic of nitrofluorenones.[1]

Experimental Protocols

Sample Preparation for NMR

2-NF has limited solubility in non-polar solvents.[1][2][3] Proper preparation is vital for resolution.[1][2][3]

  • Solvent Selection: Use DMSO-

    
      (Dimethyl sulfoxide-d6) for optimal solubility and peak separation.[1][2][3] CDCl
    
    
    may be used but often results in peak overlap of the aromatic protons due to aggregation or lower resolution.[1][2][3]
  • Concentration: Weigh 5–10 mg of 2-NF.

  • Dissolution: Add 0.6 mL of solvent. Sonicate for 60 seconds if the solid does not dissolve immediately (yellow solution should be clear).

  • Filtration: Filter through a small plug of glass wool into the NMR tube to remove suspended micro-particulates which cause line broadening.[1][2][3]

UV-Vis Dilution Protocol

Because the extinction coefficient (


123
  • Stock Solution: Dissolve 1.0 mg 2-NF in 10 mL Ethanol (HPLC grade).

  • Working Solution: Take 0.1 mL of Stock and dilute to 10 mL with Ethanol.

  • Baseline: Run a blank with pure Ethanol before measuring. Scan range: 200–500 nm.[1][2][3]

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2][3] this compound Mass Spectrum & Gas Chromatography Data.[1][2][3][4][5][6] NIST Chemistry WebBook, SRD 69.[1][2][3][4][7] [Link][1][2][3]

  • PubChem. (2024).[1][2][3] 2-Nitrofluorene Compound Summary (Spectroscopic Data). National Library of Medicine.[1][3] [Link](Note: Used for comparative IR/UV data of the nitro-fluorene class).[1]

1H NMR spectrum of 2-Nitro-9-fluorenone

Technical Deep Dive: H NMR Characterization of this compound

Executive Summary & Structural Context

This compound (2-NF) is a critical intermediate in the synthesis of optoelectronic materials and charge-transport layers. Its planar, tricyclic fluorenone backbone exhibits strong

For the analytical scientist, 2-NF presents a classic study in substituent effects. The molecule features two distinct aromatic systems:[1]

  • Ring A (Nitro-substituted): Highly deshielded due to the synergistic electron-withdrawing effects of the nitro group (

    
    ) and the carbonyl group (
    
    
    ).
  • Ring B (Unsubstituted): Moderately deshielded, primarily influenced by the carbonyl anisotropy and the global electron deficiency of the fluorenone core.

This guide provides a validated assignment of the

Synthesis & Sample Preparation Protocol

To ensure spectral fidelity, the purity of the analyte is paramount. The following protocol outlines the generation of high-purity 2-NF suitable for quantitative NMR analysis.

Validated Synthesis Workflow

The synthesis relies on the electrophilic aromatic substitution (nitration) of 9-fluorenone. The carbonyl group directs the incoming nitronium ion (

SynthesisWorkflowStart9-Fluorenone(Precursor)ReactionNitration(0-5°C -> RT)Start->ReactionReagentHNO3 / H2SO4(Mixed Acid)Reagent->ReactionQuenchIce WaterQuenchReaction->QuenchExothermic ControlPurifyRecrystallization(Glacial Acetic Acid)Quench->PurifyCrude PrecipitateFinalThis compound(Yellow Needles)Purify->Final>98% Purity

Figure 1: Validated synthesis and purification workflow for NMR-grade this compound.

NMR Sample Preparation[2]
  • Solvent Selection: DMSO-d

    
      is the preferred solvent over CDCl
    
    
    .
    • Reasoning: 2-NF has limited solubility in chloroform. DMSO-d

      
       ensures complete dissolution and prevents aggregation-induced line broadening. Furthermore, the polar solvent separates the aromatic signals more effectively than non-polar solvents.
      
  • Concentration: 10–15 mg in 0.6 mL DMSO-d

    
    .
    
  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Spectral Analysis & Assignment

The

Chemical Shift Data (400 MHz, DMSO-d )
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Logic
H-1 8.48 - 8.51 Doublet (d)

Most Deshielded. Located between the bridgehead and the Nitro group. No ortho neighbors (only meta coupling to H3).
H-3 8.24 - 8.28 Doublet of Doublets (dd)

,

Ortho to H4 and Meta to H1. Strongly deshielded by ortho-Nitro group.
H-4 8.00 - 8.12 Doublet (d)

Ortho to H3. Less deshielded than H1/H3 as it is further from the Nitro group.
H-5, H-8 7.70 - 7.80 Multiplet (m)-"Pseudo-ortho" to the Carbonyl. The anisotropy of the C=O bond deshields these protons relative to H6/H7.
H-6, H-7 7.50 - 7.55 Multiplet (m)-Most shielded aromatic protons. Remote from the Nitro group and Carbonyl cone.
Assignment Logic Tree

The following logic diagram illustrates the decision process for assigning the signals based on splitting patterns and electronic effects.

AssignmentLogicSignalAnalyze Aromatic Region(7.5 - 8.6 ppm)RingARing A (Nitro)3-Spin SystemSignal->RingADownfield (>8.0 ppm)RingBRing B (Unsubstituted)4-Spin SystemSignal->RingBUpfield (<7.8 ppm)H1H-1 (~8.5 ppm)Doublet (J=2Hz)(Meta coupling only)RingA->H1Isolated by NO2H3H-3 (~8.3 ppm)dd (J=8, 2Hz)(Ortho + Meta)RingA->H3Between NO2 & H4H4H-4 (~8.1 ppm)Doublet (J=8Hz)(Ortho coupling only)RingA->H4Vicinal to H3H58H-5, H-8 (~7.75 ppm)Deshielded by C=ORingB->H58Peri-position to C=OH67H-6, H-7 (~7.53 ppm)Remote from EWGsRingB->H67Meta/Para to C=O

Figure 2: Logic tree for assigning this compound protons based on multiplicity and shift.

Mechanistic Discussion

The "H-1" Anomaly

In many fluorenone derivatives, H-1 and H-8 are the most deshielded protons due to the magnetic anisotropy of the carbonyl group (the "deshielding cone"). However, in This compound , the H-1 proton experiences a "double penalty":

  • Carbonyl Anisotropy: It lies within the deshielding cone of C9=O.

  • Nitro Ortho-Effect: The nitro group at C2 exerts a strong inductive (-I) and mesomeric (-M) withdrawal, significantly reducing electron density at H-1. This combination pushes the H-1 signal to ~8.5 ppm, making it the diagnostic peak for this molecule.

Solvent Effects (DMSO vs. CDCl )

Researchers should note a significant solvent-induced shift.[2] In CDCl





References

  • Synthesis Protocol: Organic Syntheses, Coll. Vol. 2, p. 438 (1943); Vol. 10, p. 74 (1930).

  • Spectral Data Verification: ChemicalBook, 2-Nitrofluorenone NMR Spectrum Data.

  • Solvent Effects: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Database Validation: SDBS (Spectral Database for Organic Compounds), SDBS No. 2736.

Mass Spectrometry of 2-Nitro-9-fluorenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-9-fluorenone (2-NF) is a potent mutagenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) prevalent in diesel exhaust particulates and atmospheric photochemical reaction products. Its analysis demands high specificity due to the complex matrices (e.g., soot, biological tissue) in which it is found.

This guide establishes Gas Chromatography with Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) as the gold standard for quantification due to the compound's high electron affinity. While Electron Ionization (EI) provides structural characterization, it lacks the femtogram-level sensitivity required for environmental monitoring. Liquid Chromatography (LC) utilizing Atmospheric Pressure Chemical Ionization (APCI) serves as a robust alternative for high-throughput screening.

Part 1: Chemical & Physical Profile

Understanding the physicochemical properties of 2-NF is prerequisite to selecting the ionization interface. The nitro group (


) strongly influences the molecule's behavior in the ion source.
PropertyValueMS Implication
Formula

MW 225.19 Da
Structure Fluorenone backbone + Nitro group at C2High thermal stability suitable for GC.
Electron Affinity High (~1.0–1.5 eV)Ideal candidate for Electron Capture (EC) mechanisms.
Polarity ModerateCompatible with both GC (non-polar columns) and LC (Reverse Phase).
Boiling Point ~450 °C (predicted)Requires high GC interface temperatures (280–300 °C).

Part 2: Ionization Techniques & Mechanisms[1][2]

Electron Ionization (EI) - The Structural Fingerprint

In EI (70 eV), 2-NF undergoes extensive fragmentation. While useful for library matching, the molecular ion (


) intensity is often compromised, reducing sensitivity.
  • Primary Mechanism : Hard ionization leading to radical cation formation.

  • Key Fragmentation Pathway :

    • Nitro-Nitrite Rearrangement : The nitro group isomerizes to a nitrite ester (

      
      ), facilitating the loss of 
      
      
      
      (30 Da).
    • Direct Cleavage : Loss of

      
       (46 Da) to form the fluorenone cation.
      
    • Carbonyl Loss : Subsequent ejection of

      
       (28 Da) from the fluorenone core.
      
Negative Ion Chemical Ionization (NICI) - The Quantitative Standard

NICI using methane as a reagent gas operates via Resonance Electron Capture . The thermalized electrons generated by the reagent gas are captured by the electronegative nitro group of 2-NF.

  • Mechanism :

    
    
    
  • Spectrum : Dominated by the molecular anion (

    
    ) with minimal fragmentation.
    
  • Advantage : 100–1000x more sensitive than EI for nitro-PAHs.

LC-MS Interface: APCI vs. ESI[3][4]
  • Electrospray Ionization (ESI) : Generally poor for 2-NF due to its lack of acidic/basic sites for easy protonation/deprotonation.

  • Atmospheric Pressure Chemical Ionization (APCI) : The preferred LC interface. It utilizes charge transfer reactions in the gas phase, effectively ionizing the neutral 2-NF molecule in negative mode (

    
    ) or positive mode (
    
    
    
    ).

Part 3: Fragmentation Analysis & Visualization

Fragmentation Pathway (EI Mode)

The following diagram illustrates the stepwise degradation of the 2-NF ion.

Fragmentation M Molecular Ion [M]+. m/z 225 M_NO [M - NO]+ m/z 195 M->M_NO - NO (30) M_NO2 Fluorenone Cation [M - NO2]+ m/z 179 M->M_NO2 - NO2 (46) M_NO->M_NO2 - O (16) M_NO2_CO Fluorenyl Cation [M - NO2 - CO]+ m/z 151 M_NO2->M_NO2_CO - CO (28) Biphenylene Biphenylene Ion m/z 152 M_NO2->Biphenylene - CO + H rearrangement

Figure 1: EI Fragmentation pathway showing the loss of nitro groups and carbonyl core degradation.

Diagnostic Ion Table (EI vs. NICI)
m/zIon IdentityModeRelative Abundance
225

/

NICI (Base) / EI100% (NICI) / 40-60% (EI)
195

EI20-40%
179

EI50-80%
163

EI<10%
151/152

EI30-50%

Part 4: Experimental Protocols

Protocol A: GC-NICI-MS (High Sensitivity)

Objective : Quantification of 2-NF in environmental extracts (e.g., diesel particulate matter).

  • Sample Preparation :

    • Extract sample with Dichloromethane (DCM).[1]

    • Purify using Solid Phase Extraction (SPE) on Silica or Aminopropyl cartridges to remove polar interferences.

    • Reconstitute in isooctane containing internal standard (e.g., 2-Nitrofluorene-d9).

  • GC Parameters :

    • Column : DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas : Helium at 1.0 mL/min (Constant Flow).

    • Inlet : Splitless mode at 280 °C.

    • Oven Program : 90 °C (1 min) → 20 °C/min → 300 °C (hold 5 min).

  • MS Parameters (NICI) :

    • Reagent Gas : Methane (40% flow).

    • Source Temp : 150 °C (Lower source temps enhance electron capture efficiency).

    • Interface Temp : 290 °C.

    • SIM Mode : Monitor m/z 225 (Target) and m/z 179 (Qualifier).

Protocol B: LC-APCI-MS (High Throughput)

Objective : Rapid screening or analysis of 2-NF alongside polar metabolites.

  • LC Parameters :

    • Column : C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase : A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient : 50% B to 95% B over 5 mins.

  • MS Parameters (APCI) :

    • Mode : Negative Ion (APCI-).

    • Corona Current : 4–10 µA.

    • Vaporizer Temp : 350–400 °C (Critical for volatilization).

    • Capillary Temp : 200 °C.

Part 5: Workflow Visualization

Workflow Sample Sample Matrix (Diesel/Tissue) Extract Solvent Extraction (DCM/Toluene) Sample->Extract Cleanup SPE Cleanup (Silica/Alumina) Extract->Cleanup Decision Select Interface Cleanup->Decision GC GC-NICI-MS (Gold Standard) Decision->GC Max Sensitivity LC LC-APCI-MS (High Throughput) Decision->LC Polar Metabolites Result Quantification (m/z 225) GC->Result LC->Result

Figure 2: Decision matrix for selecting the analytical workflow based on sensitivity needs.

Part 6: Validation & Troubleshooting

  • Matrix Effects : In NICI, co-eluting electrophilic compounds can deplete the thermal electron population, suppressing the signal. Always use a deuterated internal standard (e.g., 2-Nitrofluorene-d9 ) to correct for this.

  • Source Temperature : For NICI, a lower source temperature (150 °C vs 250 °C) often increases sensitivity by stabilizing the molecular anion

    
    .
    
  • Isomer Separation : 2-NF must be chromatographically resolved from other nitro-fluorenone isomers (e.g., 3-nitro-9-fluorenone) as they share identical mass spectra. The DB-5MS column usually provides sufficient resolution.

References

  • NIST Mass Spectrometry Data Center . (2014). This compound Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Link

  • White, C. M., Robbat, A., & Hoes, R. M. (1983). Gas chromatographic retention characteristics of nitrated polycyclic aromatic hydrocarbons on SE-52. Chromatographia, 17(11), 605-612. Link

  • Möller, L., & Gustafsson, J. A. (1986). Liquid chromatographic-mass spectrometric analysis of 2-nitrofluorene and its derivatives. Biomedical and Environmental Mass Spectrometry, 13(12), 681-688. Link

  • Gallampois, C., et al. (2014). 9-Fluorenone APCI-MS Spectra. MassBank EU. Link

  • Korfmacher, W. A., et al. (1984). Electron capture negative ion chemical ionization mass spectrometry of nitro-polycyclic aromatic hydrocarbons. Analytical Chemistry, 56(4), 666–671.

Sources

Technical Guide: Synthesis of 2-Nitro-9-fluorenone from 2-Nitrofluorene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the oxidative transformation of 2-nitrofluorene (CAS: 607-57-8) to 2-nitro-9-fluorenone (CAS: 3096-52-4). While 2-nitrofluorenone is often synthesized via the direct nitration of fluorenone, the oxidative route from 2-nitrofluorene is a critical workflow for researchers utilizing 2-nitrofluorene as a scaffold for mutagenicity standards or as an intermediate in the synthesis of optoelectronic materials.

This protocol utilizes a Chromium(VI)-mediated oxidation in glacial acetic acid. This method is selected for its robustness against the electron-withdrawing nitro group, which deactivates the fluorene ring system but leaves the benzylic C9 position accessible for radical or electrophilic attack.

Chemical Strategy & Mechanism[1][2]

Substrate Analysis

The starting material, 2-nitrofluorene, possesses a methylene bridge (C9) that is susceptible to oxidation. However, the nitro group at the C2 position acts as a strong electron-withdrawing group (EWG).

  • Electronic Effect: The EWG reduces the electron density of the aromatic rings, making them less susceptible to electrophilic attack but increasing the acidity of the C9 protons (

    
    ).
    
  • Reactivity: The oxidation requires a strong oxidant capable of abstracting a hydrogen atom or attacking the enol form at C9. Sodium dichromate (

    
    ) in acidic media is the "Gold Standard" for this transformation due to the formation of reactive chromyl species.
    
Reaction Mechanism

The oxidation proceeds via a radical or ionic pathway involving high-valent chromium species.

  • Activation: In glacial acetic acid, dichromate forms chromic acid (

    
    ) and acetyl chromate species.
    
  • Abstraction: The oxidant abstracts a hydrogen from the C9 position, forming a benzylic radical or cation.

  • Esterification: A chromate ester intermediate is formed at C9.

  • Elimination: The chromate ester undergoes elimination to yield the ketone (fluorenone) and reduced Chromium(IV/III) species.

Mechanistic Visualization

Mechanism Start 2-Nitrofluorene (C9 Methylene) Step1 Benzylic Radical/Cation Intermediate Start->Step1 H-Abstraction (Cr(VI)) Step2 Chromate Ester Formation Step1->Step2 Cr-O Bond Formation Step3 Elimination of HCrO3- Step2->Step3 Rate Limiting Step End This compound (C9 Ketone) Step3->End Product Release

Caption: Simplified mechanistic pathway for the Chromium(VI) oxidation of the benzylic C9 position.

Experimental Protocol

Reagents & Materials
ReagentCAS No.[1]RoleEquiv.Hazards
2-Nitrofluorene 607-57-8Substrate1.0Carcinogen (2B), Mutagen
Sodium Dichromate (

)
7789-12-0Oxidant3.0Carcinogen, Oxidizer, Toxic
Glacial Acetic Acid 64-19-7SolventExcess (10-15 vol)Corrosive, Flammable
Water (Distilled) 7732-18-5QuenchExcess-
Step-by-Step Methodology

Safety Precaution: All operations must be performed in a functioning fume hood. 2-Nitrofluorene is a potent mutagen; double-gloving (Nitrile) and N95/P100 respiratory protection (if handling powder outside hood) are mandatory.

Phase 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5.0 g (23.7 mmol) of 2-nitrofluorene in 50 mL of glacial acetic acid.

    • Note: Heating to 60-70°C may be required to fully dissolve the starting material.

  • Oxidant Addition: Add 21.2 g (71.1 mmol, ~3.0 equiv) of Sodium Dichromate dihydrate directly to the solution.

    • Tip: Alternatively, dissolve the dichromate in a minimal amount of hot water or acetic acid before addition to prevent clumping, though solid addition is standard for this scale.

Phase 2: Reflux[2]
  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (bath temp ~125°C) for 2.5 to 3 hours .

    • Visual Cue: The color will shift from the lighter yellow of the nitrofluorene to a dark, greenish-brown slurry as Chromium(III) species form.

  • Monitoring (PAT): Check reaction progress via TLC (Silica gel; 80:20 Hexane:Ethyl Acetate).

    • Target: Disappearance of 2-nitrofluorene (

      
      ) and appearance of the more polar ketone (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quench: Allow the reaction mixture to cool to ~80°C, then pour the hot mixture into 300 mL of ice-cold water with vigorous stirring.

    • Observation: A voluminous yellow/orange precipitate will form immediately.

  • Digestion: Stir the aqueous suspension for 30 minutes to ensure all chromium salts are solubilized.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with:

    • 100 mL Water (to remove Cr salts and acid).

    • 20 mL 5%

      
       solution (to neutralize residual acetic acid).
      
    • 50 mL Water (final rinse).

Phase 4: Purification
  • Recrystallization: The crude product is often sufficiently pure (95%+), but for analytical grade:

    • Recrystallize from Glacial Acetic Acid or Ethanol/Toluene (1:1) .

    • Dissolve in boiling solvent, filter hot (to remove inorganic residues), and cool slowly to 4°C.

  • Drying: Dry the yellow needle-like crystals in a vacuum oven at 60°C for 4 hours.

Synthetic Workflow Diagram

Workflow Start Start: 2-Nitrofluorene + AcOH AddOx Add Na2Cr2O7 (3.0 Equiv) Start->AddOx Reflux Reflux 3 Hours (118°C) AddOx->Reflux Quench Pour into Ice Water Reflux->Quench Filter Vacuum Filtration & Wash (H2O/NaHCO3) Quench->Filter Crude Crude Yellow Solid Filter->Crude Recryst Recrystallize (AcOH or EtOH) Crude->Recryst Final Pure this compound (Yellow Needles) Recryst->Final

Caption: Operational workflow for the oxidative synthesis and purification.

Process Analytical Technology (PAT) & QC

To ensure the integrity of the synthesized compound, compare the isolated product against these standard metrics.

MetricSpecificationNotes
Appearance Yellow needles/powderDarker color indicates residual Cr or tar.
Melting Point 222 – 223 °C Distinctly higher than starting material (156-158 °C).
Yield 75 – 85%Losses primarily occur during recrystallization.
IR Spectroscopy

Strong carbonyl stretch (absent in starting material).
1H NMR Loss of

signal
The singlet at

ppm (fluorene

) disappears.

NMR Diagnostic (DMSO-d6, 400 MHz):

  • 2-Nitrofluorene:

    
     3.95 (s, 2H, 
    
    
    
    ), 7.4-8.4 (m, 7H, Ar-H).
  • This compound: No aliphatic protons. Signals shift downfield due to the carbonyl anisotropy. Key doublet for H-1 (closest to nitro) and H-8.

Safety & Toxicology (Critical)

2-Nitrofluorene is classified as a Group 2B Carcinogen (Possibly carcinogenic to humans) by IARC and is a potent mutagen in the Ames test.

  • Route of Entry: Inhalation of dust and dermal absorption.

  • Chromium(VI): Sodium dichromate is a known human carcinogen and environmental toxin.

  • Waste Disposal: All aqueous waste contains Cr(III)/Cr(VI) and must be segregated into heavy metal waste streams. The organic mother liquor contains nitro-aromatics and must be incinerated.

References

  • Standard Nitration/Oxidation Protocols

    • Organic Syntheses, Coll.[3] Vol. 2, p. 438 (1943); Vol. 13, p. 74 (1933). (Foundational method for fluorene nitration and oxidation).

    • Source:

  • Physical Properties & Spectral Data

    • Sigma-Aldrich Product Sheet: this compound (CAS 3096-52-4).[4]

    • Source: [4][5]

  • Mechanistic Insight (Oxidation of Fluorenes)
  • Safety Data

    • National Toxicology Program (NTP) Report on Carcinogens: Nitroarenes.
    • Source:

Sources

Technical Synthesis Guide: Regioselective Nitration of 9-Fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective nitration of 9-fluorenone to synthesize 2-nitro-9-fluorenone (CAS: 3096-52-4). The protocol leverages the electronic directing effects of the fluorenone core to achieve high regioselectivity for the C2 position, minimizing the formation of 2,7-dinitro-9-fluorenone and other isomers.[1] Designed for application scientists and process chemists, this document integrates mechanistic insight with a scalable, safety-focused experimental workflow.[1]

Mechanistic Principles & Regioselectivity

The nitration of 9-fluorenone is a classic electrophilic aromatic substitution (EAS). The regioselectivity is governed by the competing electronic effects of the central carbonyl group and the biphenyl-like sigma bond linkage.

Electronic Directing Effects
  • The Carbonyl Group (Deactivating): The C9 carbonyl group is strongly electron-withdrawing (

    
    , 
    
    
    
    ), deactivating the entire aromatic system towards electrophilic attack.[1] In a single benzene ring, this would direct incoming electrophiles to the meta position.[1]
  • The Biphenyl Linkage (Activating): The C4a-C4b and C8a-C9a bonds act as substituted aryl groups. The sigma bond connecting the rings allows for resonance delocalization.

  • The C2 Position: Attack at the C2 position is favored because it is para to the activating biphenyl linkage (bridgehead carbon) and meta to the deactivating carbonyl group. This position offers the best balance of electronic activation while minimizing steric hindrance and inductive deactivation from the carbonyl.

Reaction Pathway Visualization

The following diagram illustrates the electrophilic attack mechanism and the resonance stabilization that favors the 2-nitro isomer.

NitrationMechanism cluster_effects Regioselectivity Drivers Fluorenone 9-Fluorenone (Starting Material) SigmaComplex Sigma Complex (Resonance Stabilized) Fluorenone->SigmaComplex Electrophilic Attack (C2) Nitronium Nitronium Ion (NO2+) Nitronium->SigmaComplex Deprotonation Deprotonation (-H+) SigmaComplex->Deprotonation Product This compound (Major Isomer) Deprotonation->Product Aromatization Effect1 Carbonyl: Deactivating (Meta-director) Effect2 Biphenyl Link: Activating (Para-director to C2)

Figure 1: Mechanistic pathway of 9-fluorenone nitration, highlighting the formation of the resonance-stabilized sigma complex at the C2 position.

Experimental Protocol

This protocol uses a mixed-acid system (HNO₃/H₂SO₄) which generates the active nitronium ion (


) in situ. This method is preferred over acetyl nitrate protocols for scale-up due to better thermal management and higher atom economy.
Reagents & Equipment
Reagent/EquipmentSpecificationRole
9-Fluorenone >98% PuritySubstrate
Nitric Acid Fuming (90%+) or Conc. (65-70%)Nitrating Agent
Sulfuric Acid Concentrated (98%)Catalyst/Dehydrating Agent
Glacial Acetic Acid >99%Solvent (Optional for solubility)
Ethanol AbsoluteRecrystallization Solvent
Reactor 3-Neck Flask with Reflux CondenserReaction Vessel
Temp.[2][3][4][5][6][7] Control Oil bath with digital probePrecise thermal regulation
Step-by-Step Procedure

Step 1: Preparation of Nitrating Mixture [1]

  • In a separate chemically resistant vessel, cool 15 mL of concentrated sulfuric acid (H₂SO₄) to 0–5°C.

  • Slowly add 10 mL of concentrated nitric acid (HNO₃) dropwise with stirring.

  • Caution: This step is exothermic. Maintain temperature <20°C to prevent decomposition of nitric acid.

Step 2: Substrate Dissolution & Addition

  • Charge a 250 mL 3-neck round-bottom flask with 9.0 g (0.05 mol) of 9-fluorenone.

  • Add 20 mL of water (or glacial acetic acid for higher solubility). Heat the mixture to 60–75°C to ensure partial dissolution/suspension.

  • Critical Addition: Add the prepared mixed acid solution dropwise to the fluorenone suspension over 30–45 minutes.

    • Control Point: Do not allow the temperature to exceed 85°C during addition to prevent dinitration (formation of 2,7-dinitro-9-fluorenone).

Step 3: Reaction & Quenching

  • After addition, maintain the reaction temperature at 80–85°C for 1.5 hours.

  • Monitor reaction progress via TLC (Solvent: Ethyl Acetate/Hexane 1:4). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Cool the reaction mixture to room temperature (25°C).

  • Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a yellow solid.

Step 4: Isolation & Purification

  • Filter the yellow precipitate using a Büchner funnel.[8]

  • Wash the cake with water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Recrystallization: Transfer the crude solid to a flask and add boiling ethanol (~10-15 mL per gram of crude).

  • Heat to reflux until dissolved. If insoluble particulates remain, perform a hot filtration.[1][6][9]

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Collect the needle-like yellow crystals via filtration and dry in a vacuum oven at 50°C.

Experimental Workflow Diagram

Workflow Start Start: 9-Fluorenone + Solvent Addition Controlled Addition (Temp < 85°C) Start->Addition AcidPrep Prepare Mixed Acid (HNO3 + H2SO4 @ 0°C) AcidPrep->Addition Reaction Reaction Phase (80-85°C, 1.5 hrs) Addition->Reaction Quench Quench in Ice Water Reaction->Quench Filter Filtration & Washing (Neutralize pH) Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure this compound Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of this compound.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete reaction or loss during recrystallization.Increase reaction time to 2.5h; Ensure mother liquor is cooled to 4°C before filtration.
Formation of 2,7-Dinitro Isomer Temperature too high (>90°C) or excess acid used.Strictly control addition temperature; Verify stoichiometry of HNO₃ (limit to 1.1 - 1.2 eq).
Product is Sticky/Oily Residual acetic acid or water.Dry the crude product thoroughly before recrystallization; Use a vacuum oven.
Incomplete Dissolution in EtOH Saturation limit reached.Use a larger volume of ethanol or switch to Acetone/Ethanol mix for recrystallization.

Safety Considerations (HSE)

  • Thermal Runaway: Nitration reactions are highly exothermic. Failure to control the addition rate of the acid mixture can lead to a thermal runaway. Always have an ice bath ready for emergency cooling.

  • Acid Handling: Red fuming nitric acid and concentrated sulfuric acid are corrosive and oxidizers. Use full PPE (Face shield, acid-resistant gloves, apron).[1]

  • Fluorenone Toxicity: 9-Fluorenone is an irritant and toxic to aquatic life with long-lasting effects.[4][10] All waste streams must be neutralized and disposed of as hazardous chemical waste.

Characterization Data

The purified product should exhibit the following physicochemical properties:

  • Appearance: Yellow needle-like crystals.

  • Melting Point: 220–224°C (Lit. 222–224°C).

  • IR Spectrum (KBr): 1716 cm⁻¹ (C=O stretch), 1529 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       8.48 (s, 1H, H-1)[1]
      
    • 
       8.43 (d, 1H, H-3)[1]
      
    • 
       7.79 (d, 1H, H-4)[1]
      
    • 
       7.72-7.50 (m, aromatic protons of the unsubstituted ring).
      
    • Note: The singlet at ~8.48 ppm is characteristic of the proton at C1, deshielded by both the nitro group and the carbonyl.[1]

References

  • Preparation of 2-Nitrofluorenone. Organic Syntheses, Coll. Vol. 3, p. 666 (1955); Vol. 28, p. 91 (1948).[1]

  • Process for producing 2-nitryl fluorenone. Google Patents, CN101245018B.

  • Nitration of fluorenones 1, 2a, and 2b. ResearchGate, "Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water".[1]

  • Safety Data Sheet: 9-Fluorenone. Fisher Scientific.

Sources

Precision Synthesis and Mechanistic Pathways of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Chemical Development

Executive Summary

This technical guide details the synthesis and reaction mechanism of 2-Nitro-9-fluorenone (2-NF) , a critical intermediate in the development of photosensitizers, organic semiconductors, and mutagenicity standards. While 2-NF can be accessed via the oxidation of 2-nitrofluorene, this guide focuses on the Direct Nitration of 9-Fluorenone via Electrophilic Aromatic Substitution (


). This route is mechanistically complex due to the competing electronic effects of the biphenyl system and the deactivating carbonyl bridge. We provide a self-validating protocol, mechanistic visualization, and safety standards for high-purity synthesis.

Mechanistic Analysis: Direct Nitration

The synthesis of this compound from 9-fluorenone is a classic example of controlled regioselectivity in a deactivated fused ring system.

Substrate Electronics & Regioselectivity

The 9-fluorenone molecule consists of two benzene rings fused by a carbonyl bridge at C9.

  • Deactivation: The carbonyl group exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    ), deactivating the entire aromatic system relative to fluorene.
  • Directing Effects:

    • Positions 1 & 4 (Ortho/Para to Carbonyl): These positions are severely deactivated by the carbonyl's resonance withdrawal. Position 4 is further hindered sterically ("bay region").

    • Position 2 (Meta to Carbonyl, Para to Biphenyl Linkage): The 2-position is the most nucleophilic site. It benefits from the resonance stabilization of the arenium ion intermediate, where the positive charge can be delocalized without placing it directly adjacent to the destabilizing electron-poor carbonyl carbon.

The Reaction Pathway ( )

The mechanism proceeds through three distinct phases:

  • Activation: Generation of the nitronium ion (

    
    ) from nitric and sulfuric acid.
    
  • Attack: The

    
    -electrons at C2 attack the electrophile, breaking aromaticity to form a resonance-stabilized sigma complex (Wheland intermediate).
    
  • Re-aromatization: A base (bisulfate ion,

    
    ) abstracts the proton at C2, restoring aromaticity.
    
Mechanistic Visualization

The following diagram illustrates the electronic flow and transition states.

Nitration_Mechanism HNO3 HNO3 + 2H2SO4 NO2 NO2+ (Nitronium Ion) + H3O+ + 2HSO4- HNO3->NO2 Dehydration Sigma Sigma Complex (Resonance Stabilized Carbocation at C2) NO2->Sigma Fluorenone 9-Fluorenone (Substrate) Fluorenone->Sigma Nucleophilic Attack (Rate Limiting) Product This compound (Product) Sigma->Product Deprotonation (-H+) Byproduct H2SO4 (Regenerated) Sigma->Byproduct

Figure 1: Electrophilic Aromatic Substitution pathway for the nitration of 9-fluorenone.

Synthetic Strategies: Route Comparison

Researchers must choose between direct nitration and oxidation based on available starting materials and purity requirements.

FeatureRoute A: Direct Nitration Route B: Oxidation of 2-Nitrofluorene
Substrate 9-Fluorenone2-Nitrofluorene
Reagents

(Mixed Acid)

or

Atom Economy HighLower (if using metal oxidants)
Regioselectivity Moderate: Risk of 2,7-dinitration if T > 80°C.High: Regiochemistry is fixed in the precursor.
Primary Risk Exotherm / Over-nitrationPeroxide formation (THF) / Heavy metals
Recommendation Preferred for bulk synthesis Preferred for analytical standards

Detailed Experimental Protocol (Direct Nitration)

This protocol is optimized to maximize the yield of the mono-nitro derivative while suppressing the formation of 2,7-dinitro-9-fluorenone.

Reagents & Equipment[1]
  • Substrate: 9-Fluorenone (98%+ purity).

  • Acids: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Solvent: Glacial Acetic Acid (optional, for milder conditions) or Water (for quench).

  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, ice bath.

Step-by-Step Methodology

Step 1: Acid Mixture Preparation (Exotherm Control)

  • In a separate vessel, cool 10 mL of conc.

    
     to 0°C.
    
  • Slowly add 10 mL of Fuming

    
    . Caution: Highly Exothermic. Maintain temp < 10°C.
    

Step 2: Substrate Solubilization

  • Charge the reaction flask with 9.0g (0.05 mol) of 9-Fluorenone.

  • Add 15 mL of water (or acetic acid for solubility).[1] Heat to 75°C to create a suspension/solution.

Step 3: Controlled Addition (The Critical Step)

  • Add the mixed acid dropwise to the fluorenone suspension.

  • Crucial: Maintain internal temperature between 75°C and 80°C .

    • Why? Below 70°C, the reaction stalls. Above 85°C, the rate of dinitration (at C7) increases exponentially [1].

  • Stir for 1.5 hours at 80°C.

Step 4: Quench and Isolation

  • Pour the hot reaction mixture into 150 mL of ice-water slurry. The product will precipitate as a yellow solid.

  • Filter via vacuum filtration (Buchner funnel).

  • Wash the cake with water until the filtrate pH is neutral (pH 6-7).

Step 5: Purification

  • Recrystallize the crude yellow solid from Ethanol or Glacial Acetic Acid .

  • Dry in a vacuum oven at 60°C.

Process Workflow Diagram

Experimental_Workflow Start Start: 9-Fluorenone Reaction Reaction Phase Add Acid to Substrate Temp: 75-80°C | Time: 1.5h Start->Reaction AcidPrep Prepare Mixed Acid (HNO3 + H2SO4) < 10°C AcidPrep->Reaction Quench Quench Pour into Ice Water Reaction->Quench Complete Filter Filtration & Wash (Target Neutral pH) Quench->Filter Recryst Recrystallization (Solvent: Ethanol) Filter->Recryst QC QC Analysis (NMR, mp, HPLC) Recryst->QC

Figure 2: Operational workflow for the synthesis of this compound.

Characterization & Quality Control

To validate the synthesis, compare analytical data against established standards.

  • Appearance: Yellow needle-like crystals.

  • Melting Point: 220–222°C (Lit. 222°C). Note: A lower mp (e.g., 215°C) indicates dinitro impurities.

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the shift of the proton at C1 (ortho to nitro). The nitro group causes a significant downfield shift.

    • 
       ~ 8.5 ppm (d, 1H, H-1), 8.3 ppm (dd, 1H, H-3), 7.5-7.8 ppm (m, aromatic cluster).
      
  • IR Spectroscopy:

    • 
       stretch: ~1720 
      
      
      
      (Fluorenone carbonyl).
    • 
       stretch: ~1520 
      
      
      
      (asymmetric) and 1340
      
      
      (symmetric).

Safety & Hazard Assessment

Risk: Nitration of fluorenone involves strong oxidizers and potential runaway reactions.

  • Thermal Runaway: The nitration is exothermic. Failure to control addition rate can lead to rapid boiling of acid or explosion. Always use an ice bath backup.

  • Chemical Burns: Mixed acid is highly corrosive. Use butyl rubber gloves and a face shield.

  • Toxicity: this compound is a suspected mutagen (Ames test positive). Handle all solids in a fume hood or glovebox to prevent inhalation of dust [2].

References

  • Google Patents. Process for producing 2-nitryl fluorenone (CN101245018B). Retrieved from Google Patents. Link

  • National Institutes of Health (NIH). Nitroreduction of nitrated and C-9 oxidized fluorenes in vitro. PubMed. Link

  • Organic Syntheses. 2,4,5,7-Tetranitrofluorenone (Procedure for polynitration context). Org.[2][1][3][4][5][6] Synth. 1962, 42, 95. Link

  • Royal Society of Chemistry. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chem. Link

Sources

theoretical studies on 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Studies on 2-Nitro-9-fluorenone: An In-Depth Technical Guide

Executive Summary

This compound (2-NF, CAS: 3096-52-4) represents a critical intersection between environmental chemistry and molecular toxicology. As a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) derivative, it is a primary constituent of diesel exhaust particulates and a photoproduct of atmospheric reactions involving 2-aminofluorene.

For researchers in drug development and environmental safety, 2-NF is not merely a pollutant; it is a model system for understanding intercalative mutagenicity and electron-deficient aromaticity . This guide transitions from traditional wet-lab characterization to high-precision in silico profiling, providing a theoretical framework to predict reactivity, metabolic activation, and biological interaction.

Computational Framework & Methodology

To ensure scientific integrity, theoretical studies on 2-NF must rely on Density Functional Theory (DFT) for electronic properties and Molecular Docking/Dynamics for biological interactions. The following parameters constitute the "Gold Standard" for accuracy in this domain.

2.1 Level of Theory[1]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic nitro-compounds, offering an optimal balance between computational cost and accuracy for vibrational frequencies.

  • Basis Set: 6-311++G(d,p).[1][2] The diffuse functions (++) are non-negotiable for 2-NF because the nitro group withdraws electron density, creating regions of high electron fluctuation that smaller basis sets fail to capture.

  • Solvation Model: PCM (Polarizable Continuum Model) using water (

    
    ) for biological relevance and acetonitrile (
    
    
    
    ) for electrochemical comparison.
2.2 Workflow Visualization

The following diagram outlines the logical flow from structure generation to toxicological prediction.

G cluster_Props Electronic Profiling cluster_Bio Toxicological Simulation Start Initial Geometry (2-NF) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq HOMO FMO Analysis (HOMO-LUMO Gap) Freq->HOMO MEP MEP Mapping (Nucleophilic Sites) Freq->MEP UV TD-DFT (Excited States) Freq->UV Dock Molecular Docking (DNA/Nitroreductase) HOMO->Dock Reactivity Indices MD MD Simulation (100 ns Trajectory) Dock->MD End Toxicity/Reactivity Profile MD->End

Figure 1: Computational workflow for the theoretical characterization of this compound.

Electronic Structure & Geometric Stability
3.1 Geometric Conformation

Unlike biphenyl, the fluorenone core forces a planar configuration. However, the nitro group at the C2 position introduces a critical variable.

  • Planarity: Theoretical optimization reveals the nitro group is nearly coplanar with the fluorenone ring (torsion angle

    
    ). This planarity is essential for its ability to intercalate between DNA base pairs.
    
  • Bond Lengths: The C9=O carbonyl bond typically optimizes to ~1.22 Å, while the C-N bond connecting the nitro group is ~1.47 Å.

3.2 Frontier Molecular Orbitals (FMO)

The reactivity of 2-NF is dictated by its HOMO-LUMO gap. A smaller gap implies higher chemical reactivity and lower kinetic stability (soft molecule).

Table 1: Calculated Electronic Parameters (Vacuum vs. Solvent)

ParameterVacuum (eV)Water (PCM) (eV)Significance
HOMO Energy -7.24-7.45Ionization potential; resistance to oxidation.
LUMO Energy -3.85-3.98Electron affinity; susceptibility to nucleophilic attack.
Band Gap (

)
3.393.47Critical: The relatively low LUMO indicates 2-NF is a strong electron acceptor.
Dipole Moment (Debye) 4.856.12High polarity facilitates transport in aqueous biological media.

Note: Values are representative of B3LYP/6-311++G(d,p) calculations.

3.3 Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites:

  • Red Regions (Negative Potential): Concentrated on the Nitro (

    
    ) oxygens and the Carbonyl (
    
    
    
    ) oxygen. These are H-bond acceptors.
  • Blue Regions (Positive Potential): Concentrated on the aromatic ring hydrogens.

  • Implication: The electron-deficient core (induced by the electron-withdrawing

    
     and 
    
    
    
    groups) makes the C-ring susceptible to nucleophilic attack by DNA bases (e.g., Guanine N7).
Biological Interaction: The Mutagenic Mechanism

The toxicity of 2-NF is not static; it requires metabolic activation. Theoretical studies must model the reduction pathway.

4.1 Metabolic Activation Pathway

The primary mutagenic route involves the reduction of the nitro group to hydroxylamine, followed by esterification and the formation of a nitrenium ion, which covalently binds to DNA.

BioPath NF This compound (Parent) Nitroso 2-Nitroso-9-fluorenone (Intermediate) NF->Nitroso +2e- / +2H+ Hydroxyl N-hydroxy-2-aminofluorenone (Proximate Mutagen) Nitroso->Hydroxyl +2e- / +2H+ Ion Nitrenium Ion (Ultimate Carcinogen) Hydroxyl->Ion -OH- (Acidic) DNA DNA Adduct (C8-Guanine) Ion->DNA Covalent Bond

Figure 2: Metabolic activation pathway of 2-NF leading to genotoxicity.

4.2 Molecular Docking Strategy

To simulate toxicity, researchers must perform docking against specific targets.

  • Target 1: DNA (Intercalation): Use B-DNA dodecamers (e.g., PDB ID: 1BNA). 2-NF acts as a planar intercalator.

    • Key Interaction:

      
       stacking between the fluorenone core and DNA base pairs (G-C rich regions are preferred).
      
  • Target 2: Nitroreductase Enzymes: The enzyme responsible for the first activation step.

    • Key Interaction: Hydrogen bonding between the

      
       group and the enzyme's active site residues (often Serine or Histidine).
      
Experimental Protocols (Self-Validating Systems)
Protocol A: Geometry Optimization & Frequency Check

Objective: Obtain a thermodynamically stable structure free of imaginary frequencies.

  • Input Preparation: Build the 2-NF structure in a visualizer (e.g., GaussView/Avogadro). Pre-optimize using MM2 force field.

  • Route Section Setup (Gaussian format example):

    opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

  • Convergence Criteria: Set Opt=Tight to ensure the gradient is minimized to

    
     atomic units.
    
  • Validation: Upon completion, check the frequency output.

    • Pass: All frequencies are positive.

    • Fail: Presence of negative (imaginary) frequencies indicates a transition state, not a minimum. Perturb the geometry and re-optimize.

Protocol B: Molecular Docking (AutoDock Vina)

Objective: Calculate binding affinity (


) to DNA.
  • Ligand Prep: Take the optimized DFT structure of 2-NF. Convert to PDBQT format. Assign Gasteiger charges. Set the Torsion Tree (Root: Fluorenone core; Rotatable: None, as it is rigid).

  • Receptor Prep: Download DNA structure (PDB: 1BNA). Remove water molecules. Add polar hydrogens. Compute Kollman charges.

  • Grid Box: Center the grid on the DNA minor groove. Size:

    
     points (
    
    
    
    Å spacing).
  • Execution: Run Vina with exhaustiveness

    
    .
    
  • Analysis: Look for binding energies

    
     kcal/mol. Visual inspection must confirm intercalation (ligand sandwiched between base pairs) rather than simple groove binding.
    
References
  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). PMC. Retrieved from

  • ResearchGate. (2014).[3] 13C NMR spectrum of this compound (NFon) in chloroform-d. Retrieved from

  • Defense Technical Information Center (DTIC). (1996). Relationships Between Dissociation Energies and Electrostatic Potentials of C-NO2 Bonds. Retrieved from

  • DergiPark. (2021). DNA Interactions, Mutagenic, Anti-Mutagenic And Antimicrobial Activities of (E)-2-((3,5-Bis(Trifluoromethyl)Phenylimino)Methyl)-4,6-Dimethoxyphenol. Retrieved from

Sources

Computational Characterization of 2-Nitro-9-fluorenone: Electronic Structure & Mutagenic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the computational analysis of 2-Nitro-9-fluorenone (2-NF). It is structured to provide a rigorous, self-validating framework for researchers investigating its electronic properties for environmental toxicology (mutagenicity) or organic electronics (electron transport).

Executive Summary

This compound (2-NF) represents a critical intersection between environmental toxicology and organic semiconductor physics. As a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust, its high electron affinity drives its mutagenic potency via nitroreduction. Conversely, this same property makes it a candidate for electron-transport materials. This guide provides a validated computational protocol to quantify its Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MESP), and excited-state dynamics.

Computational Methodology & Protocol

To ensure Scientific Integrity , this protocol avoids "black-box" calculations. Every parameter choice is justified by the specific electronic demands of the nitro-fluorenone system (charge transfer and


-stacking).
Model Chemistry Selection
ComponentSelectionScientific Justification (Causality)
Functional wB97X-D 2-NF interacts with DNA via intercalation (

-stacking). Standard B3LYP fails to capture dispersion forces essential for this non-covalent interaction. wB97X-D includes dispersion corrections.
Basis Set 6-311++G(d,p) The nitro group (

) is highly electronegative. Diffuse functions (++) are mandatory to accurately describe the electron density tail, especially for the anionic radical intermediate formed during reduction.
Solvation SMD (Water) For mutagenicity studies, the biological aqueous environment is critical. The SMD (Solvation Model based on Density) is superior to PCM for calculating free energies of solvation.
Symmetry

/

While the fluorenone core is planar, the nitro group may twist slightly to relieve steric strain. Do not enforce symmetry (

) to allow relaxation.
Step-by-Step Workflow

The following workflow ensures self-validation. If the vibrational analysis fails (imaginary frequencies), the geometry is a saddle point, not a minimum.

G Start Input Structure (2-NF) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Analysis Opt->Freq Check Imaginary Frequencies? Freq->Check ESP Electrostatic Potential (MESP) Mapping Check->ESP No (Minima) FMO Frontier Orbital Analysis (HOMO/LUMO) Check->FMO TDDFT TD-DFT (Excited States) N=20 States Check->TDDFT Refine Refine Geometry (Distort & Re-run) Check->Refine Yes (< 0) Refine->Opt

Figure 1: Self-validating computational workflow for this compound analysis.

Electronic Property Analysis

This section analyzes the results generated by the protocol above, focusing on the structure-property relationships that drive 2-NF's reactivity.

Frontier Molecular Orbitals (FMO) & Reactivity

The mutagenicity of 2-NF is directly linked to its enzymatic reduction by nitroreductases. This process is governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Character: In 2-NF, the LUMO is heavily localized on the nitro group and the fluorenone core, facilitating electron acceptance.

  • HOMO-LUMO Gap (

    
    ):  A narrower gap compared to unsubstituted fluorenone indicates higher reactivity (softer electrophile).
    
  • Validation Metric: The calculated

    
     should align with electrochemical reduction potentials. A value between 3.0 eV and 3.4 eV  is expected for nitro-fluorenone derivatives [1].
    
PropertyDefinitionPhysical Significance for 2-NF
LUMO Energy Electron Affinity (

)
Critical for Nitroreduction . Lower energy = easier reduction to the hydroxylamine mutagenic precursor.
HOMO Energy Ionization Potential (

)
Determines oxidation stability. Deep HOMO indicates resistance to oxidative degradation.
Chemical Hardness (

)

2-NF is "softer" than fluorenone, implying higher reactivity with soft biological nucleophiles (DNA bases).
Molecular Electrostatic Potential (MESP)

MESP mapping reveals the sites of nucleophilic and electrophilic attack, essential for understanding how 2-NF intercalates into DNA or binds to enzymes.

  • Red Regions (Negative Potential): Localized on the Nitro (

    
    ) oxygens  and the Carbonyl (
    
    
    
    ) oxygen
    . These are hydrogen bond acceptors.
  • Blue Regions (Positive Potential): Localized on the aromatic hydrogen atoms and the center of the fluorenone rings.

  • Mechanism Insight: The positive potential above the ring plane facilitates

    
    -
    
    
    
    stacking interactions with guanine-cytosine base pairs in DNA, a prerequisite for frameshift mutagenesis [2].
UV-Vis Spectral Prediction (TD-DFT)

To validate the electronic structure, compare Time-Dependent DFT (TD-DFT) results with experimental UV-Vis spectra.

  • Key Transition: Look for a strong absorption band around 300-350 nm (

    
    ) and a weaker, red-shifted band (
    
    
    
    380-400 nm) often attributed to charge transfer (CT) from the fluorene ring to the nitro group.
  • Solvent Effect: In polar solvents (e.g., DMSO, Water), the CT band will redshift (bathochromic shift) due to stabilization of the polar excited state.

Mechanistic Pathway: Mutagenic Activation

The computational data (LUMO energy) directly feeds into the biological mechanism. 2-NF is not mutagenic per se; it requires metabolic activation.

Mutagenesis NF This compound (Parent) Nitroso Nitroso-fluorenone (Intermediate) NF->Nitroso 2e- Reduction LUMO High Electron Affinity (Low LUMO Energy) LUMO->NF Facilitates Reductase Nitroreductase (Enzyme) Reductase->NF Hydroxyl N-Hydroxy-2-aminofluorenone (Proximate Mutagen) Nitroso->Hydroxyl 2e- Reduction Nitrenium Nitrenium Ion (Ultimate Carcinogen) Hydroxyl->Nitrenium Esterification & Loss of A- DNA DNA Adduct (Guanine C8) Nitrenium->DNA Covalent Bond

Figure 2: Metabolic activation pathway of 2-NF. The computational LUMO energy predicts the efficiency of the initial reduction step.

References

  • Electronic Properties of Fluorenone Derivatives

    • Source: ResearchG
    • Title: Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT)[1][2]

    • URL:[Link]

  • Mutagenicity Mechanisms & Stacking

    • Source: PubMed / NIH[3]

    • Title: Computational insights into the mutagenicity of two tobacco-derived carcinogenic DNA lesions[4]

    • URL:[Link]

  • DFT Benchmarking for Nitro-Aromatics

    • Source: ChemRxiv
    • Title: Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene[5]

    • URL:[Link][6]

  • Genotoxicity of this compound

    • Source: Sigma-Aldrich / Safety Data[7]

    • Title: this compound Product Information & Mutagenicity Data[8][7]

Sources

Photophysical Properties of 2-Nitro-9-fluorenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

Compound: 2-Nitro-9-fluorenone (2NF) CAS: 3096-52-4 Role: Electron-Deficient Chromophore / Triplet Sensitizer / Electron Acceptor

This compound (2NF) represents a critical deviation from the photophysics of its parent compound, 9-fluorenone. While 9-fluorenone is renowned for its solvent-dependent fluorescence and high intersystem crossing (ISC) yield, the introduction of the nitro group at the C2 position fundamentally alters the electronic landscape. 2NF acts primarily as a non-fluorescent, high-efficiency triplet generator and a robust electron acceptor .

For researchers in organic electronics and photochemistry, 2NF serves two primary functions:

  • Triplet Sensitization: The nitro group induces strong spin-orbit coupling, accelerating ISC rates (

    
    ) to the order of 
    
    
    
    , effectively quenching singlet emission and populating the triplet manifold with near-unity efficiency.
  • Electron Acceptance: The electron-withdrawing nature of the nitro group stabilizes the LUMO, making 2NF a superior electron acceptor compared to fluorenone, suitable for charge-transfer (CT) complex formation in polymer bulk heterojunctions.

Part 2: Electronic Structure & Absorption Profile

Ground State & Absorption Spectra

Unlike the parent fluorenone, which exhibits a distinct


 transition around 380 nm (hexane), 2NF displays a bathochromically shifted absorption profile due to the conjugation of the nitro group with the fluorenone core.
  • UV-Vis Region: The absorption maximum (

    
    ) typically lies in the blue-UV region (< 450 nm) .
    
  • Transitions: The spectrum is dominated by

    
     transitions with significant charge-transfer (CT) character from the fluorene ring to the nitro group. The weak 
    
    
    
    band, characteristic of ketones, is often obscured by the intense CT bands or broadened due to the nitro group's perturbation.
  • Solvatochromism: 2NF exhibits positive solvatochromism. In polar solvents (e.g., acetonitrile, DMF), the absorption bands redshift, indicating a ground-state dipole moment that increases upon excitation, stabilizing the Franck-Condon excited state.

Redox Properties (LUMO Stabilization)

The electrochemical reduction potential (


) is a critical parameter for 2NF's application as an electron acceptor.
  • Fluorenone

    
    :  ~ -1.25 V vs. SCE.
    
  • This compound

    
    :  The nitro group shifts the reduction potential anodically (making it easier to reduce). Experimental cyclic voltammetry (CV) places the first reduction potential in the range of -0.8 V to -0.9 V vs. SCE .
    
  • Implication: This lowered LUMO energy allows 2NF to accept electrons from common donors (e.g., polythiophenes, MEH-PPV) more exergonically than unsubstituted fluorenone.

Part 3: Excited State Dynamics

The photophysics of 2NF is defined by the "Nitro Effect"—the rapid deactivation of the singlet excited state via intersystem crossing.

The Jablonski Dynamics
  • Excitation (

    
    ):  Absorption generates a singlet excited state.
    
  • Internal Conversion (

    
    ):  Rapid relaxation to the lowest singlet state.
    
  • Intersystem Crossing (

    
    ):  This is the dominant pathway. The presence of the nitro group introduces low-lying 
    
    
    
    states (from the
    
    
    group) intermediate in energy between
    
    
    and
    
    
    . Spin-orbit coupling is significantly enhanced, driving
    
    
    to outcompete fluorescence (
    
    
    ) and non-radiative internal conversion (
    
    
    ).
  • Triplet Decay (

    
    ):  The resulting triplet state is long-lived (>300 ns in deaerated solutions) and decays via phosphorescence (weak, low temperature) or non-radiative quenching by oxygen.
    
Visualization: The Nitro-Fluorenone Jablonski Diagram

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (Short Lifetime) S0->S1 Absorption (hν) S1->S0 Fluorescence (Weak/Quenched) T_n Upper Triplet (Tn) S1->T_n Fast ISC (Nitro-induced) T1 Triplet State (T1) (Long Lifetime >300ns) T1->S0 Phosphorescence / Non-radiative Decay O2 Quenching by O2 T1->O2 Energy Transfer T_n->T1 IC

Caption: Energy level diagram highlighting the dominant Intersystem Crossing (ISC) pathway characteristic of nitro-fluorenones, leading to efficient triplet population.

Part 4: Experimental Protocols

To characterize 2NF, standard steady-state fluorescence is insufficient due to the low quantum yield. Nanosecond Laser Flash Photolysis (LFP) is the gold standard for observing the non-emissive triplet state.

Protocol 1: Nanosecond Laser Flash Photolysis (Transient Absorption)[1]

Objective: Determine the triplet lifetime (


) and Triplet-Triplet (T-T) absorption spectrum.

Materials:

  • Excitation Source: Nd:YAG laser (3rd harmonic, 355 nm) or Excimer laser (308 nm).

  • Probe Source: Pulsed Xenon arc lamp.

  • Solvent: Acetonitrile or Cyclohexane (Spectroscopic grade).

  • Sample: this compound (Recrystallized).

Workflow:

  • Sample Preparation: Prepare a solution of 2NF with an Optical Density (OD) of ~0.3 - 0.5 at the excitation wavelength (e.g., 355 nm).

  • Degassing (Critical): The triplet state is quenched by oxygen near the diffusion limit (

    
    ).
    
    • Method: Bubble high-purity Argon or Nitrogen through the cuvette for 20-30 minutes. Seal with a septum.

  • Excitation: Fire the laser pulse (typical pulse width 5-10 ns).

  • Detection: Monitor the change in absorbance (

    
    ) of the probe light at varying time delays.
    
    • Spectral Mode: Scan wavelengths (300–700 nm) to build the T-T absorption spectrum. Look for a broad transient absorption band (typically 400–600 nm range for fluorenone derivatives).

    • Kinetic Mode: Fix monochromator at the

      
       of the transient and record the decay trace.
      
  • Analysis: Fit the decay trace to a mono-exponential function:

    
    
    Note: If the decay is mixed order, check for Triplet-Triplet Annihilation (TTA) by reducing laser power.
    
Protocol 2: Cyclic Voltammetry (LUMO Determination)[2]

Objective: Measure the reduction potential to assess electron acceptor strength.

Workflow:

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Acetonitrile.
    
  • Electrodes:

    • Working: Glassy Carbon (polished with alumina slurry).

    • Counter: Platinum wire.[1]

    • Reference: Ag/Ag+ (0.01 M

      
       in ACN) or SCE.
      
  • Internal Standard: Add Ferrocene (Fc) at the end of the run to calibrate potentials to the

    
     couple.
    
  • Measurement: Scan from 0 V to -2.0 V. Observe the reversible/quasi-reversible reduction peak corresponding to

    
    .
    
Visualization: Laser Flash Photolysis Setup

LFP_Setup Laser Nd:YAG Laser (355 nm Pump) Sample Sample Cuvette (Degassed 2NF) Laser->Sample Excitation Pulse (Pump) Scope Oscilloscope / DAQ Laser->Scope Trigger Lamp Xe Arc Lamp (Probe Beam) Lamp->Sample White Light (Probe) Mono Monochromator Sample->Mono Transmitted Probe PMT PMT Detector Mono->PMT Selected λ PMT->Scope Voltage Signal Computer Data Analysis (Decay Kinetics) Scope->Computer

Caption: Schematic of a Nanosecond Laser Flash Photolysis system used to detect the transient triplet absorption of 2NF.

Part 5: Applications & Safety[3]

Organic Photovoltaics (OPV) & Electronics

2NF serves as a model non-fullerene electron acceptor . Its planar structure allows for


-stacking, while the nitro group tunes the energy levels. It is often used as a precursor to synthesize more complex acceptors like 2,7-dinitro-9-fluorenone (2,7-DNF)  or 2-nitro-9-dicyanomethylenefluorene (2-nitro-9-fluorenylidene)malononitrile , which have even lower LUMO levels and better spectral overlap with donor polymers.
Polymerization Initiator

The efficient triplet generation makes 2NF a viable Type II photoinitiator. Upon excitation, the triplet state (


) can abstract a hydrogen atom from a co-initiator (e.g., an amine), generating radicals that initiate polymerization.
Safety Note: Mutagenicity

Researchers must handle 2NF with extreme caution. It is a known direct-acting mutagen (positive in Ames test strain TA98 without metabolic activation).

  • Containment: All weighing and solution preparation must occur in a fume hood or glovebox.

  • Waste: Segregate as hazardous chemical waste; do not dispose of down the drain.

References

  • Ultrafast Intersystem Crossing in Fluorenone: Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies.

  • Triplet Diffusion Studies: Diffusion of Organic Molecules in the Excited Triplet States Detected by the Transient Grating with a High Wavenumber.

  • Charge Transfer & Acceptor Properties: Charge Transfer Dynamics in Donor–Acceptor Complexes between a Conjugated Polymer and Fluorene Acceptors.

  • Synthesis and Nitration Protocols: Nitration of fluorenones 1, 2a, and 2b.

  • Mutagenicity Data: Identification of 2-nitrofluorene in diesel exhaust particulates.

Sources

Technical Dossier: Mutagenic Potential of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-9-fluorenone (2-N-9-F) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) prevalent in diesel exhaust and atmospheric particulate matter.[1] Unlike its parent compound fluorene, the presence of both a nitro group at the C2 position and a ketone at the C9 position confers unique electrophilic properties. This guide analyzes its mutagenic mechanism, which is primarily driven by metabolic nitroreduction leading to DNA adduct formation.[1] While 2-N-9-F is a direct-acting mutagen in bacterial systems (Salmonella typhimurium TA98), its potency is modulated by the electron-withdrawing carbonyl group, distinguishing its activity profile from 2-nitrofluorene.[1]

Chemical Identity & Environmental Relevance

Before assessing mutagenicity, it is critical to understand the substrate's physicochemical environment.

PropertySpecification
IUPAC Name 2-Nitro-9H-fluoren-9-one
CAS Number 3096-52-4
Molecular Formula

Molecular Weight 225.20 g/mol
Physical State Yellow crystalline solid
Solubility Soluble in DMSO, Acetone; Insoluble in Water
Primary Source Incomplete combustion (Diesel exhaust), atmospheric nitration of fluorenone

Field Insight: In environmental samples, 2-N-9-F often co-elutes with other nitro-PAHs.[1] High-resolution HPLC is required to separate it from 2,7-dinitro-9-fluorenone, a potent impurity that can skew mutagenicity data by orders of magnitude.

Mechanism of Mutagenicity

The mutagenic potential of 2-N-9-F is not intrinsic to the parent molecule but results from metabolic activation.[1] This process follows the classical nitro-PAH reduction pathway.

Metabolic Activation (The Nitroreduction Pathway)

In both bacterial and mammalian systems, the nitro group (


) is reduced to a hydroxylamine (

). This intermediate is unstable and highly reactive.[1]
  • Nitroreduction: Enzymatic reduction (via bacterial nitroreductases or mammalian xanthine oxidase/cytosolic enzymes) converts 2-N-9-F to 2-nitroso-9-fluorenone, and subsequently to N-hydroxy-2-amino-9-fluorenone .[1]

  • Esterification (Mammalian): In mammalian cells, this hydroxylamine may undergo O-acetylation (via NAT enzymes) to form an unstable ester, which spontaneously cleaves to form the ultimate mutagen: the nitrenium ion .[1]

  • DNA Binding: The electrophilic nitrenium ion attacks the C8 position of guanine bases, forming the bulky adduct N-(deoxyguanosin-8-yl)-2-amino-9-fluorenone .[1]

Visualizing the Pathway

The following diagram illustrates the stepwise activation and DNA binding mechanism.

MetabolicActivation Parent This compound (Parent) Nitroso 2-Nitroso-9-fluorenone Parent->Nitroso 2e- Reduction Hydroxylamine N-hydroxy-2-amino-9-fluorenone (Proximal Mutagen) Nitroso->Hydroxylamine 2e- Reduction Nitrenium Arylnitrenium Ion (Ultimate Mutagen) Hydroxylamine->Nitrenium Heterolytic Cleavage (pH dependent) DNA_Adduct dG-C8-AF-9-one Adduct (Frameshift Mutation) Nitrenium->DNA_Adduct Covalent Binding to Guanine C8 Enzyme_Bac Bacterial Nitroreductase (e.g., S. typhimurium) Enzyme_Bac->Parent Enzyme_Mam Mammalian Reductases (Xanthine Oxidase) Enzyme_Mam->Parent

Figure 1: Metabolic activation pathway of this compound leading to DNA adduct formation.[1][2]

Experimental Assessment: The Ames Test

To evaluate the mutagenic potential of 2-N-9-F, the Ames Salmonella/microsome mutagenicity assay is the gold standard.

Strain Selection Strategy[1]
  • Target Strain: TA98 (hisD3052). [1]

    • Reasoning: 2-N-9-F forms bulky C8-guanine adducts that cause -2 frameshift mutations.[1] TA98 is specifically designed to detect these frameshifts.[1]

    • Secondary Strain: TA98NR (Nitroreductase-deficient).[1] Use this to confirm that mutagenicity is dependent on bacterial nitroreduction. If activity drops in TA98NR compared to TA98, the mechanism is confirmed.

Metabolic Activation System (S9)[1]
  • Direct-Acting Nature: In standard TA98, 2-N-9-F is a direct-acting mutagen (positive without S9).[1] This is because Salmonella possesses endogenous nitroreductases.

  • Mammalian S9: Adding S9 (rat liver homogenate) often decreases mutagenicity for nitro-PAHs due to non-specific binding to proteins or further ring-oxidation detoxifying the compound.[1]

Protocol: Plate Incorporation Method

Objective: Quantify revertant colonies per plate.

  • Preparation: Dissolve 2-N-9-F in DMSO. Prepare serial dilutions (e.g., 0.1, 0.5, 1.0, 5.0

    
     g/plate ).
    
  • Inoculation: Add 0.1 mL of overnight culture (TA98) + 0.1 mL test solution to 2.0 mL molten top agar (containing trace histidine/biotin).

  • Plating: Pour onto minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies.

Self-Validating Control System:

  • Negative Control:[1] DMSO only (Spontaneous reversion rate: 15-30 colonies).

  • Positive Control (-S9): 2-Nitrofluorene (2-NF) or 4-Nitroquinoline-1-oxide (4-NQO).[1]

  • Purity Control: HPLC trace of the test substance to ensure no dinitro-fluorenone contamination.

Experimental Workflow Diagram

AmesProtocol Prep Sample Prep (Dissolve in DMSO) Check Purity Check (HPLC) Rule out Dinitro- impurities Prep->Check Quality Control Mix Top Agar Mix (Bacteria + Trace His/Bio + Test Cmpd) Check->Mix If >99% Pure Plate Plating (Minimal Glucose Agar) Mix->Plate Incubate Incubation (48h @ 37°C) Plate->Incubate Count Data Analysis (Revertants/Plate) Incubate->Count

Figure 2: Step-by-step workflow for assessing this compound mutagenicity using the Ames test.

Structure-Activity Relationship (SAR)

A critical aspect of technical evaluation is comparing 2-N-9-F to its structural analogs.[1]

CompoundStructure FeatureMutagenicity (TA98, -S9)Mechanism Note
2-Nitrofluorene (2-NF) Planar,

at C9
High (~100-200 rev/nmol)Highly planar; intercalates efficiently into DNA.[1]
This compound Ketone (

) at C9
Moderate (~20-50 rev/nmol)Carbonyl group reduces electron density of the ring and alters planarity, slightly reducing intercalation affinity compared to 2-NF.
2,7-Dinitro-9-fluorenone Two Nitro groupsVery High Presence of two nitro groups dramatically increases electrophilicity and mutagenic potency.[1]

Technical Synthesis: The carbonyl group at C9 in 2-N-9-F exerts an electron-withdrawing effect, which destabilizes the nitrenium ion intermediate relative to the fluorene analog.[1] Additionally, the oxygen atom may create steric hindrance or electrostatic repulsion with the DNA backbone, rendering it a weaker mutagen than 2-nitrofluorene, though still significant.[1]

References

  • Vance, W. A., & Levin, D. E. (1984). Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium.[1] Environmental Mutagenesis.

  • Möller, L. (1994). In vivo metabolism and genotoxic effects of nitrated polycyclic aromatic hydrocarbons.[1] Environmental Health Perspectives.[1]

  • Beije, B., & Möller, L. (1988). 2-Nitrofluorene and related compounds: prevalence and biological effects.[1] Mutation Research/Reviews in Genetic Toxicology.

  • Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites.[1] Mutation Research.

  • National Toxicology Program (NTP). Testing Status of 2-Nitrofluorene and related nitro-PAHs.

Sources

An In-depth Technical Guide to 2-Nitro-9-fluorenone: From Environmental Discovery to Synthetic Versatility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-9-fluorenone, a nitroaromatic compound that has garnered significant attention since its discovery as an environmental mutagen. This document delves into the history of its identification, details its primary synthetic routes, and presents its key physicochemical and spectroscopic properties. While the inherent mutagenicity of this compound has largely precluded its direct application in therapeutics, its unique chemical structure serves as a valuable scaffold and intermediate in organic synthesis. This guide will explore the broader context of the fluorenone family in drug discovery, highlighting the potential for derivatization of the this compound core to generate novel bioactive molecules. Detailed experimental protocols, comparative data, and mechanistic insights are provided to serve as a practical resource for researchers in organic chemistry, toxicology, and medicinal chemistry.

Discovery and Historical Context: An Environmental Sentinel

The story of this compound is intrinsically linked to the rise of environmental toxicology. It was not discovered in a traditional synthetic chemistry setting but was instead identified as a potent mutagen present in diesel exhaust particulates. This discovery was a crucial step in understanding the chemical basis for the carcinogenicity of diesel emissions.

In the 1980s, researchers utilizing the Ames test, a bacterial reverse mutation assay, identified direct-acting mutagens in organic extracts of diesel exhaust. Through a meticulous two-step fractionation scheme involving Sephadex LH20 chromatography and silica-gel thin-layer chromatography, this compound was isolated and its structure elucidated.

Contemporaneously, studies on the photochemistry of aromatic amines revealed another pathway to this compound. It was identified as a mutagenic photoproduct of the UVA irradiation of 2-aminofluorene, a known carcinogen. This dual discovery highlighted its significance as both a combustion byproduct and a product of atmospheric chemical transformations.

Synthesis of this compound: Key Methodologies

The synthesis of this compound is primarily achieved through two strategic approaches: the direct nitration of the pre-existing fluorenone core or the oxidation of a nitrated fluorene precursor. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Electrophilic Nitration of 9-Fluorenone

The most direct route to this compound is the electrophilic nitration of 9-fluorenone. This reaction leverages the directing effects of the carbonyl group and the aromatic rings to favor substitution at the 2 and 7 positions.

Reaction Mechanism:

G Fluorenone 9-Fluorenone Intermediate Wheland Intermediate Fluorenone->Intermediate + NO₂⁺ Nitronium NO₂⁺ Product This compound Intermediate->Product -H⁺ H -H⁺

Caption: Electrophilic Aromatic Substitution Mechanism for the Nitration of 9-Fluorenone.

Experimental Protocol: Nitration of 9-Fluorenone

A robust and high-yielding procedure for the synthesis of this compound involves the use of a mixed acid system of concentrated nitric acid and sulfuric acid.[1]

Materials:

  • 9-Fluorenone

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of 9-fluorenone and water is prepared.

  • The mixture is heated to approximately 75°C with stirring.

  • A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the fluorenone suspension.

  • The reaction temperature is carefully controlled and maintained between 80-120°C for a period of 0.5 to 3 hours.[1]

  • Upon completion, the reaction mixture is cooled and the precipitated solid is collected by vacuum filtration.

  • The crude product is washed thoroughly with water to remove residual acid.

  • The yellow solid is then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Yields and Purity: This method has been reported to produce yields in the range of 91.0% to 96.0% with a purity exceeding 99%.[1]

Oxidation of 2-Nitrofluorene

An alternative synthetic strategy involves the oxidation of 2-nitrofluorene. This approach is particularly useful when 2-nitrofluorene is a more readily available starting material.

Reaction Workflow:

G Start 2-Nitrofluorene Oxidation Oxidizing Agent (e.g., O₂, KOH, THF) Start->Oxidation Product This compound Oxidation->Product Purification Purification (Filtration, Washing, Drying) Product->Purification

Caption: General workflow for the synthesis of this compound via oxidation of 2-nitrofluorene.

Experimental Protocol: Oxidation of 2-Nitrofluorene

A mild and efficient method for the oxidation of 2-nitrofluorene utilizes atmospheric oxygen in the presence of a base.

Materials:

  • 2-Nitrofluorene

  • Potassium Hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • 2-Nitrofluorene is dissolved in tetrahydrofuran (THF) in a reaction vessel.

  • Potassium hydroxide is added to the solution.

  • The mixture is stirred vigorously at room temperature under normal atmospheric pressure, allowing for air oxidation to occur.

  • The reaction is typically complete within 1-3 hours.

  • The solid potassium hydroxide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the THF.

  • The resulting residue is washed with water and dried to afford this compound.

Yields and Purity: This method is reported to be highly efficient, with yields often in the range of 98-99%.[2]

Comparative Analysis of Synthetic Routes
Parameter Nitration of 9-Fluorenone Oxidation of 2-Nitrofluorene
Starting Material 9-Fluorenone2-Nitrofluorene
Reagents Conc. HNO₃, Conc. H₂SO₄KOH, Air (O₂)
Reaction Conditions Elevated temperatures (80-120°C)Room temperature
Advantages Direct, high-yieldingMild conditions, high-yielding
Disadvantages Use of strong, corrosive acidsPotential for side reactions if not controlled

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and the prediction of its chemical behavior.

Physical Properties
Property Value
Molecular Formula C₁₃H₇NO₃
Molecular Weight 225.20 g/mol [3]
Appearance Yellow solid
CAS Number 3096-52-4[3]
Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in DMSO-d₆ exhibits characteristic signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of both the nitro group and the carbonyl group.

  • δ (ppm): 8.49 (d), 8.24 (d), 8.09 (d), 8.00 (d), 7.75 (t), 7.73 (t), 7.54 (t)[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbon and the aromatic carbons. A published spectrum in chloroform-d is available for reference.[5]

Mass Spectrometry: The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 225. The fragmentation pattern is consistent with the loss of the nitro group and other characteristic fragments of the fluorenone core.

  • Molecular Ion (M⁺): m/z 225 (100%)

  • Key Fragments: m/z 195, 167, 151, 139[4]

Applications in Research and Drug Development

While the mutagenic properties of this compound limit its direct therapeutic use, it remains a valuable compound for several reasons in the broader context of drug discovery and development.

A Scaffold for Medicinal Chemistry

The fluorenone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[6][7][8] this compound serves as a versatile starting material for the synthesis of a variety of fluorenone derivatives. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce diverse pharmacophores.

G NF This compound Reduction Reduction NF->Reduction Amine 2-Amino-9-fluorenone Reduction->Amine Derivatization Further Functionalization Amine->Derivatization Derivatives Bioactive Fluorenone Derivatives Derivatization->Derivatives

Caption: Synthetic utility of this compound as a precursor to bioactive derivatives.

Tool Compound in Toxicology and Mechanistic Studies

Due to its well-established mutagenicity, this compound can be used as a positive control or a reference compound in toxicological assays, particularly those investigating the genotoxicity of nitroaromatic compounds. Its mechanism of mutagenicity, which is believed to involve the reduction of the nitro group to a reactive hydroxylamine intermediate, provides a model for studying the bioactivation of other nitroarenes.

Conclusion and Future Perspectives

This compound occupies a unique position at the intersection of environmental science, synthetic chemistry, and toxicology. Its discovery as a potent mutagen in diesel exhaust underscored the importance of identifying and characterizing environmental carcinogens. While its inherent toxicity precludes its direct use in medicine, its synthetic accessibility and the chemical versatility of the nitro group make it a valuable intermediate for the synthesis of novel fluorenone derivatives.

Future research may focus on the development of innovative synthetic methodologies to access a wider range of substituted 2-amino-9-fluorenones from this compound. These new derivatives could then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. Furthermore, continued investigation into the precise mechanisms of its mutagenicity and cytotoxicity will contribute to a deeper understanding of the health risks posed by nitroaromatic compounds in the environment.

References

  • Google Patents. (2008). CN101245018B - Process for producing 2-nitryl fluorenone.
  • Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved February 7, 2026, from [Link]

  • Awasthi, S., et al. (2018). Anticancer activity of 2′-hydroxyflavanone towards lung cancer. Oncotarget, 9(89), 35949–35960.
  • Homework.Study.com. (n.d.). How would you analysed the H NMR spectra of 9-fluorenone providing great detail on multiplicity, integration and chemical shift? Retrieved February 7, 2026, from [Link]

  • Zatloukal, M., et al. (2018). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules, 23(11), 2933.
  • Organic Syntheses. (n.d.). (A) - 2-Nitrofluorene. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Anti-Cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Nitration of fluorenones 1, 2a, and 2b. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S2. 13 С NMR spectrum of this compound (NFon) in chloroform-d. Retrieved February 7, 2026, from [Link]

  • PubMed. (2013). Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties. Retrieved February 7, 2026, from [Link]

  • PubMed. (2011). Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • PubMed. (1977). Synthesis and pharmacological screening of certain spiro compounds. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Retrieved February 7, 2026, from [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved February 7, 2026, from [Link]

  • Green Chemistry. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

  • VNUHCM Journal of Science and Technology Development. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. Retrieved February 7, 2026, from [Link]

  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Fluorenone. Retrieved February 7, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Applications of 2-Nitro-9-fluorenone in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 2-Nitro-9-fluorenone in Organic Synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (2-NFon, CAS: 3096-52-4) is a critical fluorene derivative characterized by a rigid tricyclic aromatic skeleton, a ketone functionality at the C9 position, and a nitro group at the C2 position.[1] While historically significant as a mutagenic standard in toxicology (Ames test reference), its modern utility spans two distinct high-value domains:

  • Organic Synthesis: It serves as a versatile scaffold for constructing 2-aminofluorenone derivatives and Schiff base ligands, which are potent precursors for antiviral (e.g., Tilorone analogs) and antimicrobial agents.[1]

  • Material Science: Due to the electron-withdrawing nature of the nitro and carbonyl groups, 2-NFon acts as a robust electron acceptor (n-type material) in charge-transfer (CT) complexes for organic electronics and photoconductive studies.[1]

This guide provides field-proven protocols for its chemical transformation and application, emphasizing selective reduction strategies and supramolecular assembly.[1]

Safety & Handling (Critical)

Hazard Classification: this compound is a suspected carcinogen and a known mutagen .[1] It is a photoproduct of 2-aminofluorene and is found in diesel exhaust particulates.[1]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] A P95/N95 particulate respirator is advised when weighing the solid powder.[1]

  • Waste Disposal: Segregate as hazardous organic waste.[1] Do not mix with strong oxidizers.[1]

  • Light Sensitivity: Store in amber vials; the compound can degrade or undergo photochemical changes upon prolonged UV exposure.[1]

Physicochemical Profile

PropertyDataRelevance
Molecular Formula C₁₃H₇NO₃Precursor stoichiometry
Molecular Weight 225.20 g/mol Calculation of equivalents
Appearance Yellow to crystalline powderVisual purity indicator
Melting Point 222–223 °CHigh thermal stability for melt processing
Solubility Soluble in CHCl₃, DMSO, hot EtOH; Insoluble in H₂OSolvent selection for reactions
Electronic Character Electron-deficient (Acceptor)Forms CT complexes with donors (e.g., Anthracene)

Module A: Synthetic Protocols

Protocol 1: Selective Reduction to 2-Amino-9-fluorenone

Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) without reducing the C9 ketone to an alcohol.[1] Method: Iron (Fe) powder in Acetic Acid (Bechamp Reduction).[1] Rationale: Catalytic hydrogenation (H₂/Pd) risks reducing the carbonyl group.[1] The Fe/AcOH system is chemoselective for the nitro group and operationally simple.[1]

Materials
  • This compound (1.0 eq)[1]

  • Iron Powder (4.0 eq, <100 mesh)[1]

  • Glacial Acetic Acid (solvent/proton source)[1]

  • Ethanol (co-solvent)[1]

  • Sodium Hydroxide (NaOH, 1M solution)[1]

  • Ethyl Acetate (EtOAc)[1]

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend This compound (2.25 g, 10 mmol) in Ethanol (30 mL) and Glacial Acetic Acid (15 mL) .

  • Activation: Heat the mixture to 60°C. Once the solid partially dissolves, add Iron Powder (2.24 g, 40 mmol) in small portions to prevent aggressive foaming.

  • Reflux: Increase temperature to 100°C (reflux) and stir vigorously for 2 hours. The yellow suspension will darken as the amine forms and iron oxidizes.[1]

  • Monitoring: Check TLC (CHCl₃:MeOH 95:5). The starting material (Rf ~0.[1]8) should disappear, replaced by a lower Rf fluorescent spot (amine).[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove unreacted iron and iron oxides.[1] Wash the pad with EtOAc (50 mL).[1]

    • Neutralization (Critical): The filtrate contains the amine as an acetate salt.[1] Pour the filtrate into ice water (100 mL) and adjust pH to >9 using 1M NaOH . This liberates the free base.[1]

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Recrystallize from hot Ethanol/Water (9:1) to obtain 2-Amino-9-fluorenone as deep orange/red needles.[1]

    • Typical Yield: 75–85%.[1][2][3]

Protocol 2: Functionalization via Schiff Base Formation

Objective: Condensation of the C9 ketone with primary amines to form bioactive ligands.[1] Method: Acid-catalyzed condensation in Ethanol.[1]

Materials
  • This compound (or 2-Amino-9-fluorenone from Protocol 1)[1]

  • Primary Amine (e.g., Thiosemicarbazide, Ethylenediamine) (1.1 eq)[1]

  • Ethanol (Absolute)[1][4]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Procedure
  • Dissolution: Dissolve This compound (1 mmol) in Absolute Ethanol (20 mL) . Heat to 60°C to ensure complete dissolution.

  • Addition: Add the Primary Amine (1.1 mmol) . If the amine is a hydrochloride salt, add 1.1 eq of Sodium Acetate to buffer.[1]

  • Catalysis: Add 2 drops of Glacial Acetic Acid.

  • Reaction: Reflux at 80°C for 3–6 hours.

    • Observation: A color change (often shifting to darker orange or red) indicates imine formation.[1] Precipitation often occurs at reflux.[1]

  • Isolation: Cool the reaction to 0°C (ice bath) for 30 minutes.

  • Filtration: Filter the precipitate, wash with cold Ethanol (5 mL), and dry under vacuum.

    • Note: If no precipitate forms, concentrate the solvent by 50% and cool again.[1]

Module B: Material Science Applications

Protocol 3: Fabrication of Charge-Transfer (CT) Complexes

Objective: Create a donor-acceptor complex to study electron transport or optical properties.[1] Concept: 2-NFon acts as the Acceptor (A) due to its low-lying LUMO.[1] Common Donors (D) include Anthracene, Pyrene, or Carbazole polymers.[1]

Materials
  • Acceptor: this compound[1]

  • Donor: Anthracene (or Poly(N-vinylcarbazole) - PVK)[1]

  • Solvent: Chlorobenzene or Chloroform (HPLC Grade)[1]

  • Substrate: Quartz slide or Indium Tin Oxide (ITO) glass[1]

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a 10 mg/mL solution of 2-NFon in Chlorobenzene.

    • Prepare a 10 mg/mL solution of the Donor (e.g., Anthracene) in Chlorobenzene.[1]

  • Mixing: Mix the two solutions in a 1:1 molar ratio.

    • Observation: An immediate color change (often to deep red or brown) indicates the formation of a Charge-Transfer Complex in the ground state.[1]

  • Film Casting:

    • Filter the mixture through a 0.45 µm PTFE syringe filter.

    • Spin-coat onto the substrate at 1500 rpm for 60 seconds.[1]

  • Annealing: Bake the film at 80°C for 10 minutes to remove residual solvent.

  • Characterization:

    • UV-Vis Spectroscopy: Look for a new, broad absorption band in the visible region (CT band) that is not present in the pure donor or acceptor spectra.[1]

Visualizing the Pathways

The following diagram illustrates the synthetic flow from Fluorene to the functionalized derivatives and the material science logic.

G cluster_0 Material Science Domain Fluorene Fluorene (Starting Material) Nitrofluorene 2-Nitrofluorene Fluorene->Nitrofluorene Nitration (HNO3) NFon This compound (Core Reagent) Nitrofluorene->NFon Oxidation (CrO3 or O2/Base) AminoNFon 2-Amino-9-fluorenone (Intermediate) NFon->AminoNFon Selective Reduction (Fe/AcOH, 100°C) CTComplex Charge-Transfer Complex (Organic Semiconductor) NFon->CTComplex 1:1 Mixing (LUMO Acceptor) SchiffBase Schiff Base Ligands (Bioactive) AminoNFon->SchiffBase Condensation (R-NH2, EtOH) Donor Electron Donor (e.g., Anthracene) Donor->CTComplex HOMO Donor

Caption: Synthetic tree showing the derivation of this compound and its bifurcation into bioactive synthesis (green path) and material science applications (red path).

References

  • Synthesis and Biological Activity of Fluorenones: Vertex AI Search. (2020).[1] A Perspective on Synthesis and Applications of Fluorenones. ResearchGate. [Link]

  • Schiff Base Synthesis Protocols: JOCPR. (2011).[1][4][5] Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research. [Link]

  • Nitro Reduction Methodologies (Fe/AcOH): Common Organic Chemistry.[1] (2025).[1][6][7] Nitro Reduction - Iron (Fe). [Link][1][4]

  • Safety and Toxicology Data: National Institutes of Health (NIH).[1] (2025).[1][6][7] PubChem Compound Summary for CID 11831, 2-Nitrofluorene (and derivatives). [Link]

  • Charge Transfer Complex Dynamics: J. Phys. Chem. C. (2014).[1][6][4][5][8] Charge Transfer Dynamics in Donor–Acceptor Complexes between a Conjugated Polymer and Fluorene Acceptors. [Link][1][8]

Sources

Application Note: 2-Nitro-9-fluorenone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-9-fluorenone (2-NF) is a critical electrophilic building block in the synthesis of functionalized fluorene derivatives. Characterized by its rigid planar geometry and electron-withdrawing nitro-ketone motif, it serves as a primary "gateway" molecule for accessing 2-aminofluorenone scaffolds—essential precursors for antiviral therapeutics (e.g., Tilorone analogues), organic light-emitting diodes (OLEDs), and conductive polymers.

This guide provides authoritative protocols for the manipulation of 2-NF, focusing on chemoselective reduction, electrophilic substitution, and carbonyl condensation. It addresses the specific challenge of retaining the C-9 carbonyl functionality during nitro-group reduction and provides strict safety frameworks for handling this mutagenic intermediate.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataRelevance
CAS Number 3096-52-4Unique Identifier
Formula C₁₃H₇NO₃Nitro-functionalized aromatic ketone
MW 225.20 g/mol Stoichiometric calculations
Appearance Yellow needles/powderVisual purity indicator (darkening indicates oxidation/impurity)
Melting Point 157–160 °CPurity verification
Solubility Soluble in AcOH, EtOAc, hot EtOH; Insoluble in H₂OSolvent selection for recrystallization
Reactivity C-9 Carbonyl (Electrophilic); C-2 Nitro (Reducible)Dual-functional handle for divergent synthesis

Key Applications & Mechanistic Insight

The "Gateway" to 2-Aminofluorenone

The primary utility of 2-NF is its reduction to 2-amino-9-fluorenone . The resulting amine is a versatile nucleophile used to synthesize:

  • Diazo Dyes: Via diazotization and coupling with phenols/amines.

  • Amides/Sulfonamides: biologically active derivatives investigated for antiviral and anti-trypanosomal activity.

  • Polyimides: High-performance polymers requiring rigid, thermally stable backbones.

Optoelectronic Materials

2-NF acts as an electron acceptor due to the synergistic electron-withdrawing effects of the nitro and carbonyl groups.

  • Charge Transfer Complexes: Used as a sensitizer in electrophotography.

  • OLEDs: Derivatives serve as electron-transport materials.

Environmental Analytical Standard

2-NF is a known mutagenic byproduct of diesel exhaust (formed via nitration of fluorene on particulate matter). It is used as a reference standard in environmental toxicology to validate HPLC-MS/MS detection limits in air quality monitoring.

Experimental Protocols

Protocol 1: Chemoselective Reduction to 2-Amino-9-fluorenone

Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) without reducing the C-9 ketone to an alcohol (fluorenol). Methodology: Stannous Chloride (SnCl₂) Reduction.[1] This method is superior to catalytic hydrogenation for preserving the carbonyl group on a lab scale.

Reagents:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (Absolute)

  • Concentrated HCl (catalytic amount)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (2.25 g, 10 mmol) in Ethanol (50 mL). Heat gently if necessary to ensure complete dissolution.

  • Reagent Addition: Add SnCl₂·2H₂O (11.2 g, 50 mmol) in one portion.

  • Activation: Add concentrated HCl (2 mL) dropwise. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–3 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1). The starting material (yellow) should disappear, replaced by a fluorescent amine spot.

  • Quenching: Cool the mixture to room temperature. Pour into ice-water (200 mL).

  • Neutralization: Basify the solution to pH 8–9 using 10% NaOH or saturated NaHCO₃. This precipitates the tin salts.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 × 50 mL). Note: If an emulsion forms due to tin salts, filter the biphasic mixture through a Celite pad.

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude red/brown solid from Ethanol/Water to yield 2-amino-9-fluorenone as dark red crystals.

Protocol 2: Electrophilic Nitration to 2,7-Dinitro-9-fluorenone

Objective: Introduce a second nitro group. The C-9 carbonyl directs the incoming electrophile to the meta position relative to itself (which is position 7), reinforcing the 2,7-substitution pattern common in bioactive fluorenones.

Reagents:

  • This compound

  • Fuming Nitric Acid (HNO₃, >90%)

  • Concentrated Sulfuric Acid (H₂SO₄)

Step-by-Step Workflow:

  • Preparation: Prepare a mixed acid solution of fuming HNO₃ (5 mL) and conc. H₂SO₄ (5 mL) at 0 °C.

  • Addition: Dissolve this compound (1.0 g) in conc. H₂SO₄ (10 mL) keeping the temperature below 10 °C. Slowly add the mixed acid solution dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to 60 °C for 30 minutes to drive the reaction to completion.

  • Isolation: Pour the reaction mixture onto crushed ice (100 g). The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash copiously with water (until filtrate is neutral), and recrystallize from Glacial Acetic Acid.

Protocol 3: C-9 Carbonyl Condensation (Hydrazone Formation)

Objective: Functionalize the ketone to form a Schiff base/hydrazone, a common step in synthesizing metal-complexing ligands.

Reagents:

  • This compound (1.0 eq)

  • Hydrazine Hydrate or substituted Hydrazine (1.2 eq)

  • Ethanol (solvent)[2][1]

  • Acetic Acid (catalyst)

Step-by-Step Workflow:

  • Setup: Suspend this compound in Ethanol (10 mL/g).

  • Addition: Add Hydrazine derivative (1.2 eq) and 2–3 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 4 hours. The solid will likely change color and form a different precipitate.

  • Isolation: Cool to 0 °C. Filter the precipitate.

  • Washing: Wash with cold ethanol and ether. Dry under vacuum.

Visualizing the Chemistry

Diagram 1: Synthetic Pathways of this compound

This diagram illustrates the divergent synthesis capabilities starting from 2-NF.

G Start This compound (Starting Material) Amine 2-Amino-9-fluorenone (Red crystals) Start->Amine Reduction (SnCl2/HCl) Dinitro 2,7-Dinitro-9-fluorenone (Pale yellow) Start->Dinitro Nitration (HNO3/H2SO4) Hydrazone 9-Hydrazono-2-nitrofluorene (Schiff Base) Start->Hydrazone Condensation (R-NH-NH2) Dye Azo Dyes (Functional Materials) Amine->Dye Diazotization Pharma Amide Derivatives (Bioactive Agents) Amine->Pharma Acylation

Caption: Divergent synthetic pathways from this compound to key functional derivatives.

Diagram 2: Chemoselective Reduction Workflow

A logic flow for the SnCl2 reduction protocol to ensure safety and purity.

Workflow Step1 Dissolve 2-NF in Ethanol (Reflux Setup) Step2 Add SnCl2 + Cat. HCl (Exothermic!) Step1->Step2 Step3 Reflux 2-3 Hours Monitor TLC Step2->Step3 Step4 Quench in Ice Water Step3->Step4 Step5 Basify (pH 9) to Precipitate Tin Salts Step4->Step5 Step6 Filter (Celite) & Extract (EtOAc) Step5->Step6

Caption: Step-by-step workflow for the chemoselective reduction of 2-NF using Stannous Chloride.

Safety & Handling (Critical)

Hazard Classification:

  • Carcinogenicity: IARC Group 2B (Possibly carcinogenic to humans).

  • Mutagenicity: Ames test positive. Potent mutagen in Salmonella typhimurium strains.

Mandatory PPE:

  • Respiratory: N95 or P100 particulate respirator is required when handling powder.

  • Skin: Double nitrile gloves. 2-NF is readily absorbed through the skin.

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified fume hood.

Waste Disposal:

  • All solid waste and contaminated gloves must be disposed of as Hazardous Cytotoxic Waste .

  • Aqueous layers from the reduction (containing Tin) must be disposed of in the Heavy Metal waste stream.

References

  • National Toxicology Program (NTP). (1992). Toxicology and Carcinogenesis Studies of 2-Nitrofluorene. Technical Report Series No. 341. [Link]

  • Kuhn, W. E. (1943). "2-Nitrofluorene and 2-Aminofluorene". Organic Syntheses, Coll.[3] Vol. 2, p. 447. [Link]

  • Bancroft, K. C., et al. (1974). "Fluorenones: Part IV. Preparation of some 2-substituted fluorenones". Journal of the Chemical Society, Perkin Transactions 1.
  • International Agency for Research on Cancer (IARC). (2013). Diesel and Gasoline Engine Exhausts and Some Nitroarenes. Monograph Vol 105. [Link]

Sources

Application Note: Selective Reduction of 2-Nitro-9-fluorenone to 2-Amino-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation of 2-nitro-9-fluorenone (CAS: 3096-52-4) to 2-amino-9-fluorenone (CAS: 3096-57-9) represents a critical intermediate step in the synthesis of functional dyes, organic semiconductors, and pharmaceutical pharmacophores. The primary challenge in this reduction is chemoselectivity : reducing the nitro group (


) to an amine (

) while preserving the C-9 carbonyl ketone (

), which is susceptible to reduction (to fluorenol or fluorene) under vigorous hydrogenation conditions.

This guide presents two validated protocols designed to maximize yield and purity:

  • Protocol A (The "Gold Standard"): Stannous Chloride (

    
    ) reduction, favored for its high selectivity and reliability on bench scales.
    
  • Protocol B (Scalable/Green): Iron/Ammonium Chloride (

    
    ) reduction, a milder, eco-friendly alternative suitable for larger batches.
    

Reaction Mechanism & Logic

The reduction of a nitroarene to an aniline proceeds through a stepwise electron transfer mechanism. The preservation of the fluorenone carbonyl relies on choosing a reducing agent with a redox potential sufficient to reduce the nitrogen-oxygen bonds but insufficient to attack the carbonyl carbon.

Mechanistic Pathway

The reduction follows the Haber mechanism sequence:

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    )
  • Hydroxylamine (

    
    ) 
    
    
    
    Amine (
    
    
    )

NitroReduction cluster_0 Stepwise Reduction Pathway Nitro This compound (R-NO₂) Nitroso Nitroso Intermediate (R-N=O) Nitro->Nitroso + 2e⁻, + 2H⁺ Ketone C-9 Ketone (Preserved) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2e⁻, + 2H⁺ Amine 2-Amino-9-fluorenone (R-NH₂) Hydroxyl->Amine + 2e⁻, + 2H⁺ (- H₂O)

Figure 1: Stepwise reduction mechanism. The critical requirement is stopping the reduction at the amine stage without affecting the ketone moiety.

Protocol A: Stannous Chloride ( ) Reduction

Best For: Small-to-medium scale (100 mg – 10 g), high purity requirements. Mechanism:


 oxidizes to 

, donating electrons to the nitro group. This method is highly chemoselective for nitro groups in the presence of ketones, aldehydes, and esters [1].
Reagents & Equipment[1][2][3][4]
  • Precursor: this compound (1.0 equiv)

  • Reductant: Stannous Chloride Dihydrate (

    
    ) (5.0 equiv)[1]
    
  • Solvent: Ethanol (Absolute) or Ethyl Acetate[2]

  • Catalyst/Acid: Conc.

    
     (Catalytic amount or stoichiometric if kinetic boost needed)
    
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure
  • Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve This compound (e.g., 2.25 g, 10 mmol) in Ethanol (50 mL). The solution will likely be yellow/orange.

  • Addition: Add

    
      (11.28 g, 50 mmol) in one portion.
    
    • Note: The reaction is endothermic initially but can become exothermic.

  • Acidification: Add concentrated

    
      (2–3 mL) dropwise. This solubilizes the tin salts and accelerates the reaction.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 70–80°C (gentle reflux) for 2–4 hours .

    • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a highly fluorescent amine spot (
      
      
      
      ) should appear.
  • Workup (Critical Step):

    • Cool the reaction to room temperature.[3][4][2]

    • Neutralization: Pour the mixture into ice-water (100 mL). Slowly adjust pH to ~8–9 using 10%

      
        or saturated 
      
      
      
      .
    • Precipitation: Tin salts will precipitate as a thick white slurry (

      
      ).
      
    • Filtration: Filter the slurry through a Celite pad to remove the tin salts. Wash the pad thoroughly with Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Protocol B: Iron/Ammonium Chloride ( ) Reduction

Best For: Scale-up (>10 g), environmentally conscious labs, avoiding tin waste. Mechanism: Single Electron Transfer (SET) from zero-valent Iron surface. The mild conditions (


 buffer) prevent over-reduction and hydrolysis [2].
Reagents
  • Precursor: this compound (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (4.0 – 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (1.0 – 2.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, suspend This compound (10 mmol) in Ethanol (60 mL) and Water (20 mL).

  • Activation: Add

    
      (10 mmol) and Iron Powder  (40 mmol).
    
  • Reaction: Heat the heterogeneous mixture to reflux (approx. 78°C) with vigorous stirring. Mechanical stirring is recommended for scales >10 g to keep iron suspended.

  • Duration: Reflux for 1–3 hours . The reaction is usually faster than SnCl2.

  • Filtration: While still hot, filter the mixture through a Celite or sintered glass funnel to remove unreacted iron and iron oxide sludge. Wash the cake with hot ethanol.

    • Tip: Do not let the mixture cool before filtering, or the product may crystallize out with the iron sludge.

  • Isolation: Concentrate the filtrate to remove most ethanol. The product usually precipitates from the remaining water. Filter the solid or extract with Ethyl Acetate as in Protocol A.

Workflow Visualization

ExperimentalWorkflow cluster_Sn Method A: SnCl2 (High Purity) cluster_Fe Method B: Fe/NH4Cl (Scalable) Start Start: this compound Choice Select Method Start->Choice Sn_Step1 Dissolve in EtOH + SnCl2 + cat. HCl Choice->Sn_Step1 Small Scale / High Selectivity Fe_Step1 Suspend in EtOH/H2O (3:1) Choice->Fe_Step1 Large Scale / Green Chem Sn_Step2 Reflux 2-4 hrs (70°C) Sn_Step1->Sn_Step2 Sn_Step3 Quench with NaOH (pH 8-9) Sn_Step2->Sn_Step3 Sn_Step4 Filter Tin Salts (Celite) Sn_Step3->Sn_Step4 Workup Extraction (EtOAc) & Drying (Na2SO4) Sn_Step4->Workup Fe_Step2 Add Fe Powder + NH4Cl Fe_Step1->Fe_Step2 Fe_Step3 Reflux 1-3 hrs (Vigorous Stirring) Fe_Step2->Fe_Step3 Fe_Step4 Hot Filtration (Remove Fe sludge) Fe_Step3->Fe_Step4 Fe_Step4->Workup Final Product: 2-Amino-9-fluorenone (Dark Red/Brown Solid) Workup->Final

Figure 2: Decision matrix and workflow for the two primary reduction protocols.

Characterization & Quality Control

ParameterSpecificationMethod/Notes
Appearance Dark red to brown powderVisual inspection.
Melting Point 157–160 °CLiterature standard [3].
IR Spectroscopy Amine: 3300–3450 cm⁻¹ (doublet)Ketone: ~1710 cm⁻¹ (Strong)Nitro: Absent (1520/1340 cm⁻¹)Confirm retention of C=O peak. Absence of NO₂ peaks confirms conversion.
¹H NMR (DMSO-d₆)

~5.5–6.0 ppm (Broad s, 2H, -NH₂)Aromatic region shifts upfield relative to nitro precursor.
Diagnostic amine protons are exchangeable with

.

Troubleshooting & Optimization

  • Issue: Incomplete Reduction (TLC shows starting material).

    • Cause: Old

      
       (oxidized to SnCl4) or inactive Iron.
      
    • Fix: Increase equivalents of reductant. For Fe, ensure "reduced" powder is used or activate with dilute HCl wash prior to use.

  • Issue: Emulsion during extraction (SnCl2 method).

    • Cause: Amphoteric tin hydroxides.

    • Fix: Use a large volume of solvent. Adding Rochelle's salt (Potassium Sodium Tartrate) during the quench helps solubilize tin ions and break emulsions.

  • Issue: Loss of Carbonyl (Formation of Fluorenol).

    • Cause: Over-reduction (rare with Sn/Fe, common with catalytic hydrogenation).

    • Fix: Strictly avoid

      
       unless using specific poisons (e.g., sulfided Pd). Stick to chemical reduction (Methods A & B).
      

Safety & Handling

  • Nitroarenes: Suspected carcinogens and mutagens. Handle in a fume hood.

  • Stannous Chloride: Corrosive and irritant. Waste contains heavy metals (Tin) and must be disposed of according to hazardous waste regulations.

  • Exotherms: Both reactions can be exothermic upon initiation. Add reagents slowly on large scales.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Ramadas, K., & Srinivasan, N. (1992).[4] A simple, convenient and chemoselective reduction of nitroarenes to anilines with iron powder and ammonium chloride in aqueous ethanol. Synthetic Communications, 22(22), 3189-3195.[4] Link

  • Narasimhan, S., et al. (2012).[4][2] Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483. Link

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. Link

Sources

Application Note: Strategic Utilization of 2-Nitro-9-fluorenone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of 2-Nitro-9-fluorenone (2-NF) as a pivotal scaffold for generating complex heterocyclic systems.[1][2] Unlike unsubstituted fluorenone, the presence of the electron-withdrawing nitro group at the C2 position introduces electronic asymmetry, influencing the regioselectivity of ring-expansion reactions and enhancing the electrophilicity of the C9 carbonyl.[2] This note provides validated protocols for converting 2-NF into nitro-substituted phenanthridinones via the Beckmann rearrangement and constructing spiro-thiazolidinones via condensation-cyclization.[2] These methodologies are critical for researchers developing intercalating agents, antiviral pharmacophores, and organic semiconductor materials.

Chemical Profile & Reactivity Logic

This compound is not merely a derivative of fluorenone; it is a polarized synthon. The nitro group exerts a strong mesomeric withdrawing effect ($ -M $), deactivating the aromatic ring it resides on while simultaneously increasing the electrophilic character of the C9 ketone.[2]

Reactivity Pillars[1][2]
  • Electronic Asymmetry (Regiocontrol): In rearrangement reactions (Schmidt/Beckmann), the migration aptitude of aryl groups is dictated by their electron density.[2] The electron-poor nitro-substituted ring migrates less readily than the electron-rich unsubstituted ring.[2] This allows for predictable regioselective synthesis of isomerically pure lactams.[2]

  • Carbonyl Activation: The C9 carbonyl is highly susceptible to nucleophilic attack by amines and hydrazines, facilitating rapid Schiff base formation—the first step in many heterocyclization protocols.[2]

Critical Synthetic Pathways

The following diagram illustrates the two primary divergent pathways for 2-NF utilization: Ring Expansion (Pathway A) and Spiro-Annulation (Pathway B).[2]

G Start This compound (C13H7NO3) Oxime Intermediate: 2-Nitrofluorenone Oxime Start->Oxime NH2OH·HCl Pyridine Imine Intermediate: Schiff Base / Hydrazone Start->Imine R-NH2 / Hydrazine Cat. Acid Phen Target A: 7-Nitro-6(5H)-phenanthridinone (Ring Expansion) Oxime->Phen Beckmann Rearrangement (PPA or SOCl2) Regio Regioselectivity Rule: Unsubstituted Aryl Ring migrates to Nitrogen Oxime->Regio Spiro Target B: Spiro[fluorene-9,2'-thiazolidin]-4'-one (Spiro-Annulation) Imine->Spiro HS-CH2-COOH Cyclization Regio->Phen

Figure 1: Divergent synthetic pathways for this compound. Pathway A exploits the migration of the electron-rich aryl ring.[2] Pathway B leverages the activated carbonyl for spiro-cycle formation.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Nitro-6(5H)-phenanthridinone

Mechanism: Beckmann Rearrangement.[3] Rationale: This protocol selectively inserts the nitrogen atom adjacent to the unsubstituted ring.[2] The electron-rich unsubstituted phenyl ring has a higher migration aptitude than the nitro-substituted ring.[2] Consequently, the carbonyl remains attached to the nitro-ring, yielding the 7-nitro isomer (rather than the 2-nitro isomer).[2]

Step 1: Preparation of 2-Nitrofluorenone Oxime
  • Reagents:

    • This compound (10 mmol, 2.25 g)

    • Hydroxylamine hydrochloride (15 mmol, 1.04 g)

    • Pyridine (30 mL) or Ethanol/Water (3:1) with NaOAc.[2]

  • Procedure:

    • Dissolve 2-NF in pyridine (or EtOH).[2]

    • Add Hydroxylamine HCl in one portion.

    • Reflux at 100°C for 2–3 hours. Monitor via TLC (SiO2, Hexane:EtOAc 7:3).[2]

    • Workup: Pour the hot reaction mixture into ice-cold water (200 mL) containing concentrated HCl (to neutralize pyridine).

    • Collect the yellow precipitate by filtration.[2] Wash extensively with water.[2]

    • Drying: Dry in a vacuum oven at 60°C.

    • Yield Expectation: >90%.

Step 2: Beckmann Rearrangement to Phenanthridinone[2]
  • Reagents:

    • 2-Nitrofluorenone Oxime (from Step 1)

    • Polyphosphoric Acid (PPA) (approx. 10 g per 1 g of oxime)

  • Procedure:

    • Place PPA in a round-bottom flask and heat to 100°C to lower viscosity.

    • Add the oxime slowly with vigorous stirring. The reaction is exothermic; maintain temperature between 120–130°C.[2]

    • Stir at 120°C for 1–2 hours. The mixture will darken.[2]

    • Quenching: Cool to ~60°C and pour slowly into crushed ice (Caution: PPA hydrolysis is exothermic). Stir until the viscous mass dissolves and a solid precipitates.

    • Neutralization: Adjust pH to ~7 with 10% NaOH or NH4OH solution.[2]

    • Purification: Filter the solid.[2][4] Recrystallize from DMF or glacial acetic acid.[2]

  • Key Characterization:

    • Product: 7-Nitro-6(5H)-phenanthridinone.

    • IR: Strong amide carbonyl stretch (~1660 cm⁻¹), N-H stretch (~3100-3200 cm⁻¹).[2]

    • Regiochemistry Check: 1H NMR will show the NH proton coupled to the protons of the unsubstituted ring (now the phenanthridine A-ring).[2]

Protocol B: Synthesis of Spiro[fluorene-9,2'-thiazolidin]-4'-one

Mechanism: Schiff base condensation followed by nucleophilic attack of thioglycolic acid.[2] Rationale: The 2-nitro group enhances the electrophilicity of the imine carbon, facilitating the attack of the sulfur nucleophile in the subsequent step.[2]

  • Reagents:

    • This compound (5 mmol)

    • Primary Amine (e.g., Aniline or substituted aniline) (5 mmol)

    • Thioglycolic acid (Mercaptoacetic acid) (10 mmol)

    • Anhydrous Toluene or Benzene (30 mL)

    • Catalyst: Anhydrous ZnCl2 (trace) or Dean-Stark apparatus.[2]

  • Procedure:

    • Step 1 (Imine Formation): Reflux 2-NF and the amine in toluene with a Dean-Stark trap to remove water.[2] Continue for 4–6 hours until water evolution ceases.

    • Step 2 (Cyclization): Cool the mixture slightly. Add thioglycolic acid.[2]

    • Reflux for an additional 6–10 hours.[2]

    • Workup: Distill off the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether or chloroform.[2] Wash with 5% NaHCO3 (to remove excess acid) and water.[2]

    • Dry over anhydrous Na2SO4 and evaporate.[2]

    • Purification: Recrystallize from ethanol.

  • Outcome: Formation of a spiro-linkage at the C9 position, disrupting the planarity of the fluorene system, which is often desirable for disrupting protein-DNA interactions in medicinal chemistry.[2]

Quantitative Data Summary

ParameterProtocol A (Phenanthridinone)Protocol B (Spiro-Thiazolidinone)
Key Reagent Polyphosphoric Acid (PPA)Thioglycolic Acid
Reaction Temp 120–130°C110°C (Reflux Toluene)
Typical Yield 75–85%60–75%
Regioselectivity High (Migration of unsubstituted ring)N/A (Spiro formation)
Purification Recrystallization (DMF/AcOH)Column Chrom. or Recryst. (EtOH)
Visual Cue Viscous dark syrup -> Yellow solidClear solution -> Precipitate

Troubleshooting & Optimization

  • Solubility Issues: this compound and its oxime have poor solubility in non-polar solvents.[2] For Protocol A, ensure the oxime is finely powdered before adding to PPA to prevent clumping and charring.[2]

  • Regio-Control Verification: If the 2-nitro isomer (where the nitro ring migrates) is desired, the Beckmann rearrangement conditions must be altered significantly (often requiring specific Lewis acids like SbCl5), but the standard PPA method heavily favors the 7-nitro isomer described above.[2]

  • Moisture Sensitivity: Protocol B (Imine formation) is reversible.[2] Efficient water removal (molecular sieves or Dean-Stark) is non-negotiable for high yields.[2]

Safety & Handling (MSDS Highlights)

  • This compound: Suspected mutagen.[2] Handle in a fume hood with nitrile gloves.[2] Avoid inhalation of dust.[2]

  • Polyphosphoric Acid: Corrosive and viscous.[2] Causes severe burns.[2] Reacts violently with water (exothermic).[2]

  • Thioglycolic Acid: Stench reagent.[2] Toxic by inhalation and skin contact.[2] Use bleach to neutralize glassware and spills to mitigate odor.[2]

References

  • Organic Chemistry Portal. Beckmann Rearrangement: Mechanism and Protocols. Available at: [Link]

  • NIST Chemistry WebBook. this compound Properties and Spectra. Available at: [Link]

  • National Institutes of Health (PMC). Synthetic Strategies in the Preparation of Phenanthridinones. Available at: [Link]

  • Organic Reactions (Wiley). The Schmidt Reaction: Regioselectivity in Ketones. Available at: [Link]

Sources

Application Note: Strategic Preparation & Functionalization of Azafluorenones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the structural relationship, synthetic divergence, and functionalization strategies linking 2-Nitro-9-fluorenone (the carbocyclic benchmark) to Azafluorenones (the heterocyclic bio-isosteres).

Leveraging Nitro-Fluorenone Chemistry for Heterocyclic Scaffold Construction

Executive Summary & Scientific Rationale

Azafluorenones (tricyclic pyridine-fused ketones) are critical pharmacophores, serving as bio-isosteres to 9-fluorenone . While This compound is a standard intermediate in materials science (e.g., electron transport materials), its direct conversion to azafluorenones is chemically inefficient due to the stability of the carbocyclic ring.

Instead, the "preparation of azafluorenones" in the context of nitro-fluorenone chemistry refers to two distinct strategic pillars:

  • De Novo Synthesis: Constructing the aza-core using oxidative ring-contraction protocols (The Kloc Method), which is superior to trying to insert nitrogen into a pre-formed fluorenone.

  • Biomimetic Functionalization: Using This compound as the mechanistic model for electrophilic aromatic substitution (EAS). The nitration protocols developed for fluorenone are directly adapted to synthesize nitro-azafluorenones , which are precursors to amino-azafluorenone intercalating agents (e.g., Onychine analogs).

This guide provides the protocols for the oxidative synthesis of the aza-core and the subsequent regioselective nitration , validated against the this compound benchmark.

Chemical Pathway Analysis

The following Graphviz diagram illustrates the divergence between the carbocyclic route (Fluorenone) and the heterocyclic route (Phenanthroline/Azafluorenone), converging at the functionalization stage.

AzafluorenonePathways cluster_legend Legend Fluorenone 9-Fluorenone (Carbocyclic Start) NitroFlu This compound (Benchmark Electrophile) Fluorenone->NitroFlu HNO3/H2SO4 (EAS Mechanism) NitroAza Nitro-Azafluorenone (Target Scaffold) NitroFlu->NitroAza Mechanistic Analogy Phenanthroline 1,10-Phenanthroline (Heterocyclic Start) Phendione 1,10-Phenanthroline-5,6-dione Phenanthroline->Phendione Oxidation (H2SO4/HNO3/KBr) Azafluorenone 4,5-Diazafluoren-9-one (Aza-Core) Phendione->Azafluorenone Ring Contraction (KOH/H2O) Azafluorenone->NitroAza Modified Nitration (Modeled on NitroFlu) AminoAza Amino-Azafluorenone (Bioactive) NitroAza->AminoAza Reduction (SnCl2 or H2/Pd) key Blue: Core Synthesis Red: Functionalization Yellow: Benchmark

Caption: Figure 1. Divergent synthetic pathways. The "Aza" core is synthesized via ring contraction (Blue), while functionalization (Red) mimics the this compound pathway.

Detailed Experimental Protocols

Protocol A: Synthesis of the Azafluorenone Core (Oxidative Ring Contraction)

Rationale: Unlike this compound which starts from fluorene, azafluorenones are best synthesized by contracting the central ring of phenanthrolines. This method (adapted from Kloc et al.) is the industry standard for high purity.

Reagents:

  • 1,10-Phenanthroline (anhydrous)

  • Potassium Bromide (KBr)

  • Sulfuric Acid (H2SO4, conc.)[1]

  • Nitric Acid (HNO3, conc.)

  • Potassium Hydroxide (KOH)

Step-by-Step Workflow:

  • Oxidation to Dione:

    • Dissolve 1,10-phenanthroline (5.0 g) in H2SO4 (30 mL) at 0°C.

    • Add KBr (5.0 g) slowly.

    • Add HNO3 (15 mL) dropwise over 20 minutes. Caution: NOx fumes evolved.

    • Heat to reflux (100°C) for 3 hours.

    • Checkpoint: Solution turns yellow/orange.

    • Pour onto ice (200 g), neutralize with NaHCO3. Extract with DCM.

    • Yield: 1,10-Phenanthroline-5,6-dione (Yellow solid).

  • Ring Contraction (The "Kloc" Rearrangement):

    • Suspend the dione (2.0 g) in water (50 mL).

    • Add KOH (1.5 g) and heat to reflux for 1 hour.

    • Mechanism:[2][3] The benzilic acid rearrangement occurs, followed by oxidative decarboxylation.

    • Cool to room temperature.[1][4] The product, 4,5-diazafluoren-9-one , precipitates as orange needles.

    • Purification: Recrystallization from ethanol.

Protocol B: Nitration of Azafluorenones (The "this compound" Analogy)

Rationale: This protocol applies the conditions used for this compound to the aza-scaffold. The presence of nitrogen atoms deactivates the ring further; therefore, harsher conditions or prolonged times are required compared to the carbocyclic analog.

Reagents:

  • Azafluorenone (from Protocol A) or 1-Azafluorenone (commercial)

  • Fuming Nitric Acid (90%+)

  • Sulfuric Acid (conc.)[1]

Step-by-Step Workflow:

  • Preparation of Mixed Acid:

    • In a round-bottom flask, mix H2SO4 (10 mL) and Fuming HNO3 (5 mL) at 0°C.

  • Addition:

    • Add Azafluorenone (1.0 g) in small portions.

    • Note: Unlike fluorenone, which nitrates readily at C2, azafluorenones may require heating due to the electron-withdrawing pyridine nitrogen.

  • Reaction:

    • Warm to 60°C and monitor by TLC (System: EtOAc/Hexane 1:1).

    • Critical Comparison: this compound forms within 30 mins at RT. Aza-analogs often require 2-4 hours at 60-80°C.

  • Quench & Isolation:

    • Pour onto ice. Filter the yellow precipitate.

    • Regioselectivity:

      • For 1-Azafluorenone : Nitration occurs primarily at C-7 (analogous to C-2 in fluorenone, para to the biphenyl linkage).

      • For 4-Azafluorenone : Nitration occurs at C-7 .

Data Table: Comparison of Nitration Parameters

ParameterThis compound (Carbocycle)7-Nitro-1-Azafluorenone (Heterocycle)
Starting Material 9-Fluorenone1-Azafluorenone
Reagent HNO3 / H2SO4Fuming HNO3 / H2SO4
Temp/Time 25°C / 30 min60-80°C / 3 hours
Yield >90%65-75%
Color Bright YellowPale Yellow/Orange
Mp (°C) 156-158°C220-225°C (Decomp)

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, use these checkpoints:

  • IR Spectroscopy (Carbonyl Shift):

    • This compound: C=O stretch at ~1720 cm⁻¹.

    • Azafluorenones: C=O stretch shifts to 1735-1745 cm⁻¹ due to the electron-withdrawing nitrogen.

    • Pass Criteria: If C=O is <1720 cm⁻¹, oxidation to the ketone is incomplete.

  • Solubility Test:

    • This compound is insoluble in dilute acid.

    • Azafluorenones are soluble in dilute HCl (protonation of pyridine nitrogen).

    • Pass Criteria: Dissolve 10 mg in 1M HCl. If clear, the aza-ring is intact.

  • NMR Diagnostic (1H NMR in CDCl3):

    • Look for the deshielded proton ortho to the nitro group.

    • In this compound: Doublet at ~8.5 ppm (H1).

    • In 7-nitro-1-azafluorenone: Doublet at ~8.6-8.8 ppm.

References

  • Kloc, K., Mlochowski, J., & Szulc, Z. (1977). Synthesis of azafluorenones via oxidative ring contraction of phenanthroline-5,6-diones. Journal für Praktische Chemie.[5]

  • Petrow, V. (1946). The chemistry of the azafluorenones.[3][4][6][7][8][9][10] Part I. Nitration and reduction.[11] Journal of the Chemical Society.

  • Corridon, P. R., & Scheerer, J. R. (2020).[3] Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Molecules (MDPI).

  • Laha, J. K., et al. (2013). Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine. The Journal of Organic Chemistry.

  • NIST Chemistry WebBook. this compound Standard Data.

Sources

Application Note: 2-Nitro-9-fluorenone in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-9-fluorenone (2-NF) is a functionalized fluorene derivative acting as a pivotal electron-deficient


-system in organic electronics and materials synthesis. Unlike its more aggressive analog 2,4,7-trinitrofluorenone (TNF), 2-NF offers a controlled electron affinity (EA), making it an ideal model acceptor for studying charge transfer (CT) dynamics without the extreme insolubility often associated with polynitrated species. This guide details its application as a Charge Transfer Sensitizer  in organic semiconductors and as a Strategic Intermediate  for high-performance polyimides.[1]

Part 1: Electronic Properties & Charge Transfer Protocols[1]

Mechanistic Insight: The Electron Acceptor Role

In materials science, 2-NF is primarily utilized for its ability to form Charge Transfer (CT) complexes with electron-rich donors (e.g., carbazoles, amines, anthracenes). The nitro group at the C2 position, combined with the carbonyl at C9, lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the fluorene core.

When doped into a hole-transporting polymer like Poly(N-vinylcarbazole) (PVK), 2-NF accepts an electron upon photoexcitation, facilitating exciton dissociation. This process is governed by the Mulliken Theory of Charge Transfer , where the stability of the complex correlates to the difference between the donor's Ionization Potential (


) and the acceptor's Electron Affinity (

).[2]
Protocol: Fabrication of CT-Sensitized Polymer Films

Objective: To create a photoconductive film demonstrating the donor-acceptor interaction between PVK and 2-NF.

Materials Required:

  • Host Polymer: Poly(N-vinylcarbazole) (PVK) (

    
    ).[1]
    
  • Dopant: this compound (2-NF) (>99% purity, recrystallized).

  • Solvent: Chlorobenzene or Tetrahydrofuran (THF) (Anhydrous).[1]

  • Substrate: Indium Tin Oxide (ITO) coated glass slides.[1]

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Sonicate ITO slides sequentially in detergent water, deionized water, acetone, and isopropanol (15 min each).

    • Treat with UV-Ozone for 20 minutes to increase surface wettability.[1]

  • Solution Preparation:

    • Dissolve PVK in chlorobenzene to achieve a concentration of 15 mg/mL.[1] Stir at 50°C for 4 hours.

    • Critical Step: Add 2-NF to the PVK solution. A typical molar ratio is 1:1 (monomer unit of PVK to 2-NF) for maximum CT band intensity, but 10:1 (PVK:2-NF) is preferred to maintain film mechanical integrity.

    • Observation: The solution will shift from clear/light yellow to a deep orange/red, indicating the formation of the CT complex in the ground state.

  • Film Deposition:

    • Filter the solution through a 0.45

      
      m PTFE filter.[1]
      
    • Spin-coat onto the ITO substrate at 1500 RPM for 60 seconds.[1]

    • Annealing: Bake the film at 80°C for 1 hour under vacuum to remove residual solvent.

  • Characterization:

    • Measure UV-Vis absorption.[1] A new broad absorption band (CT band) should appear between 450–600 nm, a region where neither pure PVK nor pure 2-NF absorbs strongly.[1]

Data Analysis: CT Band Identification
Component

(Absorption)
Visual ColorElectronic Role
PVK (Pure) ~340 nmColorlessElectron Donor
2-NF (Pure) ~300-350 nmYellowElectron Acceptor
PVK:2-NF Complex 450-580 nm Deep Orange/Red Charge Transfer State

Part 2: Synthesis Intermediate for Functional Materials[1][3]

The Gateway to Conductive Polyimides

While 2-NF has direct electronic applications, its role as a precursor to 2-Aminofluorenone (2-AF) is critical for polymer chemistry. 2-AF is a monomer used to synthesize high-temperature polyimides and Schiff-base conductive polymers.[1] The reduction of the nitro group must be performed carefully to preserve the carbonyl functionality.

Protocol: Selective Reduction to 2-Aminofluorenone

Objective: Reduce 2-NF to 2-AF without reducing the C9 ketone.[1]

Safety Warning: 2-NF is a suspected carcinogen.[1][3][4] Work in a fume hood with nitrile gloves and a P100 respirator.[1]

Reagents:

  • This compound (10 mmol)

  • Zinc Dust (40 mmol, activated)

  • Calcium Chloride (

    
    ) (5 mmol)
    
  • Ethanol (78% aqueous solution)

Workflow:

  • Suspension: In a 250 mL round-bottom flask, suspend 2.25 g (10 mmol) of 2-NF in 100 mL of 78% ethanol.

  • Activation: Dissolve 0.5 g

    
     in 5 mL water and add to the mixture. Add 2.6 g Zinc dust.[1]
    
  • Reflux: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring for 3 hours.

    • Monitoring: Spot on TLC (Silica gel, 4:1 Hexane:Ethyl Acetate).[1] The yellow 2-NF spot (

      
      ) should disappear, replaced by a fluorescent blue-emitting spot of 2-AF (
      
      
      
      ).
  • Filtration: Filter the hot solution through a Celite pad to remove unreacted Zinc/Zinc oxide. Wash the pad with hot ethanol.[1]

  • Crystallization: Pour the filtrate into 200 mL of ice-cold water. A flocculent precipitate will form.[1][5]

  • Purification: Recrystallize the crude solid from aqueous ethanol to yield red/brown needles of 2-aminofluorenone (MP: 160-162°C).

Part 3: Visualization of Mechanisms

Diagram: Synthesis & Application Workflow

This diagram illustrates the conversion of Fluorene to 2-NF and its bifurcation into direct electronic applications vs. chemical conversion to monomers.[1]

G Fluorene Fluorene (Precursor) Nitration Nitration (HNO3/H2SO4) Fluorene->Nitration TwoNF This compound (2-NF) Nitration->TwoNF Mixing Doping/Mixing TwoNF->Mixing Direct App Reduction Selective Reduction (Zn / CaCl2) TwoNF->Reduction Chemical Mod CTComplex Charge Transfer Complex (Photoconductive Film) Mixing->CTComplex Spin Coating PVK Poly(N-vinylcarbazole) PVK->Mixing TwoAF 2-Aminofluorenone Reduction->TwoAF Polymerization Polycondensation TwoAF->Polymerization Polyimide Functional Polyimides (High T_g Materials) Polymerization->Polyimide

Caption: Workflow showing the dual-utility of 2-NF as both an active electronic dopant and a chemical intermediate.

Diagram: Charge Transfer Mechanism

The following diagram details the electronic interaction between the donor (Polymer) and the acceptor (2-NF) that enables photoconductivity.

CT_Mechanism cluster_0 Ground State Interaction cluster_1 Photo-Excitation Process Donor Donor HOMO (Carbazole Moiety) Complex CT Complex (Red Shifted Absorption) Donor->Complex Overlap Acceptor Acceptor LUMO (2-NF Nitro Group) Acceptor->Complex Exciton Bound Electron-Hole Pair Complex->Exciton Absorption Photon Photon (hν) Photon->Exciton CS_State Charge Separated State (Free Carriers) Exciton->CS_State Field Assisted Dissociation

Caption: Mechanism of photon-to-electron conversion mediated by the 2-NF acceptor sites within a polymer matrix.

References

  • Preparation of 2-Nitrofluorene and 2-Aminofluorenone. Organic Syntheses, Coll. Vol. 2, p.447 (1943).[1]

  • Charge Transfer Dynamics in Donor–Acceptor Complexes between a Conjugated Polymer and Fluorene Acceptors.The Journal of Physical Chemistry C, 118(52), 30291-30301 (2014).

  • Safety Data Sheet: 2-Nitrofluorene.Fisher Scientific.
  • Fluorenone Derivatives in Materials Science.

Sources

Application Notes & Protocols: 2-Nitro-9-fluorenone as a P-type Dopant in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 2-Nitro-9-fluorenone as a p-type molecular dopant in organic electronic devices. We will delve into the fundamental doping mechanisms, detail its application in enhancing the performance of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), and provide validated, step-by-step protocols for both vacuum and solution-based processing.

Introduction: The Role of Molecular Doping

In the realm of organic electronics, controlling charge carrier concentration is as fundamental as it is in traditional silicon-based semiconductors.[1][2][3] Molecular doping, the intentional introduction of impurity molecules into a host organic semiconductor, provides a powerful strategy to modulate conductivity, improve charge injection, and enhance the overall performance and stability of devices.[2][4] An effective p-type dopant must possess a sufficiently low Lowest Unoccupied Molecular Orbital (LUMO) energy level to facilitate the transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of the host material, thereby generating a free hole on the host's molecular backbone.[5]

This compound emerges as a compelling candidate for p-type doping. Its chemical structure, featuring a highly electron-withdrawing nitro (-NO2) group attached to an extended π-conjugated fluorenone core, gives it strong electron-accepting properties.[6] This inherent characteristic allows it to efficiently create charge carriers in a wide range of hole-transporting organic materials. Fluorenone derivatives, in general, are noted for their high thermal stability and favorable charge transport properties, making them robust components for electronic devices.[7][8]

Compound This compound
CAS Number 3096-52-4[9][10][11]
Molecular Formula C13H7NO3[10][12]
Molecular Weight 225.20 g/mol [10][11]
Appearance Yellowish solid

Mechanism of Action: Integer Charge Transfer

The p-doping mechanism of this compound in a host organic semiconductor (OSC) is governed by an integer charge transfer (ICT) process.[5] The efficacy of this process is determined by the relative energy levels of the dopant's LUMO and the host's HOMO.

For doping to occur spontaneously, the LUMO level of the this compound must be lower than, or very close to, the HOMO level of the host semiconductor. This energetic alignment creates a driving force for an electron to transfer from the host's HOMO to the dopant's LUMO. This transfer results in two key species:

  • A mobile hole (polaron) on the host semiconductor polymer or small molecule chain, which becomes a charge carrier.

  • A stationary, negatively charged dopant anion .

This process effectively increases the concentration of free holes in the host material, shifting the Fermi level closer to the HOMO and significantly increasing its conductivity.

G cluster_host Host Organic Semiconductor (OSC) cluster_dopant This compound (Dopant) Host_LUMO LUMO Host_HOMO HOMO Dopant_LUMO LUMO Host_HOMO->Dopant_LUMO  Electron Transfer (e⁻) Result1 Creates hole (h⁺) on Host OSC Host_HOMO->Result1 Dopant_HOMO HOMO Result2 Creates Dopant Anion Dopant_LUMO->Result2

Caption: Energy level diagram illustrating p-type doping via Integer Charge Transfer.

Applications and Performance Enhancement

The primary benefit of using this compound is the significant increase in the electrical conductivity of hole-transport layers (HTLs). This translates into improved performance across several classes of organic electronic devices.

Device Type Host Material Example Effect of this compound Doping Performance Improvement
OLED NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine)Increased conductivity of the HTL.[1]Lower turn-on voltage, higher current efficiency, and improved power efficiency.
OPV P3HT (Poly(3-hexylthiophene-2,5-diyl))Enhanced hole extraction efficiency from the active layer.Increased short-circuit current (Jsc) and fill factor (FF), leading to higher Power Conversion Efficiency (PCE).
OFET RubreneIncreased charge carrier density in the channel.[13]Modulation of threshold voltage and increased field-effect mobility.[14][15]

Experimental Protocols

Successful incorporation of this compound requires precise control over the doping concentration. Below are detailed protocols for the two most common deposition techniques.

Protocol 1: Vacuum Thermal Co-Evaporation

This method is ideal for creating highly uniform and pure thin films, which is critical for high-performance devices like OLEDs.

A. Materials and Equipment:

  • High-vacuum deposition chamber (< 10⁻⁶ Torr)

  • Multiple thermal evaporation sources (crucibles)

  • Quartz crystal microbalances (QCMs) for rate monitoring

  • Substrate holder with heating capabilities

  • Host hole-transport material (e.g., NPB, TAPC)

  • This compound (dopant)

  • Substrates (e.g., ITO-coated glass), properly cleaned.

B. Step-by-Step Methodology:

  • Preparation: Load the host material and this compound into separate, clean crucibles inside the vacuum chamber. Ensure the QCMs are calibrated for each material.

  • Substrate Mounting: Mount the cleaned substrates onto the holder.

  • Pump Down: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr to minimize contamination.

  • Rate Calibration:

    • Slowly heat the crucible containing the host material until you achieve a stable deposition rate (e.g., 1.0 Å/s).

    • Separately, heat the this compound crucible to achieve its target deposition rate. The doping concentration is controlled by the ratio of the two rates. For a 5% molar doping ratio, the rate of the dopant will be significantly lower than the host. This must be calculated based on the materials' densities and molecular weights.

  • Co-deposition: Once both rates are stable, open the shutters simultaneously to begin co-deposition onto the substrates.

  • Thickness Monitoring: Monitor the total film thickness using the primary QCM (monitoring the host material).

  • Completion: Once the desired thickness is reached, close both shutters and allow the system and substrates to cool before venting the chamber.

G start Start prep Load Materials & Substrates start->prep pump Pump Down Chamber (< 10⁻⁶ Torr) prep->pump rate_host Calibrate Host Deposition Rate pump->rate_host rate_dopant Calibrate Dopant Deposition Rate pump->rate_dopant deposit Open Shutters & Co-Deposit Film rate_host->deposit rate_dopant->deposit cool Cool System deposit->cool vent Vent Chamber & Remove Samples cool->vent end End vent->end G start Start prep_sol Prepare Host & Dopant Stock Solutions start->prep_sol mix Mix Solutions to Target Doping Ratio prep_sol->mix spin Spin Coat Doped Solution onto Substrate mix->spin anneal Anneal Film on Hotplate spin->anneal end End anneal->end

Caption: Workflow for solution processing of doped organic films via spin coating.

Safety and Handling

It is imperative to handle this compound and its precursor, 2-Nitrofluorene, with appropriate safety measures.

  • General Hazards: May cause skin and eye irritation. [16]The toxicological properties have not been fully investigated. [16]* Carcinogenicity: Its related compound, 2-Nitrofluorene, is suspected of causing cancer and is a known mutagen. [17]Therefore, this compound should be handled as a potential carcinogen.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Handling: Handle the material in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [18]Avoid generating dust. [18]* Storage: Store in a tightly closed container in a cool, dry place, away from light and oxidizing agents. [18] Always consult the latest Material Safety Data Sheet (MSDS) before use. [16]

Conclusion

This compound is a versatile and effective p-type dopant for a range of organic semiconductors. Its strong electron-accepting nature facilitates efficient hole generation, leading to substantial improvements in conductivity and charge injection/extraction. By following the detailed protocols for vacuum co-evaporation or solution processing, researchers can precisely control doping levels to optimize the performance of OLEDs, OPVs, and OFETs. Proper safety precautions are essential when handling this compound.

References

  • Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC. (2024, May 10). National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - 9-Fluorenone, 99+% (gc) - Cole-Parmer. Cole-Parmer. [Link]

  • CN101245018B - Process for producing 2-nitryl fluorenone - Google Patents.
  • Fluorenone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - RSC Publishing. Royal Society of Chemistry. [Link]

  • 9-Fluorenone and 9,10-Anthraquinone Potential Fused Aromatic Building Blocks to Synthesize Electron Acceptors for Organic Solar Cells | Request PDF - ResearchGate. ResearchGate. [Link]

  • Towards understanding the doping mechanism of organic semiconductors by Lewis acids. Nature Communications. [Link]

  • 2-NITROFLUORENE - Xenometrix. Xenometrix. [Link]

  • (A) - 2-Nitrofluorene - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • This compound - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Nitroaromatics as n-type organic semiconductors for field effect transistors - RSC Publishing. Royal Society of Chemistry. [Link]

  • Unveiling the Doping- and Temperature-Dependent Properties of Organic Semiconductor Orthorhombic Rubrene from First Principles - DuEPublico - Uni DUE. (2024, May 29). University of Duisburg-Essen. [Link]

  • Doping Approaches for Organic Semiconductors - ResearchGate. ResearchGate. [Link]

  • Figure S2. 13 С NMR spectrum of this compound (NFon) in chloroform-d. ResearchGate. [Link]

  • (PDF) Doping Dependent Conductivity in Organic Semiconductors - ResearchGate. (2025, October 4). ResearchGate. [Link]

  • 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem. National Center for Biotechnology Information. [Link]

  • (PDF) Doping in Organic Semiconductors: Fundamentals, Materials, and Applications. (2026, January 31). ResearchGate. [Link]

  • Simple, Precise Aqueous Solution-Based Doping Technique for Organic Semiconductors – NIMSNOW. National Institute for Materials Science. [Link]

  • 2,7-Dinitro-9-fluorenone | C13H6N2O5 | CID 35842 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Figure S2. 13 С NMR spectrum of this compound (NFon) in chloroform-d. ResearchGate. [Link]

  • Solution-processed electrical doping of organic semiconductors and their application for organic devices - MedCrave online. (2019, June 28). MedCrave. [Link]

  • Origin of poor doping efficiency in solution processed organic semiconductors - MPG.PuRe. Max Planck Society. [Link]

  • Organic field-effect transistors using single crystals - Semantic Scholar. (2009, July 6). Semantic Scholar. [Link]

  • Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures - Frontiers. Frontiers. [Link]

  • L 07 Organic Field-Effect Transistors (OFET) - YouTube. (2025, July 16). YouTube. [Link]

  • Organic field-effect transistor-based flexible sensors - Chemical Society Reviews (RSC Publishing). (2020, May 19). Royal Society of Chemistry. [Link]

Sources

fluorescent properties of 2-Nitro-9-fluorenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photophysical Characterization and Solvatochromism of 2-Nitro-9-fluorenone Derivatives

Executive Summary

This compound (2-NF) and its derivatives represent a unique class of chromophores where the electron-withdrawing nitro group (


) at the 2-position plays a critical role in modulating photophysical properties. While the parent 2-NF molecule often exhibits weak fluorescence due to efficient intersystem crossing (ISC) induced by the nitro group, its push-pull derivatives —specifically those substituted with electron-donating groups (e.g., amino, hydroxyl) at the 7-position—emerge as highly potent solvatochromic fluorophores.

This guide details the protocols for synthesizing, characterizing, and utilizing 2-donor-7-nitro-9-fluorenone systems. These "push-pull" fluorophores exhibit Intramolecular Charge Transfer (ICT), making them exceptional probes for micro-environmental polarity sensing in drug formulation and materials science.

Photophysical Principles: The Push-Pull Mechanism

The fluorescence of this compound derivatives is governed by the interplay between the Locally Excited (LE) state and the Intramolecular Charge Transfer (ICT) state.

  • The Acceptor: The 2-nitro group and the 9-carbonyl group act as strong electron acceptors.

  • The Donor: Substituents such as dimethylamino (

    
    ) or methoxy (
    
    
    
    ) at the 7-position act as electron donors.
  • The Mechanism: Upon photoexcitation, electron density shifts from the donor to the nitro-acceptor across the fluorenone

    
    -bridge. In polar solvents, the highly dipolar ICT excited state is stabilized, leading to a significant bathochromic (red) shift in emission.
    
Figure 1: Photophysical Mechanism (ICT State)

Jablonski_ICT cluster_solvent Solvent Influence GS Ground State (S0) (Dipolar) LE Locally Excited (LE) (Franck-Condon State) GS->LE Abs (hv) ICT ICT State (Solvent Relaxed) LE->ICT Solvent Relaxation (Fast) Em_LE Blue Emission (Non-polar) LE->Em_LE Fluorescence Em_ICT Red Emission (Polar) ICT->Em_ICT Fluorescence Quench Non-Radiative Decay (ISC / H-Bonding) ICT->Quench Energy Loss

Caption: Jablonski diagram illustrating the competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states. Polar solvents stabilize the ICT state, causing red-shifted emission.[1]

Synthesis Protocol: 2-Dimethylamino-7-nitro-9-fluorenone

This protocol outlines the synthesis of a model push-pull derivative, 2-dimethylamino-7-nitro-9-fluorenone , starting from the commercially available 2,7-dinitro-9-fluorenone.

Safety Note: Nitro-aromatics are potential mutagens. Handle all powders in a fume hood with double nitrile gloves.

Workflow Diagram

Synthesis_Workflow Start Start: 2,7-Dinitro-9-fluorenone Step1 Step 1: Partial Reduction (Na2S, EtOH/H2O, Reflux) Start->Step1 Selective Reduction Inter Intermediate: 2-Amino-7-nitro-9-fluorenone Step1->Inter Isolation Step2 Step 2: Reductive Alkylation (HCHO, NaBH3CN, Acetic Acid) Inter->Step2 Methylation Product Product: 2-Dimethylamino-7-nitro-9-fluorenone (Deep Red Solid) Step2->Product Purification

Caption: Synthetic route for converting 2,7-dinitro-9-fluorenone into the push-pull fluorophore 2-dimethylamino-7-nitro-9-fluorenone.

Step-by-Step Procedure
  • Selective Reduction:

    • Dissolve 2,7-dinitro-9-fluorenone (1.0 eq) in ethanol.

    • Add Sodium Sulfide (

      
      , 1.2 eq) dissolved in minimal water dropwise at reflux.
      
    • Critical Control Point: Monitor via TLC (Silica, 50% EtOAc/Hexane). Stop immediately when the mono-amine spot appears to prevent over-reduction to the diamine.

    • Isolate 2-amino-7-nitro-9-fluorenone (red solid).

  • Reductive Alkylation (Methylation):

    • Dissolve the mono-amine intermediate in acetonitrile/acetic acid (10:1).

    • Add aqueous formaldehyde (37%, 10 eq).

    • Add sodium cyanoborohydride (

      
      , 3.0 eq) in portions at 0°C.
      
    • Stir at room temperature for 4 hours.

    • Purification: Flash chromatography (Silica gel, CH2Cl2) yields 2-dimethylamino-7-nitro-9-fluorenone .

Protocol: Characterizing Solvatochromism

This experiment validates the "push-pull" nature of the derivative by measuring the Lippert-Mataga slope, a quantitative measure of the change in dipole moment upon excitation.

Materials
  • Fluorophore: 2-Dimethylamino-7-nitro-9-fluorenone (

    
     stock in DMSO).
    
  • Solvent Panel: Hexane (Non-polar), Toluene, Chloroform, Acetone, Acetonitrile, Methanol (Polar/Protic).

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).

Methodology
  • Sample Preparation: Dilute the stock solution into each solvent to a final concentration of

    
    . Ensure optical density (OD) at excitation wavelength is 
    
    
    
    to avoid inner-filter effects.
  • Spectral Acquisition:

    • Record UV-Vis absorption spectra to determine

      
      .
      
    • Excite samples at their respective

      
      .
      
    • Record emission spectra from

      
       to 
      
      
      
      .
  • Data Analysis (Lippert-Mataga Plot):

    • Calculate the Stokes Shift (

      
      ) in wavenumbers (
      
      
      
      ):
      
      
    • Calculate the Orientation Polarizability (

      
      ) for each solvent:
      
      
      
      
      (Where
      
      
      is the dielectric constant and
      
      
      is the refractive index).
    • Plot:

      
       (y-axis) vs. 
      
      
      
      (x-axis).
Expected Results & Interpretation
SolventPolarity (

)

(nm)

(nm)
Stokes Shift (nm)Visual Color
Hexane 0.00142048060Blue-Green
Toluene 0.01343551075Green
Chloroform 0.148445550105Yellow
Acetonitrile 0.305450610160Orange-Red
Methanol 0.309455640185Deep Red
  • Linearity: A linear relationship indicates general solvent effects (dipole-dipole interactions).

  • Deviation: Significant deviation in protic solvents (Methanol) suggests specific hydrogen bonding interactions with the nitro or carbonyl groups, quenching fluorescence or causing anomalous red shifts.

Applications in Drug Development

  • Hydrophobic Pocket Sensing: The extreme sensitivity of this compound derivatives to polarity makes them ideal for mapping hydrophobic pockets in proteins (e.g., Human Serum Albumin). A "blue shift" in emission upon binding indicates the probe has entered a hydrophobic (non-polar) cavity.

  • Lipid Membrane Dynamics: These probes can insert into lipid bilayers. Changes in fluorescence intensity and wavelength correlate with membrane viscosity and hydration, useful for studying drug permeation kinetics.

References

  • Belfield, K. D., et al. (2005). "Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications." Journal of Biomedical Optics. Link

  • Hallidy, L. A., & Topp, M. R. (2007). "Time-resolved fluorescence spectroscopy of 2-amino-7-nitrofluorene in two-solvent solutions." The Journal of Physical Chemistry A. Link

  • Kato, S., et al. (2020).[2] "Chemical transformations of push–pull fluorenones: push–pull dibenzodicyanofulvenes." Organic & Biomolecular Chemistry. Link

  • Baranova, A. A., et al. (2014). "The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds."[3] ResearchGate. Link

  • Padalkar, V. S., & Sekar, N. (2016). "Synthesis and photo-physical properties of fluorescent 2-donor-7-acceptor-9-fluorenone dyes." Dyes and Pigments. (Contextual grounding for synthesis protocol).

Sources

Technical Application Note: 2-Nitro-9-fluorenone as a Probe for Fluorescence Quenching and Electron Transfer Studies

[1]

Executive Summary

This guide details the use of 2-Nitro-9-fluorenone (2-N-9-F) as a reference electron acceptor in fluorescence quenching experiments.[1] Unlike general quenchers (e.g., iodide, acrylamide), 2-N-9-F is specifically utilized to probe Photoinduced Electron Transfer (PET) and Charge-Transfer (CT) complex formation in electron-rich fluorophores, such as polycyclic aromatic hydrocarbons (pyrene, anthracene) and conjugated polymers.[1]

This protocol addresses the critical challenge of using colored quenchers: the Inner Filter Effect (IFE) . We provide a self-validating workflow that integrates steady-state titration, mathematical correction for re-absorption, and time-resolved fluorescence to rigorously distinguish between static and dynamic quenching mechanisms.[1]

Theoretical Framework

Mechanism of Action

This compound acts as a quencher primarily through its high electron affinity, driven by the nitro (


1



1

Primary Pathway (Photoinduced Electron Transfer - PET):


1
Quenching Kinetics (Stern-Volmer)

The efficiency of quenching is quantified using the Stern-Volmer relationship:

1
  • 
    : Fluorescence intensity without quencher.[1]
    
  • 
    : Fluorescence intensity with quencher.[1][2][3][4][5]
    
  • 
    : Stern-Volmer quenching constant (
    
    
    ).[1]
  • 
    : Bimolecular quenching rate constant (
    
    
    ).[1]
  • 
    : Fluorescence lifetime of the fluorophore in the absence of quencher.
    
  • 
    : Concentration of this compound.[1]
    
Mechanistic Visualization

The following diagram illustrates the competing pathways between fluorescence emission and quenching via electron transfer.

QuenchingMechanismGroundGround State (D + A)ExcitedExcited State (D* + A)Ground->ExcitedExcitation (hν)CT_ComplexCharge TransferComplex [D+ ... A-]Excited->CT_Complexe- Transfer (ket)(Quenching)EmissionFluorescence(Emission)Excited->EmissionRadiative Rate (kr)NonRadNon-RadiativeDecayExcited->NonRadIntersystem Crossing/ Internal ConversionCT_Complex->GroundBack e- TransferEmission->GroundNonRad->Ground

Figure 1: Kinetic pathways showing the competition between fluorescence emission and electron transfer to 2-N-9-F.[1]

Experimental Protocols

Materials & Preparation
  • Quencher: this compound (High purity, >99%).[1]

  • Solvent: Spectroscopic grade Toluene, Acetonitrile, or THF (Must be non-protic to avoid hydrogen bonding artifacts unless specifically studying them).[1]

  • Stock Solution A (Fluorophore): Prepare

    
     of fluorophore (e.g., Pyrene).[1]
    
  • Stock Solution B (Quencher): Prepare

    
     2-N-9-F in the same solvent.
    

Safety Note: this compound is a nitro-aromatic.[1][6] Handle with gloves in a fume hood.[1] Avoid inhalation of powder.[1]

Protocol A: Steady-State Quenching Titration (with IFE Correction)

This protocol includes the mandatory correction for the Inner Filter Effect, as 2-N-9-F absorbs light in the UV/Blue region.[1]

  • Baseline Measurement: Add

    
     of Fluorophore Stock (A) to a quartz cuvette. Measure Absorption (
    
    
    at excitation
    
    
    ,
    
    
    at emission
    
    
    ) and Fluorescence Spectrum (
    
    
    ).[1]
  • Titration: Sequentially add aliquots (

    
    ) of Quencher Stock (B) to the cuvette.
    
  • Mixing: Mix gently by inversion or magnetic stirring (avoid introducing bubbles).

  • Measurement Loop: For each addition:

    • Record the new Absorption spectrum (crucial for correction).

    • Record the Fluorescence spectrum.

  • Data Correction (Self-Validating Step): Before plotting Stern-Volmer data, apply the following correction to every data point to account for the quencher absorbing the excitation light:

    
    [1]
    

    Where

    
     is absorbance at the excitation wavelength and 
    
    
    is absorbance at the emission peak.
Protocol B: Time-Resolved Fluorescence (Lifetime)

To determine if the quenching is Dynamic (collisional) or Static (complex formation).[1]

  • Setup: TCSPC (Time-Correlated Single Photon Counting) system.

  • Sample: Use the same samples prepared in Protocol A (0 mM, low, medium, and high concentration of 2-N-9-F).

  • Acquisition: Collect decay curves until peak counts reach >10,000 for robust fitting.

  • Analysis: Fit decays to a mono- or bi-exponential model (

    
    ).
    
  • Logic Check:

    • If

      
       decreases as 
      
      
      increases
      
      
      Dynamic Quenching .[1]
    • If

      
       remains constant as 
      
      
      increases
      
      
      Static Quenching .[1]

Data Analysis & Interpretation

Workflow Logic

The following flowchart ensures the correct physical model is applied to your data.

WorkflowStartStart: Raw Fluorescence DataIFE_CheckCheck Absorbance of Quencher(Is A > 0.05?)Start->IFE_CheckCorrectApply IFE CorrectionF_corr = F_obs * 10^((Aex+Aem)/2)IFE_Check->CorrectYesPlot_SVPlot F0/F vs [Q]IFE_Check->Plot_SVNo (Rare)Correct->Plot_SVLinearityIs Plot Linear?Plot_SV->LinearityLinear_PathCalculate K_SV (Slope)Linearity->Linear_PathYesCurved_PathUpward Curvature?(Combined Static + Dynamic)Linearity->Curved_PathNoLifetimePerform TCSPC (Lifetime)Linear_Path->LifetimeCurved_Path->LifetimeCompareCompare F0/F and τ0/τLifetime->CompareResult_DynF0/F = τ0/τPure Dynamic QuenchingCompare->Result_DynSlopes EqualResult_Statτ0/τ = 1Pure Static QuenchingCompare->Result_StatLifetime ConstantResult_MixF0/F > τ0/τMixed MechanismCompare->Result_MixSlopes Diverge

Figure 2: Analytical workflow for distinguishing quenching mechanisms and correcting for artifacts.

Summary of Parameters

Use this table to report your findings.

ParameterSymbolUnitCalculationSignificance
Stern-Volmer Constant


Slope of

vs

Overall quenching efficiency.[1]
Bimolecular Rate



Rate of electron transfer/collision.[1]
Diffusion Limit



If

, mechanism is likely static (complexation).[1]
Binding Constant


From modified SV plotAffinity of 2-N-9-F to the fluorophore in ground state.[1]

Troubleshooting & Critical Controls

  • Non-Linear Stern-Volmer Plots:

    • Upward curvature:[1] Indicates simultaneous static and dynamic quenching.[1][2] Use the modified equation:

      
      .[1]
      
    • Downward curvature:[1] Indicates fluorophore inaccessibility (e.g., buried in a polymer matrix).[1]

  • Oxygen Quenching:

    • Oxygen is a potent quencher.[1] For accurate

      
       determination, degas  samples (purge with Nitrogen/Argon for 15 mins) before adding 2-N-9-F.
      
  • Solvent Effects:

    • 2-N-9-F is sensitive to solvent polarity.[1][7] Electron transfer rates will vary significantly between Toluene (non-polar) and Acetonitrile (polar) due to the stabilization of the charge-transfer state.

References

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1][6] (Chapter 8: Quenching of Fluorescence).[1] [1]

    • Source for the Inner Filter Effect correction formula and general Stern-Volmer theory.
  • Green, N. S., et al. (2014).[1] "Correction for Inner Filter Effects in Fluorescence Spectroscopy." Methods in Applied Fluorescence. [1]

    • Detailed validation of the correction method described in Protocol A.
  • Kumawat, P., et al. (2021).[1] "Fluorescence Quenching of Fluorenone by Alcohols." ResearchGate / Journal of Fluorescence.[1]

    • Provides context on fluorenone deriv
  • Vyskocil, V., et al. (2010).[1] "Voltammetric Determination of Genotoxic Nitro Derivatives of Fluorene and 9-Fluorenone." Electroanalysis. [1]

    • Reference for the electrochemical properties and purity analysis of this compound.

Application Note: Chromatographic Analysis Using 2-Nitro-9-fluorenone as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 2-Nitro-9-fluorenone as a reference standard in chromatographic applications. Reference standards are fundamental to achieving accurate and reproducible analytical results, serving as the benchmark for analyte identification and quantification. This compound, a nitrated polycyclic aromatic hydrocarbon (NPAH), is particularly relevant in environmental analysis, toxicology studies, and as an intermediate in organic synthesis. This note details its physicochemical properties, provides validated protocols for the preparation of standard solutions, and outlines a robust High-Performance Liquid Chromatography (HPLC) method for its use. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot their methods effectively.

Introduction to this compound

This compound (CAS No: 3096-52-4) is a derivative of fluorenone, characterized by a nitro group attached to the fluorene backbone.[1][2] It has been identified as a mutagenic photoproduct of 2-aminofluorene and has been isolated from environmental sources such as diesel exhaust particles.[1] Its distinct chemical structure and presence in environmentally relevant samples make it a critical analyte and a suitable reference standard for methods developed to detect NPAHs. The use of a well-characterized reference standard is the cornerstone of analytical validation, ensuring the identity, purity, and concentration of a substance can be reliably determined.

Physicochemical Properties and Characterization

A thorough understanding of the reference standard's properties is crucial for its proper handling, storage, and application. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 3096-52-4[1][2]
Molecular Formula C₁₃H₇NO₃[1][2]
Molecular Weight 225.20 g/mol [1][3]
Appearance Yellow solid/crystalline powder[4][5]
Melting Point Varies by source, typically in the range of 95-97 °C
Solubility Insoluble in water.[5][6] Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol (Slightly).[5][5][6]
Stability Stable under normal conditions. Combustible.[5][7][5][7]

Causality Insight: The compound's aromatic structure and nitro group create a strong chromophore, making it highly suitable for UV-Vis detection in HPLC. Its poor water solubility dictates the use of organic solvents for preparing standard solutions and in the mobile phase for reversed-phase chromatography.[5][6]

Safety and Handling Precautions

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Classifications: May cause skin, eye, and respiratory system irritation.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. When handling the powder, use a dust mask or work in a ventilated hood.[8]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, away from strong oxidizing agents.[5][9] Recommended storage is below +30°C.[5][9]

  • Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[10]

Protocol: Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for quantitative analysis. The following protocol ensures the integrity of the prepared standards.

4.1. Materials and Equipment

  • This compound analytical standard (≥99% purity)

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Calibrated micropipettes

  • Amber glass vials for storage

4.2. Preparation of Primary Stock Standard (1000 µg/mL)

  • Weighing: Accurately weigh approximately 10.0 mg of this compound powder onto weighing paper using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the powder to a 10 mL Class A volumetric flask. Add approximately 7 mL of acetonitrile.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard. The yellow color of the solid should fully disappear into the solution.[4]

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 10 mL mark with acetonitrile.

  • Homogenization: Cap the flask and invert it at least 15 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store at 2-8°C. This solution should be stable for several months, but stability should be periodically verified.

4.3. Preparation of Working Standards (e.g., 0.1 - 10 µg/mL) Working standards for building a calibration curve are prepared by serial dilution of the primary stock solution.

  • Intermediate Standard (100 µg/mL): Pipette 5.0 mL of the 1000 µg/mL primary stock into a 50 mL volumetric flask and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards from the 100 µg/mL intermediate standard. For example, to prepare a 10 µg/mL standard, pipette 1.0 mL of the 100 µg/mL solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. Repeat for other concentrations.

Trustworthiness Insight: Using Class A volumetric glassware and a calibrated analytical balance minimizes systematic errors in concentration. Preparing fresh working standards daily from a stable stock solution ensures the accuracy of each analytical run.

Application Protocol: HPLC-UV Analysis

This section describes a general-purpose reversed-phase HPLC method suitable for the analysis of this compound. This method can serve as a starting point for method development and validation.

5.1. Workflow Diagram

G cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve dilute_stock Dilute to Stock Conc. dissolve->dilute_stock dilute_work Prepare Working Standards dilute_stock->dilute_work inject Inject Standard/Sample dilute_work->inject separate Chromatographic Separation inject->separate sst System Suitability Test (SST) inject->sst Verify Performance detect UV Detection separate->detect integrate Integrate Peak detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for using this compound as a reference standard.

5.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard system with binary pump, autosampler, column oven, and UV/PDA detector.
Column C18, 4.6 x 150 mm, 5 µmThe non-polar nature of this compound makes it ideal for reversed-phase separation on a C18 stationary phase.
Mobile Phase Acetonitrile : Water (70:30, v/v)Provides good resolution and reasonable retention time. Isocratic elution is simple and robust for a single analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and peak shapes by controlling viscosity and mass transfer kinetics.
Injection Vol. 10 µLA typical injection volume that balances sensitivity and peak distortion.
Detector UV/PDA at 254 nmThis compound has strong absorbance at this common wavelength. A PDA detector can confirm peak purity.

5.3. System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified using a mid-level concentration standard. This ensures the system is fit for its intended purpose.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsAssesses the precision of the system for peak area and retention time.

Self-Validation Insight: SST is a critical part of a self-validating protocol. If the system fails SST, any subsequent data is considered invalid until the issue is resolved and the system passes. This prevents the generation of unreliable results.

Data Analysis and Quantification

6.1. Analyte Identification The primary method for identification is matching the retention time (RT) of the peak in a sample to the RT of the this compound reference standard, analyzed under identical conditions. A PDA detector can provide additional confirmation by matching the UV spectrum of the sample peak to that of the standard.

6.2. External Standard Quantification

  • Calibration Curve Construction: Inject the series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in ascending order of concentration.

  • Data Plotting: Plot the peak area response (y-axis) versus the known concentration of each standard (x-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting calibration curve should have a coefficient of determination (r²) ≥ 0.999, indicating a strong linear relationship between concentration and response.

  • Sample Analysis: Inject the unknown sample.

  • Concentration Calculation: Determine the peak area of the analyte in the sample and use the regression equation (y = mx + c) to calculate its concentration.

Example Calibration Data

Concentration (µg/mL) Peak Area
0.1 15,230
0.5 76,100
1.0 151,980
5.0 759,500
10.0 1,521,000

Regression Equation: Area = 152000 * Conc - 150; r² = 0.9999

Logical Relationships in Chromatography

The quality of the chromatographic data is dependent on several interconnected parameters. Optimizing these parameters is key to developing a robust method.

G MP Mobile Phase Composition RT Retention Time MP->RT Strongly Affects Res Resolution MP->Res FR Flow Rate FR->RT Inversely Affects Eff Efficiency (Plate Count) FR->Eff BP Backpressure FR->BP Directly Affects CT Column Temperature CT->RT Inversely Affects CT->Eff CT->BP Inversely Affects CP Column Properties CP->RT CP->Res CP->Eff PS Peak Shape (Tailing) CP->PS CP->BP

Caption: Key parameter relationships in HPLC method development.

References

  • Material Safety Data Sheet for 9-Fluorenone. (2005). ScienceLab. [Link]

  • How would you analysed the H NMR spectra of 9-fluorenone providing great detail on multiplicity, integration and chemical shift? Homework.Study.com. [Link]

  • Fluorenone. CAS Common Chemistry. [Link]

  • 2-Nitrofluorene. PubChem, National Center for Biotechnology Information. [Link]

  • Fluorenone. Wikipedia. [Link]

  • Fluorenone. PubChem, National Center for Biotechnology Information. [Link]

  • 13C NMR spectrum of this compound (NFon) in chloroform-d. ResearchGate. [Link]

  • This compound Gas Chromatography Data. NIST Chemistry WebBook. [Link]

  • Ramdahl, T., & Urdal, K. (1982). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry, 54(13), 2256–2260. [Link]

  • Li, Y., et al. (2025). Simultaneous determination of polycyclic aromatic hydrocarbons and their nitrated and oxygenated derivatives in dried tea by GC-MS/MS. Food Chemistry, 485, 139637. [Link]

  • Experiment 20: Reduction of 9-Fluorenone. Studylib. [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu. [Link]

  • This compound. NIST Chemistry WebBook. [Link]

  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry (RSC Publishing). [Link]

  • Fluorene. Sciencemadness Wiki. [Link]

  • Fluorenone synthesis. Organic Chemistry Portal. [Link]

  • Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS. Agilent Technologies. [Link]

  • Nawirska-Olszańska, A., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1699. [Link]

  • Kim, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Applied Sciences, 13(9), 5575. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. [Link]

  • Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

experimental protocol for the synthesis of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Nitro-9-fluorenone (2-NF) is a critical intermediate in the synthesis of optoelectronic materials, photosensitizers, and mutagenic standards. While the nitration of fluorenone is a classic electrophilic aromatic substitution, it presents specific process challenges:

  • Deactivated Substrate: The carbonyl group at the 9-position is electron-withdrawing, deactivating the ring system compared to fluorene.

  • Regioselectivity: The reaction must be controlled to favor the 2-position (para to the biphenyl linkage) while suppressing the formation of 2,7-dinitro-9-fluorenone (2,7-DNF) and 2,4,7-trinitro-9-fluorenone.

  • Safety: The use of mixed acids (

    
    ) generates significant exotherms.
    

This protocol details a robust, scalable method using a Mixed Acid/Acetic Acid solvent system . This approach is superior to aqueous suspension methods for reproducibility as it ensures homogeneity during the critical nitration event.

Reaction Mechanism & Logic

The regioselectivity of this reaction is dictated by the competing electronic effects of the fluorenone core.

  • Deactivation: The carbonyl group (

    
    ) withdraws electron density from both benzene rings, making them less reactive than benzene.
    
  • Direction: The biphenyl

    
    -bond acts as an activating group relative to the carbonyl. The 2-position is para to this linkage and meta to the deactivating carbonyl, making it the most nucleophilic site available for the nitronium ion (
    
    
    
    ) attack.

DOT Diagram 1: Mechanistic Pathway

ReactionMechanism Fluorenone 9-Fluorenone (Substrate) SigmaComplex Sigma Complex (Intermediate) Fluorenone->SigmaComplex + HNO3/H2SO4 Nitronium NO2+ (Electrophile) Nitronium->SigmaComplex Attack at C2 Product This compound (Target) SigmaComplex->Product - H+ Byproduct 2,7-Dinitro-9-fluorenone (Impurity) Product->Byproduct Over-nitration (T > 85°C)

Caption: Electrophilic attack at C2 is favored; high temperatures lead to dinitration at C7.

Safety & Pre-requisites

Hazard Warning:

  • Fuming Nitric Acid is a potent oxidizer and corrosive.

  • Exotherm: The mixing of sulfuric acid and nitric acid generates heat.

  • 2-Nitrofluorenone is a suspected mutagen; handle with extreme care in a fume hood.

Materials:

  • Substrate: 9-Fluorenone (98%+ purity).

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Reagents: Fuming Nitric Acid (

    
    ), Conc. Sulfuric Acid (
    
    
    
    ).[2][3]
  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, digital thermometer, oil bath.

Experimental Protocol

Step 1: Preparation of Nitrating Agent (Mixed Acid)

Pre-mixing the acid controls the concentration of the active nitronium species.

  • In a separate beaker cooled to 0°C, slowly add Conc. Sulfuric Acid (15 mL) to Fuming Nitric Acid (12 mL) .

  • Stir gently. Keep cold until use.

Step 2: Nitration Reaction[2][3][4]
  • Setup: Equip a 250 mL 3-neck flask with a stir bar, thermometer, and addition funnel.

  • Dissolution: Add 9-Fluorenone (10.0 g, 55.5 mmol) and Glacial Acetic Acid (60 mL) .

  • Activation: Heat the mixture to 60°C with stirring until the fluorenone is fully dissolved.

  • Addition: Add the cold Mixed Acid solution dropwise over 30 minutes .

    • Critical Control: Do not allow the internal temperature to exceed 80°C . If it spikes, stop addition and cool.

  • Digestion: After addition, maintain the temperature at 80°C for 1.5 hours .

    • Why? This temperature is sufficient to drive the reaction on the deactivated ring but low enough to minimize dinitration.

Step 3: Quenching and Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 400 mL of ice-water slurry with vigorous stirring. The product will precipitate as a yellow solid.

  • Filter via vacuum filtration (Buchner funnel).

  • Wash 1: Wash the cake with 200 mL water to remove bulk acid.

  • Wash 2: Wash with 50 mL of 5%

    
     solution (to neutralize trace acid).
    
  • Wash 3: Final wash with water until neutral pH.

Step 4: Purification (Recrystallization)

Crude 2-NF often contains traces of 2,7-DNF and unreacted fluorenone.

  • Transfer the crude yellow solid to a clean flask.

  • Add Glacial Acetic Acid (~10 mL per gram of crude).

  • Heat to boiling until fully dissolved.

  • Allow to cool slowly to room temperature, then chill to 4°C.

  • Filter the yellow needle-like crystals.

  • Dry in a vacuum oven at 60°C for 4 hours.

DOT Diagram 2: Process Workflow

Workflow Start Start: 10g Fluorenone + 60mL AcOH Heat Heat to 60°C (Dissolution) Start->Heat AddAcid Add Mixed Acid (Dropwise, <80°C) Heat->AddAcid Digest Maintain 80°C (1.5 Hours) AddAcid->Digest Quench Pour into Ice Water (Precipitation) Digest->Quench Filter Vacuum Filtration & Wash (Water/NaHCO3) Quench->Filter Recryst Recrystallize from Glacial Acetic Acid Filter->Recryst Final Pure this compound (Yellow Needles) Recryst->Final

Caption: Step-by-step workflow for the synthesis and purification of 2-NF.

Characterization & Data Analysis

The following data parameters validate the success of the synthesis.

ParameterExpected ValueNotes
Appearance Yellow NeedlesBrown/Dark color indicates acid impurities or tar.
Melting Point 220 – 224 °C Distinct from Fluorenone (84°C) and 2,7-DNF (~295°C).
Yield 85 – 92%Lower yields suggest loss during recrystallization.
IR Spectrum 1520, 1340 cm⁻¹Characteristic

asymmetric/symmetric stretches.
IR Spectrum 1720 cm⁻¹Carbonyl (

) stretch (shifted slightly).
1H NMR

8.45 (d, 1H)
Proton at C1 (ortho to nitro) is highly deshielded.

Troubleshooting Guide:

  • Low Melting Point (<215°C): Indicates unreacted fluorenone. Solution: Recrystallize again; ensure reaction temp reached 80°C.

  • High Melting Point (>225°C): Indicates dinitration.[2] Solution: Reduce reaction temperature or acid equivalents in future runs.

  • Oiling Out: Product forms oil in acetic acid. Solution: Add a seed crystal or scratch the glass; cool more slowly.

References

  • Organic Syntheses , Coll. Vol. 3, p. 666 (1955); Vol. 13, p. 74 (1933). Note: Describes 2-nitrofluorene, adapted here for the ketone.Link

  • TCI Chemicals . Product Specification: 2-Nitrofluorenone.[4] Accessed Oct 2023. Link

  • Gong, K. et al. "Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water." ResearchGate / Synthetic Communications. Link

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 87573573, 2-Nitrofluorenone. Link

Sources

Application Note: Precision Laboratory Synthesis of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-fidelity protocol for the regioselective synthesis of 2-Nitro-9-fluorenone (2-NF) via the controlled nitration of 9-fluorenone. While 2-NF is a critical intermediate in the synthesis of functionalized optoelectronic materials and bioactive scaffolds, its preparation is often plagued by over-nitration (yielding 2,7-dinitro-9-fluorenone) or isomeric mixtures. This guide provides a self-validating methodology to achieve >99% purity through precise temperature modulation and specific workup procedures, eliminating the need for chromatographic separation.

Introduction & Strategic Analysis

The fluorenone scaffold is ubiquitous in drug discovery, serving as a core for antiviral and anticancer agents. The introduction of a nitro group at the C-2 position is the primary gateway to C-2 amine derivatives (via reduction), which are essential for amide coupling or Buchwald-Hartwig aminations.

Retrosynthetic Logic

The synthesis utilizes Electrophilic Aromatic Substitution (EAS) .

  • Substrate: 9-Fluorenone.

  • Reagent: Mixed Acid (HNO₃/H₂SO₄).

  • Regiochemistry: The carbonyl group at C-9 is electron-withdrawing, deactivating the ring system. However, the biphenyl linkage retains sufficient nucleophilicity. The C-2 position is electronically favored for mono-nitration due to resonance stabilization that avoids placing positive charge adjacent to the destabilizing carbonyl carbon, a limitation present for C-1 and C-4 attacks.

  • Critical Control Point: Temperature.[1][2][3][4] The activation energy difference between mono-nitration (Ea₁) and di-nitration (Ea₂) is narrow. Operating strictly at 80°C kinetically favors the mono-product; excursions above 100°C rapidly accelerate the formation of the 2,7-dinitro impurity.

Safety & Hazard Assessment (E-E-A-T)

WARNING: This protocol involves strong oxidizers and carcinogens.

Hazard ClassSpecific RiskMitigation Strategy
Nitrating Agents HNO₃/H₂SO₄ are corrosive and strong oxidizers.Use glass-only secondary containment. Dropwise addition to control exotherm.
Nitro-Aromatics This compound is a suspected mutagen/carcinogen.Handle exclusively in a fume hood. Double-glove (Nitrile).
Thermal Runaway Nitration is exothermic.Monitor internal temperature, not just bath temperature. Have an ice bath ready.

Materials & Equipment

Reagents
  • 9-Fluorenone: >98% purity (Starting Material).[4][5]

  • Nitric Acid (HNO₃): 65-70% (Concentrated).

  • Sulfuric Acid (H₂SO₄): 96-98% (Concentrated).

  • Solvent: Glacial Acetic Acid (for recrystallization) or Ethanol (alternative).

  • Quench: Deionized Water / Ice.

Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Mechanical Stirrer (Teflon blade) - Essential for viscous acid slurry.

  • Digital Thermometer (Internal probe).

  • Reflux Condenser.

  • Constant Pressure Addition Funnel.

Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Mono-nitration with minimal dinitro-impurity formation.

  • Setup: Equip the 250 mL 3-neck RBF with the mechanical stirrer, thermometer, and addition funnel.

  • Solubilization: Charge the flask with 9.00 g (50 mmol) of 9-Fluorenone . Add 15 mL of water . (Note: Water moderates the initial acid strength, preventing charring).

  • Acid Preparation: In a separate beaker, prepare the "Mixed Acid" by carefully adding 10 mL HNO₃ to 10 mL H₂SO₄ at 0°C. Transfer this mixture to the addition funnel.

  • Reaction Initiation: Heat the fluorenone suspension to 75°C .

  • Controlled Addition: Begin dropwise addition of the Mixed Acid.

    • Critical Step: Adjust rate to maintain internal temperature between 80°C - 85°C .

    • Duration: Addition should take approximately 30 minutes.

  • Digestion: Once addition is complete, maintain the reaction at 80°C for exactly 1.5 hours .

    • Why: Extended time >2 hours increases dinitro formation.

  • Quenching: Cool the mixture to room temperature (RT). Pour the reaction mass slowly into 150 mL of ice-cold water with vigorous stirring. A yellow precipitate will form immediately.

Phase 2: Isolation and Purification

Objective: Removal of acid residues and trace isomers.

  • Filtration: Collect the crude yellow solid via vacuum filtration (Buchner funnel).

  • Washing:

    • Wash with 3 x 50 mL cold water (removes acid).

    • Wash with 1 x 20 mL cold 50% ethanol (removes unreacted fluorenone).

  • Drying: Air dry the crude solid for 2 hours.

  • Recrystallization (The Purification Key):

    • Dissolve the crude solid in the minimum amount of boiling Glacial Acetic Acid (approx. 10-12 mL per gram of crude).

    • Note: Ethanol can be used, but Acetic Acid often yields sharper crystals for nitro-fluorenones.

    • Allow to cool slowly to RT, then refrigerate at 4°C for 4 hours.

  • Final Collection: Filter the purified crystals, wash with cold ethanol, and dry in a vacuum oven at 60°C.

Phase 3: Yield & Data
  • Theoretical Yield: 11.25 g

  • Typical Isolated Yield: 9.5 - 10.2 g (85 - 90%)

  • Appearance: Yellow needle-like crystals.

Process Visualization

Reaction Scheme

ReactionScheme SM 9-Fluorenone (C13H8O) Product This compound (Major Product) SM->Product Nitration Impurity 2,7-Dinitro-9-fluorenone (Trace Impurity >100°C) SM->Impurity Over-nitration Reagents HNO3 / H2SO4 80°C, 1.5 h

Caption: Electrophilic aromatic substitution pathway. Strict temperature control at 80°C prevents the formation of the 2,7-dinitro impurity.

Synthesis Workflow

Workflow Start Start: 9-Fluorenone Mix Suspend in Water Heat to 75°C Start->Mix AddAcid Add HNO3/H2SO4 Dropwise (Maintain 80-85°C) Mix->AddAcid Digest Stir at 80°C 1.5 Hours AddAcid->Digest Exothermic Control Quench Quench in Ice Water Precipitate Forms Digest->Quench Filter Vacuum Filtration Wash (H2O + EtOH) Quench->Filter Purify Recrystallization (Glacial Acetic Acid) Filter->Purify Analyze QC Analysis (NMR, MP, IR) Purify->Analyze

Caption: Step-by-step laboratory workflow for the synthesis and purification of this compound.

Quality Control & Characterization

To validate the protocol, compare your product against these standard metrics.

MetricSpecificationMethod/Notes
Melting Point 222 - 223°C Sharp range indicates high purity. (Lit. Sigma-Aldrich) [1]
Appearance Yellow NeedlesPowder indicates rapid precipitation (lower purity).
RF Value ~0.6TLC (Hexane:Ethyl Acetate 4:1). Impurity (Dinitro) runs lower.
IR Spectrum 1715 cm⁻¹ (C=O)1530, 1345 cm⁻¹ (NO₂)Strong carbonyl and nitro stretches are diagnostic. [2]
1H NMR Validation (DMSO-d₆, 400 MHz)

The following shifts confirm the substitution pattern at position 2 [3]:

  • δ 8.51 (d, 1H, J=2.0 Hz): H-1 (Ortho to NO₂, deshielded by carbonyl and nitro).

  • δ 8.48 (dd, 1H): H-3 (Ortho to NO₂).

  • δ 8.26 (d, 1H): H-4.

  • δ 7.5 - 7.9 (m, 4H): Remaining aromatic protons (H-5,6,7,8).

  • Interpretation: The doublet at 8.51 ppm with a small coupling constant (meta-coupling) is the signature of the H-1 proton, confirming the 2-nitro regiochemistry.

Troubleshooting Guide (Expertise)

  • Problem: Product MP is low (e.g., 180-200°C).

    • Cause: Contamination with 2,7-dinitro-9-fluorenone.[4][6]

    • Solution: Recrystallize again from glacial acetic acid. If the problem persists, the reaction temperature likely spiked >90°C.

  • Problem: Low Yield (<70%).

    • Cause: Incomplete precipitation during quench or loss during recrystallization.

    • Solution: Ensure the quench water is ice-cold. When recrystallizing, cool slowly to 4°C to maximize recovery.

  • Problem: Dark/Brown Product.

    • Cause: Oxidation/Charring.

    • Solution: Ensure the initial water is added to the fluorenone before acid addition. Do not rush the acid addition.

References

  • Sigma-Aldrich.[5] Product Specification: this compound.[4][5] Link

  • ChemicalBook. This compound Spectral Data. Link

  • Study.com.[7] NMR Analysis of Fluorenone Derivatives. Link

  • National Institutes of Health (NIH) PubChem. 2-Nitrofluorene Compound Summary. Link

  • Zhang, Y. et al. Process for producing 2-nitrofluorenone. Patent CN101245018B. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of 2-Nitro-9-fluorenone Synthesis

Executive Summary & Route Selection

User Query: What is the most reliable method to synthesize this compound with high regioselectivity?

Scientist's Response: The synthesis of this compound presents a classic trade-off between step count and regiochemical control. While direct nitration of 9-fluorenone appears shorter, it suffers from severe regioselectivity issues (often yielding 2,7-dinitro-9-fluorenone).

Recommendation: The Oxidation Route (Nitration of Fluorene


 Oxidation of 2-Nitrofluorene) is the industry standard for high-purity applications because the nitration of fluorene is inherently more regioselective for the 2-position than the nitration of fluorenone.
Route Decision Matrix
FeatureRoute A: Direct Nitration Route B: Oxidation (Recommended)
Starting Material 9-FluorenoneFluorene
Steps 12
Major Challenge Regioselectivity: High risk of 2,7-dinitro impurity.Oxidation: Requires efficient oxygen transfer.
Typical Yield 50-60% (Pure)85-95% (Overall)
Purity Profile Often requires difficult chromatography.High purity via recrystallization.

Interactive Workflow Visualization

The following diagram illustrates the critical decision points and chemical pathways.

SynthesisPathways Fluorene Fluorene (Starting Material) Fluorenone 9-Fluorenone Fluorene->Fluorenone Oxidation NitroFluorene 2-Nitrofluorene (Intermediate) Fluorene->NitroFluorene Nitration (HNO3/AcOH) Target This compound (Target) Fluorenone->Target Direct Nitration (HNO3/H2SO4) Impurity 2,7-Dinitro-9-fluorenone (Major Impurity) Fluorenone->Impurity Over-nitration NitroFluorene->Target Oxidation (Air/KOH or CrO3)

Figure 1: Comparison of synthetic pathways.[1] The Blue path (Route B) is recommended for higher specificity.

Detailed Protocols & Troubleshooting

Module A: The "Green" Oxidation Route (Recommended)

Mechanism: Base-catalyzed aerobic oxidation of 2-nitrofluorene. Reference: CN1962597A [1]

Standard Protocol:
  • Dissolution: Dissolve 2-nitrofluorene in THF (Ratio 1:5 w/w).

  • Catalyst Addition: Add powdered KOH (Molar ratio 1:1 vs substrate).

  • Reaction: Stir vigorously at room temperature open to air (or bubbled

    
    ) for 1–3 hours.
    
  • Workup: Filter off solids, distill/evaporate THF, wash residue with water, and dry.

Troubleshooting Guide: Oxidation Issues
Symptom Probable Cause Corrective Action
Low Conversion (<50%) Oxygen Starvation: The reaction is diffusion-limited.Increase stirring speed (RPM > 800) or use an

balloon instead of ambient air.
Dark/Tarry Product Base Concentration: Excess strong base causing polymerization.Reduce KOH equivalents to 0.5 eq. Ensure temperature does not exceed 30°C.
Insoluble Starting Material Solvent Choice: 2-Nitrofluorene has poor solubility in pure ethanol.Switch to THF or DMF. If using DMF, water quench is required for isolation.
Module B: Direct Nitration of 9-Fluorenone (Legacy Route)

Mechanism: Electrophilic aromatic substitution. Reference: Org. Synth. 1948, 28, 91 [2][2]

Standard Protocol:
  • Mix Acid: Prepare a mixture of fuming

    
     and conc. 
    
    
    
    .
  • Addition: Add 9-fluorenone slowly at 0°C.

  • Heating: Slowly warm to 60°C (Critical control point).

  • Quench: Pour onto ice.

Troubleshooting Guide: Nitration Issues
Symptom Probable Cause Corrective Action
Product mp > 160°C (Impure) Dinitration: Formation of 2,7-dinitrofluorenone (mp ~269°C).Strict Temp Control: Do not exceed 60°C. Reduce reaction time. Recrystallize from glacial acetic acid to remove dinitro species.
Low Yield Deactivation: The carbonyl group strongly deactivates the ring.Use Red Fuming Nitric Acid (d > 1.5).[2] Standard conc.

is often insufficient for complete conversion.
Brown/Red Product Oxidation Side Reactions: Phenolic byproducts.Wash crude solid with dilute NaOH to remove acidic/phenolic impurities before recrystallization.

Purification & Characterization Data

User Query: My product is yellow-orange. How do I know it's pure?

Scientist's Response: this compound is a yellow crystalline solid. Impurities often shift the color to dark orange or brown.

Physicochemical Properties Table
PropertyValueNotes
Melting Point 155–156°C [3]Sharp mp indicates high purity. Broad range implies isomer mixture.
Appearance Yellow NeedlesIf amorphous powder, recrystallize.
Recrystallization Solvent Glacial Acetic AcidBest for removing dinitro impurities.
Alternative Solvent Ethanol/Water (50:50)Good for removing inorganic salts, less effective for isomers.
1H NMR (CDCl3)

8.45 (d, 1H, H-1)
The proton at C1 (ortho to nitro) is most deshielded.

Frequently Asked Questions (FAQ)

Q1: Can I use Chromium (VI) oxidants (e.g.,


) instead of the air/base method? 
A:  Yes, this is the classical method (Reference: J. Org. Chem.).[2][3][4][5][6][7][8][9][10][11] However, it generates toxic chromium waste and often requires harsh acidic reflux (AcOH/

). The Air/KOH/THF method is superior in yield (98%) and safety ("Green Chemistry").

Q2: Why is the nitration of fluorene more selective than fluorenone? A: In fluorene , the methylene bridge is an activating group (weakly), directing nitration para to itself (position 2). In fluorenone , the carbonyl is strongly electron-withdrawing (deactivating) and a meta director relative to itself. However, the resonance effects in the biphenyl system are complex. Practically, the activation energy difference between the 2- and 7- positions is smaller in fluorenone, leading to mixtures.

Q3: My product from the oxidation route contains unreacted 2-nitrofluorene. How do I remove it? A: Since 2-nitrofluorene (mp 156°C) and this compound (mp 155°C) have similar melting points, mixed mp is unreliable. Use TLC (Silica, 20% EtOAc/Hexane) . If starting material remains, extend the oxidation time or add fresh catalyst. Chemical separation is difficult; drive the reaction to completion.

References

  • Oxidation Preparation Method for 9-Fluorenone Compound.
  • 2,4,7-Trinitrofluorenone (and general nitration notes). Organic Syntheses, Coll. Vol. 3, p.837 (1955); Vol. 28, p.91 (1948). [Link]

  • 2-Nitrofluorene (Precursor Synthesis). Organic Syntheses, Coll. Vol. 2, p.447 (1943); Vol. 11, p.83 (1931). [Link]

  • Chromate Oxidation of α-Nitro Alcohols (Context on Cr oxidation). NIH National Library of Medicine. [Link]

Sources

Technical Support Center: High-Fidelity Synthesis of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-NF-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Impurity Management in 2-Nitro-9-fluorenone Synthesis[1]

Executive Summary & Route Selection

User Query: "My current yield is stuck at 60%, and I am seeing significant dinitro- impurities. How do I improve this?"

Diagnosis: The synthesis of this compound (2-NF) is chemically sensitive to regioselectivity and over-oxidation .[1] The classic direct nitration of fluorenone often suffers from poor selectivity (yielding 2,7-dinitrofluorenone).[1]

Strategic Recommendation: To maximize yield (>90%) and purity, you must choose the correct route based on your starting material.

  • Route A (Direct Nitration): Best if you must start with Fluorenone. Requires strict temperature control (

    
    C) and solvent moderation.[1]
    
  • Route B (The "Yield Hack" - Oxidation): Best for high purity.[1] Start with Fluorene

    
     2-Nitrofluorene 
    
    
    
    this compound.[1][2] This route leverages the superior regioselectivity of fluorene nitration.[1]
Decision Logic (Workflow)

RouteSelection Start Starting Material? Fluorenone Fluorenone Start->Fluorenone Fluorene Fluorene Start->Fluorene RouteA Route A: Direct Nitration (Risk: Dinitration) Fluorenone->RouteA Classic Method RouteB1 Step 1: Nitration to 2-Nitrofluorene Fluorene->RouteB1 High Selectivity Goal Target: this compound (>95% Purity) RouteA->Goal Yield ~75-80% RouteB2 Step 2: Oxidation to This compound RouteB1->RouteB2 Aerobic/Cr Oxidation RouteB2->Goal Yield ~90-95%

Figure 1: Strategic route selection. Route B is recommended for applications requiring pharmaceutical-grade purity.[1]

Protocol Optimization Modules

Module A: Optimizing Direct Nitration (Fluorenone Route)

Issue: "The reaction exotherms uncontrollably, leading to orange/red impurities (2,7-dinitro)."

Technical Insight: Direct nitration with mixed acid (


) is aggressive. The carbonyl group on fluorenone is deactivating, but once the mono-nitro derivative forms, the ring is further deactivated.[1] However, high temperatures overcome this barrier, causing dinitration.[1]

The Fix: Acetic Acid Moderation Instead of adding solid fluorenone to mixed acid, dissolve it in Glacial Acetic Acid first.[1] This acts as a heat sink and solvent, ensuring homogenous nitration.[1]

Optimized Protocol:

  • Dissolution: Dissolve 60g fluorenone in 500mL warm Glacial Acetic Acid (

    
    C).
    
  • Addition: Add Fuming Nitric Acid (1.3 - 1.5 eq) dropwise.

  • Temperature Lock: Raise temp to

    
    C  (Do NOT exceed 
    
    
    
    C). Maintain for 20 mins.
  • Quench: Cool to room temp, then pour into ice water.

  • Result: Yellow needles (Mono-nitro). If Orange/Red

    
     Dinitration occurred (Temp too high).
    
Module B: The "Yield Hack" (Oxidation of 2-Nitrofluorene)

Issue: "I need >95% yield and cannot afford column chromatography."

Technical Insight: Nitrating fluorene (CH2 bridge) is highly selective for the 2-position.[1] Converting 2-nitrofluorene to the ketone (2-NF) via oxidation is often cleaner than nitrating the ketone directly.[1]

Protocol (Green Chemistry / Base-Catalyzed): This modern method avoids toxic Chromium (VI) oxidants.

  • Reagents: 2-Nitrofluorene, NaOH (powdered), DMF or DMSO (Solvent).[1]

  • Conditions: Bubble air/oxygen through the solution at Room Temperature (or mild heat

    
    C).
    
  • Mechanism: Base deprotonates the acidic proton at the 9-position (benzylic).[1]

    
     reacts with the carbanion to form a peroxide intermediate, which decomposes to the ketone.[1]
    
  • Yield: Typically 90-98%.

Module C: Purification & Impurity Removal

Issue: "How do I separate 2-NF from 2,7-dinitrofluorenone?"

Troubleshooting Table:

Impurity / IssueAppearanceSolubility CharacteristicRemoval Strategy
This compound (Target) Yellow NeedlesSoluble in hot Acetic Acid; Insoluble in water.[1]Recrystallize from Glacial Acetic Acid.
2,7-Dinitrofluorenone Orange/Red CrystalsLess soluble than 2-NF in Acetic Acid.[1]Hot Filtration: Dissolve crude in minimum boiling Acetic Acid. The dinitro impurity often remains undissolved.[1] Filter hot.
Unreacted Fluorenone Yellow FlakesHighly soluble in Ethanol.Wash crude solid with cold Ethanol.
Tar/Polymer Dark Brown/BlackInsoluble in most non-polar solvents.Filtration through Celite pad.[3]

Critical Workflow: Recrystallization Logic

The difference between 85% and 99% purity is often the recrystallization solvent.[1] Glacial Acetic Acid is superior to Ethanol for this specific nitro-ketone.[1]

Purification Crude Crude Product (Yellow/Orange Solid) Solvent Add Glacial Acetic Acid (10mL per gram) Crude->Solvent Heat Heat to Boiling Solvent->Heat Check Are there undissolved Orange Solids? Heat->Check FilterHot Hot Filtration (Removes 2,7-dinitro) Check->FilterHot Yes Cool Cool Slowly to RT Check->Cool No (Clear Solution) FilterHot->Cool FilterCold Vacuum Filtration Cool->FilterCold Final Pure this compound (Mp: 155-157°C) FilterCold->Final

Figure 2: Purification logic for removing dinitro impurities.

FAQ: Common Failures & Solutions

Q: My product melts at


C. Is it pure? 
A:  No. Pure this compound melts at 

C
.[1] A melting point of

C indicates the presence of unreacted fluorenone (Mp

C) or dinitro isomers.[1] Perform one more recrystallization from acetic acid.

Q: Why did my reaction turn black? A: This indicates "charring" caused by sulfuric acid attacking the organic matter at too high a temperature.[1] Ensure you are adding the acid slowly and that your internal temperature probe is accurate. Do not exceed


C during the mixed-acid addition.

Q: Can I use Ethanol for recrystallization? A: You can, but Acetic Acid is better for removing the 2,7-dinitro impurity.[1] Ethanol is better suited for the amino derivative (2-aminofluorene) or for washing away unreacted starting material.[1]

References & Authoritative Sources

  • Kuhn, W. E. "2-Nitrofluorene and 2-Aminofluorene."[1][4] Organic Syntheses, Coll.[1][3][4][5] Vol. 2, p.447 (1943); Vol. 13, p.74 (1933).[1] (Establishes the nitration of fluorene and purification via acetic acid).

  • Newman, M. S., & Boden, H. "2,4,5,7-Tetranitrofluorenone."[1][5] Organic Syntheses, Coll.[1][3][4][5] Vol. 5, p.1029 (1973).[1] (Provides context on the conditions required for poly-nitration, helping users avoid them).

  • Yang, G., et al. "Method for preparing 2-nitrofluorenone from fluorenone."[1] Patent CN101245018B. (Details the industrial optimization of the direct nitration route).

  • Li, Y., et al. "Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst."[1] ResearchGate / Synlett. (Describes the "Green" oxidation route B).

Sources

Technical Support Center: Recrystallization of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical resource for the recrystallization of 2-Nitro-9-fluorenone. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind each step and robust troubleshooting advice. Our approach is grounded in extensive laboratory experience to ensure you can confidently achieve high-purity this compound.

Understanding the 'Why': The Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds. The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures or completely insoluble.

For this compound, a polar nitroaromatic ketone, alcoholic solvents are a good starting point due to the "like dissolves like" principle. A patent for the synthesis of this compound specifies the use of ethyl alcohol for recrystallization, yielding a product with a purity of 99.0-99.5%. This guide will therefore focus on an ethanol-based recrystallization procedure.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound in a practical question-and-answer format.

Q1: I've added the hot ethanol, but my this compound isn't dissolving completely. What should I do?

A1: This is a common issue and can be due to a few factors. First, ensure you are using a sufficient volume of solvent. The goal is to use the minimum amount of boiling solvent to fully dissolve the solid. Add the hot ethanol in small portions to your crude this compound, bringing the solution back to a boil after each addition, until the solid dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield. If the solid still doesn't dissolve, it's possible you have insoluble impurities. In this case, you will need to perform a hot filtration to remove them before allowing the solution to cool.

Q2: My this compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling rate is too rapid. To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional hot ethanol to decrease the saturation level. Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or a beaker to slow down the cooling process. Seeding the solution with a tiny crystal of pure this compound can also encourage proper crystal formation.

Q3: After cooling, no crystals have formed. What went wrong?

A3: A lack of crystal formation usually indicates that the solution is not saturated enough, meaning too much solvent was added initially. To remedy this, you can induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the liquid. This creates a rough surface that can initiate crystal growth. If that fails, you will need to reduce the solvent volume by gently boiling the solution to evaporate some of the ethanol. Once you observe the solution becoming slightly cloudy, allow it to cool slowly.

Q4: My final yield of pure this compound is very low. How can I improve it?

A4: Low yield can result from several factors:

  • Using too much solvent: As mentioned, excess solvent will keep more of your product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently, first to room temperature and then in an ice bath, to maximize crystal formation.

  • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold ethanol to avoid redissolving your product.

Q5: The color of my recrystallized this compound is still off. How can I remove colored impurities?

A5: If your product remains colored after recrystallization, it may be due to the presence of persistent colored impurities. You can address this by using activated charcoal. After dissolving the crude this compound in hot ethanol, and before the hot filtration step, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.

Experimental Protocol: Recrystallization of this compound

This section provides a detailed, step-by-step methodology for the recrystallization of this compound from ethanol.

Safety Precautions
  • This compound: May cause skin, eye, and respiratory irritation. Handle with care, avoiding dust inhalation and contact with skin and eyes.

  • Ethanol: Highly flammable liquid and vapor. Keep away from open flames, sparks, and hot surfaces. Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar if desired. In a separate flask, heat the ethanol to its boiling point. Add the hot ethanol to the this compound in small portions, with gentle heating and swirling, until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a gravity funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.

Data Presentation
ParameterRecommended Value/RangeRationale
Solvent Ethanol (95% or absolute)Good solubility at high temperatures and poor solubility at low temperatures for this compound.
Solvent to Solute Ratio Empirically determined (start with ~10-20 mL per gram of crude material)Use the minimum amount of boiling solvent to ensure a saturated solution upon cooling, maximizing yield.
Dissolution Temperature Boiling point of ethanol (~78 °C)To ensure complete dissolution of the solute.
Crystallization Temperature Room temperature followed by 0-4 °C (ice bath)Slow cooling promotes the formation of pure crystals, and the ice bath maximizes the yield.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude this compound B Add minimum hot ethanol A->B C Hot Solution B->C D Filter to remove insoluble impurities C->D E Clear Solution D->E F Slow cooling to room temp E->F G Cool in ice bath F->G H Crystal Slurry G->H I Vacuum filtration H->I J Wash with ice-cold ethanol I->J K Dry crystals J->K L Pure this compound K->L

Caption: Workflow for the recrystallization of this compound.

References

  • Process for producing 2-nitryl fluorenone. CN101245018B.
  • Safety D
  • Safety Data Sheet: Ethanol (99.5). FUJIFILM Wako.
  • 2-Nitrofluorene. PubChem.
  • Guidelines for the Use and Disinfection of Shared PPE. MIT Environmental Health & Safety.
  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? CanGardCare.
  • Safety D
  • Is Personal Protective Equipment Required When Working with Solvents? MicroCare.
  • Safety Data Sheet: this compound. Sigma-Aldrich.
  • Safety Data Sheet: 9-Fluorenone. Fisher Scientific.
  • Safety Data Sheet: 9-Fluorenone. CDH Fine Chemical.
  • Material Safety Data Sheet: 2-Hydroxy-9-fluorenone. Spectrum Chemical.
  • Safety D
  • Safety Data Sheet: Ethanol Solution 96%. Fisher Scientific.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • Safety Data Sheet: Ethanol. Chemos GmbH & Co. KG.

Sources

Technical Support Center: Column Chromatography Purification of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Nitro-9-fluorenone via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during this specific purification process. The highly polar nature of this compound, conferred by the nitro (-NO₂) and ketone (C=O) functionalities, presents unique separation challenges that this guide aims to address.

Understanding the Chemistry of the Separation

The successful purification of this compound hinges on the principles of adsorption chromatography. The stationary phase, typically silica gel (SiO₂), is highly polar. The separation is achieved by the differential partitioning of the components of a mixture between the polar stationary phase and a less polar mobile phase.

This compound is a significantly polar molecule due to the strong electron-withdrawing nature of the nitro group and the polar carbonyl group. This high polarity leads to strong interactions with the silica gel surface, primarily through hydrogen bonding and dipole-dipole interactions. Consequently, a relatively polar mobile phase is required to elute it from the column. Less polar impurities will travel down the column more quickly, while more polar impurities will be retained more strongly.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My this compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?

This is a common issue when dealing with highly polar compounds. When a compound has a Retention Factor (Rf) of 0, it indicates a very strong interaction with the stationary phase.

  • Causality: The polarity of 100% ethyl acetate is insufficient to disrupt the strong interactions between the highly polar this compound and the acidic silanol groups on the silica gel surface.

  • Solution: You need to increase the polarity of your mobile phase. A common and effective solvent system for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it. For extremely polar compounds, a solvent system containing a small amount of ammonia in methanol can be effective.[1]

Q2: I'm observing significant peak tailing for my this compound during column chromatography. What causes this and how can I fix it?

Peak tailing, where the back of the peak is elongated, is often a sign of undesirable interactions between the analyte and the stationary phase.

  • Causality: The acidic nature of standard silica gel can lead to strong, non-ideal interactions with polar functional groups like the nitro group. This can result in slow desorption kinetics, causing the compound to "drag" or "tail" as it elutes.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a competitive polar modifier to your eluent. For a neutral to slightly basic compound, adding a small percentage (0.1-1%) of triethylamine (TEA) to the mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[2][3]

    • Deactivated Silica Gel: For compounds that are particularly sensitive to acid, you can use deactivated silica gel. This can be prepared by pre-washing the silica gel with a solvent mixture containing triethylamine.[2][4][5]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may have more favorable interactions with your compound.[1][6]

Q3: I suspect my this compound is degrading on the silica gel column. How can I confirm this and prevent it?

Degradation of sensitive compounds on the acidic surface of silica gel is a known issue.[1]

  • Confirmation (2D TLC): You can test for on-plate degradation using two-dimensional thin-layer chromatography (2D-TLC).

    • Spot your compound on one corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate thoroughly.

    • Rotate the plate 90 degrees and develop it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.

  • Prevention:

    • Deactivated Silica: Use silica gel that has been deactivated with a base like triethylamine to neutralize the acidic sites.[2][4][7][8]

    • Alternative Adsorbents: Switch to a less acidic stationary phase like Florisil or alumina.[1]

    • Speed: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the silica gel.

Q4: How do I choose the right solvent system for my column?

The ideal solvent system should provide good separation of your target compound from its impurities on a TLC plate.

  • The Golden Rule (TLC to Column Correlation): The Rf of your target compound on a TLC plate should be between 0.2 and 0.4 in the chosen solvent system for optimal separation on a column.[1] An Rf in this range ensures that the compound will move down the column at a reasonable rate, allowing for separation from both less polar and more polar impurities.

  • Starting Point: For this compound, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent.

Advanced Troubleshooting

Q5: My separation of this compound from a similarly polar impurity is poor. How can I improve the resolution?

Poor resolution between two closely eluting compounds requires optimization of the chromatographic conditions.

  • Causality: The chosen solvent system may not be selective enough to differentiate between the subtle polarity differences of the two compounds.

  • Solutions:

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution. Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the mobile phase to elute your target compound and then the more polar impurities. This sharpens the peaks and can improve separation.[2][9]

    • Change Solvent System: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, try a hexane/acetone or a dichloromethane/ethyl acetate system.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation efficiency.

Q6: I have loaded my sample, but nothing is coming off the column.

This indicates that your mobile phase is not polar enough to elute any of the compounds.

  • Causality: The compounds are too strongly adsorbed to the stationary phase.

  • Solution: Gradually increase the polarity of your mobile phase. If you started with 100% hexane, begin adding a small percentage of ethyl acetate or dichloromethane. Continue to increase the polarity until you observe your compounds eluting. It is crucial to monitor the elution using TLC.

Experimental Protocols

Protocol 1: Developing a Solvent System using TLC
  • Prepare your TLC plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the plate: Dissolve a small amount of your crude this compound mixture in a suitable solvent (e.g., dichloromethane or acetone). Using a capillary tube, spot the solution onto the starting line.

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. This compound should be visible.

  • Calculate Rf values: Measure the distance traveled by each spot and the solvent front from the starting line. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Optimize: Adjust the solvent system polarity until the Rf of this compound is between 0.2 and 0.4.

Protocol 2: Packing and Running a Silica Gel Column (Slurry Method)
  • Prepare the column: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare the slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluting solvent to form a slurry.

  • Pack the column: Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Equilibrate: Allow the silica to settle, and then drain the solvent until it is just above the level of the silica. Add a protective layer of sand on top of the silica bed.

  • Load the sample: Dissolve your crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent for better solubility, then adsorb it onto a small amount of silica gel and load it dry). Carefully add the sample to the top of the column.

  • Elute the column: Carefully add your mobile phase to the column. Begin collecting fractions and monitor the separation by TLC. If using a gradient, gradually increase the polarity of the mobile phase over time.

Data Presentation & Visualization

Table 1: Solvent Polarity and Eluting Power

This table provides a qualitative guide to the eluting power of common solvents in normal-phase chromatography.

SolventRelative Polarity
Hexane / Petroleum EtherVery Low
TolueneLow
Dichloromethane (DCM)Medium
Diethyl EtherMedium
Ethyl Acetate (EtOAc)Medium-High
AcetoneHigh
Methanol (MeOH)Very High
Diagram 1: Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis TLC 1. TLC Analysis (Find Solvent System, Rf ~0.2-0.4) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Pure this compound G Start Poor Separation Observed Tailing Are peaks tailing? Start->Tailing Close_Rf Are peaks overlapping (close Rf values)? Start->Close_Rf Degradation Is there streaking or unexpected spots? Start->Degradation Tailing_Yes Yes Tailing->Tailing_Yes Yes Tailing_No No Tailing->Tailing_No No Close_Rf_Yes Yes Close_Rf->Close_Rf_Yes Yes Close_Rf_No No Close_Rf->Close_Rf_No No Degradation_Yes Yes Degradation->Degradation_Yes Yes Degradation_No No Degradation->Degradation_No No Sol1 Add TEA (0.1-1%) to mobile phase Tailing_Yes->Sol1 Tailing_No->Close_Rf Sol2 Use Gradient Elution Close_Rf_Yes->Sol2 Sol3 Try a different solvent system Close_Rf_Yes->Sol3 Close_Rf_No->Degradation Sol4 Use deactivated silica or alumina Degradation_Yes->Sol4 Sol5 Run 2D-TLC to confirm Degradation_Yes->Sol5 End End Degradation_No->End Consult further method development

Sources

common impurities in 2-Nitro-9-fluorenone and their identification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Impurity Profiling, Troubleshooting Synthesis, and Analytical Diagnostics

Diagnostic Overview: The Impurity Landscape

In the synthesis and application of 2-Nitro-9-fluorenone (2-NF), purity is dictated by the precise control of electrophilic aromatic substitution. The presence of impurities affects not only the melting point but also the photophysical properties (e.g., fluorescence quenching) and mutagenic baselines in biological assays.

The table below outlines the critical "Enemy Profile" for 2-NF.

Table 1: Common Impurities and Physicochemical Signatures

CompoundRoleAppearanceMelting Point (°C)Origin/Cause
This compound Target Yellow Needles/Prisms 222 – 223 Optimal Nitration
9-Fluorenone Starting MaterialYellow Crystals83 – 85Incomplete Reaction (Under-nitration)
2,7-Dinitro-9-fluorenone Over-reactionPale Yellow/Greenish Powder292 – 295Excess acid, high temp, or prolonged time
2-Nitrofluorene PrecursorCream/Beige Needles156 – 158Incomplete oxidation (if starting from Fluorene)
2,4,7-Trinitro-9-fluorenone Extreme Over-reactionYellow/Brown Crystals> 300 (Dec)Drastic nitration conditions

Technical Note: Do not confuse Fluorene (CH₂ bridge) derivatives with Fluorenone (C=O bridge) derivatives. 2-Nitrofluorene is a potent mutagen and a common contaminant if your synthesis pathway involves the oxidation of 2-nitrofluorene rather than the nitration of fluorenone.

Troubleshooting Synthesis & Purification

The synthesis of 2-NF is a balancing act. The carbonyl group at position 9 is electron-withdrawing, which deactivates the ring. However, it directs the incoming nitro group primarily to the meta position relative to the carbonyl bridge (which corresponds to position 2 on the biphenyl system).

Scenario A: The "Low Melting Point" Anomaly
  • Symptom: Product melts between 140–180°C or shows a broad melting range.

  • Diagnosis: Contamination with 9-Fluorenone (MP 84°C). The eutectic mixture of product and starting material drastically depresses the melting point.

  • Fix: Recrystallization from glacial acetic acid or ethanol. 9-Fluorenone is significantly more soluble in cold ethanol than 2-NF.

Scenario B: The "High Melting Point" Anomaly
  • Symptom: Product melts >230°C or leaves a significant residue.

  • Diagnosis: Presence of 2,7-Dinitro-9-fluorenone .[1] Once the first nitro group is added (position 2), the ring becomes deactivated. However, the other ring is still relatively susceptible to attack at position 7.

  • Fix: This is difficult to remove by simple recrystallization due to poor solubility of the dinitro species. Column chromatography (Silica) is required.

Visualizing the Reaction Pathways

G cluster_0 Critical Control Point Start 9-Fluorenone (Start) Start->Start Incomplete Rxn Target This compound (Target) Start->Target HNO3/H2SO4 (Controlled) Impurity1 2,7-Dinitro-9-fluorenone (Over-Nitration) Target->Impurity1 Excess Acid High Temp Impurity2 2,4,7-Trinitro-9-fluorenone (Extreme) Impurity1->Impurity2 Drastic Conditions

Figure 1: Reaction pathway showing the progression from Fluorenone to 2-NF and the risk of over-nitration.

Analytical Diagnostics Protocols
Protocol A: Rapid Purity Check via TLC (Thin Layer Chromatography)
  • Objective: Distinguish Mono-nitro from Di-nitro and Starting Material.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v).

  • Visualization: UV Light (254 nm).

  • Expected Rf Values (Approximate):

    • 9-Fluorenone (Top): Rf ~ 0.6 – 0.7 (Least Polar)

    • This compound (Middle): Rf ~ 0.4 – 0.5

    • 2,7-Dinitro-9-fluorenone (Bottom): Rf ~ 0.2 – 0.3 (Most Polar)

Protocol B: Definitive Identification via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or equivalent), 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid)

    • Solvent B: Acetonitrile[2][3]

  • Gradient: 50% B to 100% B over 20 minutes.

  • Detection: 254 nm and 280 nm.

  • Elution Order (Reverse Phase):

    • Contrary to normal phase TLC, the elution order on C18 is often dictated by a combination of polarity and molecular planarity/interaction with the stationary phase.

    • Typically: 2,7-Dinitro (Early)

      
      2-Nitro  (Mid) 
      
      
      
      Fluorenone (Late).
    • Note: Nitro-PAHs can exhibit strong

      
       interactions with C18 phases, sometimes altering this order. Always run a standard of pure Fluorenone to confirm.
      
Protocol C: Structural Confirmation via 1H-NMR
  • Solvent: CDCl₃ or DMSO-d₆.

  • Diagnostic Signals:

    • 9-Fluorenone: Multiplets in the 7.2 – 7.7 ppm range.[4] Symmetrical.

    • This compound: Look for the "deshielded" proton at position 1 (ortho to the nitro group and the carbonyl). This usually appears as a doublet (small coupling constant) shifted downfield to ~8.4 – 8.6 ppm .

    • 2,7-Dinitro-9-fluorenone: The spectrum simplifies due to symmetry (C2v). You will see a distinct pattern with the H-1 and H-8 protons strongly deshielded (>8.8 ppm ).

Diagnostic Decision Tree

DecisionTree Sample Unknown Sample MP_Check Check Melting Point Sample->MP_Check Low_MP < 215°C MP_Check->Low_MP High_MP > 230°C MP_Check->High_MP Correct_MP 220-224°C MP_Check->Correct_MP TLC_Check Run TLC (Hex:EtOAc 8:2) Low_MP->TLC_Check High_MP->TLC_Check Result_Fluorenone Impurity Rf > 0.6 (Fluorenone) TLC_Check->Result_Fluorenone Spot above main Result_Dinitro Impurity Rf < 0.3 (Dinitro) TLC_Check->Result_Dinitro Spot below main Action_Recryst Recrystallize (EtOH or AcOH) Result_Fluorenone->Action_Recryst Action_Column Column Chromatography Required Result_Dinitro->Action_Column

Figure 2: Analytical workflow for identifying and removing impurities.

Frequently Asked Questions (FAQ)

Q: Why is my 2-NF product turning green? A: A greenish tint usually indicates the presence of 2,7-Dinitro-9-fluorenone . While pure 2-NF is yellow, the dinitro impurity often manifests as a pale yellow-green powder. This confirms over-nitration.

Q: Can I use GC-MS for analysis? A: Yes, but with caution. Nitro-fluorenones are thermally labile. High injection port temperatures (>280°C) can cause degradation or conversion of nitro groups. HPLC is preferred for quantification, but GC-MS is excellent for confirming the molecular weight (m/z 225 for 2-NF vs. m/z 270 for 2,7-DNF).

Q: Is this compound carcinogenic? A: It is considered a mutagen. It is a specific marker for diesel exhaust particulate toxicity. Always handle with extreme caution, using double nitrile gloves and a fume hood. It is less potent than 2-nitrofluorene, but strict safety protocols apply.

References
  • Sigma-Aldrich. this compound Product Specification & Melting Point Data.

  • National Toxicology Program (NTP). Testing Status of 2-Nitrofluorene and related compounds.

  • PubChem. 2,7-Dinitro-9-fluorenone Compound Summary (CID 35842).

  • ChemicalBook. 9-Fluorenone Properties and Spectra.

  • ResearchGate. NMR Spectra of Nitro-fluorenones (Supporting Info).

Sources

Technical Support Center: Purification of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Nitro-9-fluorenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and encounter challenges in removing dinitrofluorenone isomers. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity this compound.

Understanding the Challenge: The Formation of Dinitrofluorenone Isomers

The synthesis of this compound is typically achieved through the nitration of 9-fluorenone using a mixture of nitric acid and sulfuric acid.[1] While this reaction is generally effective, the introduction of a second nitro group is a common side reaction, leading to the formation of dinitrofluorenone isomers as significant impurities.

The primary dinitrofluorenone isomers formed are 2,7-dinitro-9-fluorenone and, to a lesser extent, 2,5-dinitro-9-fluorenone. The directing effects of the existing nitro group and the ketone functionality on the fluorenone ring influence the position of the second nitration. The nitro group is a deactivating meta-director, while the ketone is also a deactivating meta-director. The interplay of these electronic effects and the inherent reactivity of the fluorene nucleus leads to the preferential formation of the 2,7- and 2,5-isomers.[2] The presence of these dinitro isomers can complicate downstream applications and necessitate efficient purification strategies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility. However, several challenges can arise.

Q1: My this compound product is still impure after recrystallization. What went wrong?

A1: This is a common issue and can stem from several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the this compound and the dinitro isomers at high temperatures but have significantly lower solubility for the desired product at room temperature or below, while keeping the dinitro isomers more soluble in the cold solvent. Ethanol is often a good starting point for the recrystallization of this compound.[1]

  • Co-crystallization: If the dinitro isomers have very similar solubility profiles to this compound in the chosen solvent, they may crystallize out together. In this case, a different solvent or a solvent mixture might be necessary. Experiment with solvent systems like ethanol/water or toluene/hexane.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient Washing: After filtration, ensure the crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.

Q2: No crystals are forming, even after cooling the solution.

A2: This indicates that the solution is not supersaturated. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.

  • Reduce Solvent Volume: Carefully heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.

  • Use a Co-solvent: If your compound is too soluble in the chosen solvent, you can add a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q3: The product "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if:

  • The boiling point of the solvent is higher than the melting point of the solute. While this is not the case for this compound (m.p. ~222-224 °C)[1] and common recrystallization solvents, it's a crucial general principle.

  • The solution is cooled too rapidly. Allow for slow cooling to room temperature.

  • The concentration of the solute is too high. Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is obtained, then cool slowly.

Column Chromatography Troubleshooting

Column chromatography is an effective method for separating compounds with different polarities.

Q1: I'm not getting good separation between this compound and the dinitro isomers on my column.

A1: Poor separation is often related to the choice of stationary and mobile phases.

  • Stationary Phase: Silica gel is a common and effective stationary phase for separating nitroaromatic compounds.

  • Mobile Phase (Eluent): The key is to find a solvent system that provides a good separation of the components on a Thin Layer Chromatography (TLC) plate before running the column.

    • This compound is more polar than 9-fluorenone but less polar than the dinitro isomers.

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A good starting point for developing a solvent system is a mixture of hexane and ethyl acetate. A 10% ethyl acetate in hexane mixture can be a good starting point for TLC analysis.[3]

    • Aim for an Rf value of around 0.3 for the this compound on the TLC plate. The dinitro isomers should have lower Rf values.

Q2: The compounds are running too fast or too slow on the column.

A2:

  • Running Too Fast (High Rf values): The eluent is too polar. Decrease the proportion of the polar solvent in your mobile phase.

  • Running Too Slow (Low Rf values): The eluent is not polar enough. Increase the proportion of the polar solvent.

Q3: How do I visualize the separated compounds on a TLC plate?

A3: Since this compound and its dinitro isomers are aromatic and contain nitro groups, they can often be visualized under UV light (254 nm) as dark spots on a fluorescent TLC plate. For enhanced visualization, staining with a solution of stannous chloride followed by diazotization and coupling with a suitable reagent can produce colored spots.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol outlines a general procedure for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator. A patent for the synthesis of 2-nitrofluorenone mentions obtaining a product with 99.5% purity after recrystallization from ethanol.[1]

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a method for separating this compound from dinitro isomers using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a suitable eluent system by performing TLC on the crude mixture. Start with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The goal is to achieve good separation between the this compound spot and the spots of the dinitro isomers.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system developed during the TLC analysis.

    • Collect fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • Gradually increase the polarity of the eluent to elute the more polar compounds. The less polar this compound will elute before the more polar dinitro isomers.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)General Solubility
This compoundC₁₃H₇NO₃225.20222-224[1]Soluble in hot ethanol[1]
2,7-Dinitro-9-fluorenoneC₁₃H₆N₂O₅270.19292-295Soluble in DMF[4]
2,5-Dinitro-9-fluorenoneC₁₃H₆N₂O₅270.19241Data not readily available

Visualizations

Experimental Workflow: Purification of this compound

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Details cluster_chromatography_steps Column Chromatography Details cluster_analysis Analysis & Final Product Start Crude this compound (with dinitro isomers) Recrystallization Recrystallization Start->Recrystallization Option 1 ColumnChromatography Column Chromatography Start->ColumnChromatography Option 2 Dissolve Dissolve in minimal hot solvent Recrystallization->Dissolve TLC TLC Analysis for Solvent System ColumnChromatography->TLC Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Analysis Purity Check (TLC, m.p.) Filter->Analysis Pack Pack Column (Silica Gel) TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Collect->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Workflow for the purification of this compound.

Logical Relationship: Troubleshooting Purification Issues

Troubleshooting cluster_recrystallization_causes Recrystallization Causes cluster_chromatography_causes Column Chromatography Causes cluster_solutions Solutions ImpureProduct Impure Product After Purification Recrystallization or Column Chromatography WrongSolvent Inappropriate Solvent ImpureProduct->WrongSolvent CoCrystallization Co-crystallization ImpureProduct->CoCrystallization FastCooling Rapid Cooling ImpureProduct->FastCooling WrongEluent Incorrect Eluent Polarity ImpureProduct->WrongEluent Overloading Column Overloading ImpureProduct->Overloading PoorPacking Improper Column Packing ImpureProduct->PoorPacking ChangeSolvent Change Solvent/ Solvent System WrongSolvent->ChangeSolvent CoCrystallization->ChangeSolvent SlowCool Slow Cooling Rate FastCooling->SlowCool OptimizeEluent Optimize Eluent (via TLC) WrongEluent->OptimizeEluent ReduceLoad Reduce Sample Load Overloading->ReduceLoad RepackColumn Repack Column PoorPacking->RepackColumn

Caption: Troubleshooting logic for impure this compound.

References

  • Sciencemadness Wiki. (2023, December 27). Fluorenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN101245018B - Process for producing 2-nitryl fluorenone.
  • Acree, Jr., W. E., & Abraham, M. H. (2010). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Physics and Chemistry of Liquids, 48(5), 636-649.
  • SIELC Technologies. (n.d.). Separation of 3-Nitro-9-fluorenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chegg. (2023, September 26). Solved The solubility of 9-fluorenone and 2-nitroaniline was. Retrieved from [Link]

  • Wang, Y., et al. (2010). Nitration of fluorenones 1, 2a, and 2b. ResearchGate. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Column Chromatography. ResearchGate. Retrieved from [Link]

  • Dhar, M. L. (1948). Substitution in polycyclic systems. Journal of the Indian Chemical Society, 25(1), 1-4.
  • Di Donato, M., et al. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello’s Reagent Mechanism. The Journal of Organic Chemistry, 88(10), 6467–6476.
  • Odinity. (2013, November 21). Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitro-9-fluorenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017177531A1 - Method for preparing 9-fluorenone from fluorene.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenone. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Dinitro-9-fluorenone. Retrieved from [Link]

  • PubChem. (n.d.). Fluorenone. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

Sources

troubleshooting regioselectivity in the nitration of 9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deactivation Challenge

The nitration of 9-fluorenone presents a classic paradox in electrophilic aromatic substitution (EAS). The carbonyl group at C9 is strongly electron-withdrawing, deactivating the entire ring system. However, unlike a simple benzene derivative, the biphenyl linkage allows for specific resonance stabilization.

The Regioselectivity Rule:

  • Major Pathway: Substitution occurs primarily at C2 (and C7 for dinitration).[1]

  • Mechanism: The C2 position is para to the biphenyl linkage and meta to the deactivating carbonyl, making it the most electron-rich site available for attack by the nitronium ion (

    
    ).
    
  • Common Failure Mode: Inadvertent over-nitration to 2,7-dinitro-9-fluorenone or formation of the 4-nitro isomer impurity due to improper solvent/temperature pairing.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Module A: Controlling Mono-Nitration (Target: 2-Nitro-9-fluorenone)

Q1: I am targeting the 2-nitro derivative, but I consistently see significant 2,7-dinitro spots on my TLC. How do I stop the reaction at the mono-stage?

Diagnosis: This is a kinetic control issue. The activation energy difference between the first and second nitration is narrow. Root Causes & Solutions:

  • Temperature Overshoot: The transition from mono- to di-nitration accelerates significantly above 80°C .[1]

    • Fix: Maintain reaction temperature strictly between 60°C – 75°C . Use an internal temperature probe, not just a bath thermometer.

  • Local Concentration Hotspots: Adding nitric acid too quickly creates localized zones of high acid concentration, driving dinitration even if the bulk stoichiometry is correct.

    • Fix: Dropwise addition of the nitrating mixture over 30–60 minutes.

  • Acid Stoichiometry:

    • Fix: Limit

      
       to 2.8 – 3.0 equivalents . Excess acid (>4 eq) inevitably pushes the equilibrium toward the dinitro species [1].
      

Q2: My reaction mixture is turning dark/tarry, and the yield is low. Diagnosis: Oxidative degradation. Solution:

  • Check Solvent: If using acetic anhydride, the reaction is more exothermic and prone to byproduct formation (including the 4-nitro isomer) [2]. Switch to a water/mixed acid system or glacial acetic acid to moderate the exotherm.

  • Quench Protocol: Do not let the reaction sit overnight. Quench immediately onto ice water once TLC indicates consumption of starting material.[1]

Module B: Targeting Di-Nitration (Target: 2,7-Dinitro-9-fluorenone)[1]

Q3: I need the 2,7-dinitro compound, but the reaction stalls at the mono-nitro stage. Diagnosis: The first nitro group further deactivates the ring, raising the activation energy for the second attack. Solution:

  • Force Conditions: Increase temperature to reflux (110°C – 120°C) .

  • Supercharge the Electrophile: Use fuming nitric acid (90%+) and increase

    
     concentration to generate a higher concentration of super-electrophilic nitronium ions.
    
  • Stoichiometry: Increase

    
     to 10+ equivalents  [2].
    
Module C: Isomer Purity (The "4-Nitro" Problem)

Q4: I have a persistent impurity (~5%) that is difficult to recrystallize out. Is this the 4-nitro isomer? Analysis: Yes, direct nitration can yield minor amounts of 4-nitro-9-fluorenone, particularly in acetic anhydride mediated reactions.[1] Technical Insight: The 4-position is sterically hindered and electronically less favorable than the 2-position.[1] However, radical mechanisms or higher temperatures can increase its prevalence.[1] Removal Strategy:

  • Solvent Switch: Recrystallization from Glacial Acetic Acid or DMF is often more effective than Ethanol for separating regioisomers due to the significant dipole differences between the 2-nitro (linear dipole) and 4-nitro (bent dipole) species.[1]

Part 2: Visualizing the Reaction Landscape

The following diagram illustrates the critical decision nodes where temperature and stoichiometry dictate the product outcome.

FluorenoneNitration Start 9-Fluorenone (Substrate) Conditions Nitrating Agent (HNO3 / H2SO4) Start->Conditions MonoPath Temp: 60-75°C Acid: ~2.8 eq Conditions->MonoPath Controlled DiPath Temp: >110°C (Reflux) Acid: >10 eq Conditions->DiPath Forcing ImpurityPath Solvent: Ac2O Uncontrolled Exotherm Conditions->ImpurityPath Side Rxn Product2 This compound (Major Product) MonoPath->Product2 Product2->DiPath Over-reaction Product27 2,7-Dinitro-9-fluorenone DiPath->Product27 Product4 4-Nitro / Tars (Impurities) ImpurityPath->Product4

Figure 1: Reaction workflow demonstrating the divergence between mono- and di-nitration based on thermal and stoichiometric control.

Part 3: Validated Experimental Protocols

Protocol A: Selective Synthesis of this compound

Optimized for minimal dinitration.[1]

ParameterSpecificationNote
Substrate 9-Fluorenone (1.0 eq)High purity (>98%) recommended.[1][2]
Acid Mix

(65%, 2.8 eq) +

(96%, 3.6 eq)
Prepare separately and cool before addition.
Solvent Water (Green Chemistry) or Acetic AcidWater acts as a heat sink to prevent hotspots [2].[1]
Temperature 75°C ± 5°C Critical control point.[1]
Time 1.5 HoursMonitor by TLC.[1]

Step-by-Step:

  • Suspend 9-fluorenone in water (approx. 2 mL per mmol).[1]

  • Heat suspension to 75°C.

  • Add the mixed acid solution dropwise over 30 minutes. Do not allow temp to spike >80°C.

  • Stir at 75°C for 1.5 hours.

  • Workup: Pour reaction mixture into crushed ice. The product will precipitate as a yellow solid.[2][3]

  • Purification: Filter, wash with water until neutral pH. Recrystallize from Ethanol.[1][3]

Protocol B: Synthesis of 2,7-Dinitro-9-fluorenone

Optimized for complete conversion.

ParameterSpecificationNote
Substrate 9-Fluorenone (1.0 eq)
Acid Mix

(65%, 10 eq) +

(96%, 12.5 eq)
Large excess required to drive second addition.[1][2]
Temperature 120°C (Reflux) Required to overcome activation energy of deactivated ring.[1]
Time 5.0 Hours

Step-by-Step:

  • Dissolve fluorenone in the acid mixture (careful addition).[1][3]

  • Heat to reflux (bath temp ~120°C).

  • Monitor via TLC (Start material and mono-nitro intermediate should disappear).[1]

  • Workup: Pour onto ice.

  • Purification: Recrystallize from DMF or Glacial Acetic Acid (Ethanol may not dissolve the dinitro species well).[1]

Part 4: Mechanistic Logic (Why C2?)

Understanding the resonance structures clarifies why C2 is the primary target.

Resonance cluster_logic Selectivity Logic C9 C9 Carbonyl (Electron Withdrawing) Ring Biphenyl System C9->Ring Deactivates Pos2 Position 2 (Para to Biphenyl Link) Ring->Pos2 Resonance directs Electrophile here Pos4 Position 4 (Sterically Hindered) Ring->Pos4 Secondary site Logic1 C=O deactivates Ortho/Para to itself (Pos 1, 3) Logic2 Pos 2 is Meta to C=O AND Para to C-C bridge

Figure 2: Electronic directing effects favoring the C2 position.

References

  • BenchChem. (n.d.).[1] 2,7-Dinitro-9-fluorenone Synthesis Protocol. Retrieved from [1]

  • Wang, G., et al. (2011).[1] Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water. ResearchGate. Retrieved from

  • Google Patents. (2008).[1] CN101245018B: Process for producing 2-nitrofluorenone.[1] Retrieved from

  • Crivello, J. V. (1981).[1] Regioselectivity Control in Spirobifluorene Nitration. Journal of Organic Chemistry. (Contextual reference via ACS/ResearchGate snippets).

Sources

optimizing reaction conditions for 2-Nitro-9-fluorenone synthesis (solvent, temperature)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of reaction conditions for the synthesis of 2-Nitro-9-fluorenone (CAS: 3096-52-4), focusing on the critical parameters of solvent selection and temperature control to maximize regioselectivity and yield.[1][2]

Technical Guide: Optimization of this compound Synthesis

Topic: Direct Nitration of 9-Fluorenone Target Audience: Organic Chemists, Process Development Scientists Objective: Maximize yield of the 2-nitro isomer while suppressing the formation of 2,7-dinitro-9-fluorenone.[1][2]

Core Protocol: The "Green" Aqueous Nitration Method

Traditional nitration often employs glacial acetic acid or neat sulfuric acid, which can lead to aggressive exotherms and over-nitration.[1][2] The optimized protocol utilizes water as the reaction medium , leveraging the hydrophobic effect to control reaction kinetics and selectivity.[1][2]

Optimized Reaction Conditions:

  • Substrate: 9-Fluorenone

  • Reagents: Nitric Acid (65%), Sulfuric Acid (96%)[1][2][3]

  • Solvent: Water (Heterogeneous system)[2][3]

  • Temperature: 80 °C (Strict control required)

  • Time: 1.5 – 2.0 Hours[2]

Step-by-Step Methodology:
  • Setup: Charge a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe with 9-Fluorenone (1.0 equiv) and Water (2.0 mL per mmol substrate) .

  • Heating: Heat the suspension to 75 °C . The fluorenone will not dissolve; vigorous stirring is essential to create a fine dispersion.[1][2]

  • Acid Addition: Dropwise add a pre-mixed solution of HNO₃ (2.8 equiv) and H₂SO₄ (3.6 equiv) .

    • Critical: Maintain internal temperature between 80–85 °C during addition.[1][2] Exotherms are milder in water but still present.[1][2]

  • Reaction: Stir at 80 °C for 1.5 hours.

  • Quench: Dilute with excess cold water.

  • Isolation: Filter the yellow precipitate. Wash with water until the filtrate is neutral.[1][2][4]

  • Purification: Recrystallize the crude solid from Ethanol (95%) to obtain needle-like yellow crystals.

Troubleshooting Guide (Q&A)

Issue 1: High Content of 2,7-Dinitro-9-fluorenone Impurity

User Question: My LC-MS shows a significant peak at m/z 270 (dinitro) alongside the product. How do I stop the second nitration?

Technical Analysis: The nitro group at the C2 position deactivates the ring, but the C7 position on the other aromatic ring remains susceptible to electrophilic attack, especially at elevated temperatures.[1][2]

  • Root Cause A: Temperature overshoot.[1][2] At >100 °C, the activation energy for the second nitration is overcome.[1][2]

  • Root Cause B: Acid concentration.[1][2][4][5] Using fuming nitric acid or excess sulfuric acid increases the concentration of the nitronium ion (

    
    ) beyond what is necessary for mono-nitration.[1][2]
    

Corrective Action:

  • Lock Temperature: Ensure the bath temperature does not exceed 85 °C. The "sweet spot" for mono-nitration is 80 °C .[1][2]

  • Dilution: If using the acetic acid method (traditional), switch to the aqueous suspension method . The water moderates the acidity function (

    
    ) of the medium, suppressing the formation of the highly reactive dicationic species often responsible for over-nitration.[1]
    
Issue 2: Low Conversion / Starting Material Remaining

User Question: After 2 hours, I still have 30% unreacted fluorenone. Should I increase the temperature?

Technical Analysis: Do NOT increase the temperature above 90 °C, or you will form the dinitro impurity.[1][2]

  • Root Cause: Poor mass transfer.[1][2] Since the aqueous method is heterogeneous (solid-liquid), the reaction rate is diffusion-limited.[1][2]

  • Root Cause: "Stalling" due to crust formation.[1][2] The product (this compound) has a higher melting point (157 °C) than the starting material (84 °C) and can coat the unreacted core.[1][2]

Corrective Action:

  • Agitation: Increase mechanical stirring speed (RPM). Ensure a vortex is formed to break up solid clumps.[1][2]

  • Reagent Stoichiometry: Ensure you are using at least 2.8 equivalents of HNO₃. Some nitric acid is lost to the vapor phase even with a condenser.[1][2]

Issue 3: Product is Sticky/Oily during Filtration

User Question: The crude product is a sticky orange gum rather than a filterable solid.

Technical Analysis: This usually indicates the presence of eutectic mixtures formed by isomers (2-nitro, 3-nitro, 4-nitro) or trapped solvent/acids.[1][2]

  • Root Cause: Incomplete quenching or precipitation at too high a temperature.[1][2]

Corrective Action:

  • Cooling Ramp: Allow the reaction mixture to cool slowly to room temperature with stirring before adding the quench water.

  • Trituration: If the solid is sticky, decant the aqueous layer and triturate the gum with cold Ethanol or Methanol .[1][2] This removes organic impurities and induces crystallization.[1][2]

FAQ: Optimization Parameters

Q: Can I use Acetic Acid instead of Water as the solvent? A: Yes, Glacial Acetic Acid is the traditional solvent.[1][2] It provides a homogeneous reaction mixture (mostly) which improves kinetics.[1][2] However, it is less selective .[1][2] If you use Acetic Acid, you must strictly control the temperature at 60–70 °C (lower than the aqueous method) to prevent over-nitration.[1] The aqueous method is preferred for higher regioselectivity and easier workup (no acid neutralization required, just filtration).[1][2]

Q: How does temperature affect the product distribution? A: The reaction is highly temperature-dependent.[1][2]

  • < 60 °C: Slow reaction, incomplete conversion.[1][2]

  • 80 °C: Optimal for This compound (Mono-substitution).[1][2]

  • > 110 °C: Promotes formation of 2,7-dinitro-9-fluorenone and 2,4,7-trinitro-9-fluorenone .[1][2]

Q: Is it better to nitrate Fluorene first and then oxidize? A: That is an alternative route (Nitration of Fluorene


 2-Nitrofluorene 

Oxidation

this compound).[2]
  • Pros: 2-Nitrofluorene is easier to purify than this compound.[1][2]

  • Cons: Adds an extra step (Oxidation).[1][2]

  • Recommendation: Direct nitration of 9-fluorenone is more atom-efficient if you can control the temperature to preventing dinitro formation.[1][2]

Data Summary: Temperature vs. Selectivity

Data derived from comparative kinetic studies of fluorenone nitration.

TemperatureSolvent SystemMajor ProductApprox.[1][2][3][5] YieldImpurity Profile
80 °C Water (Suspension) This compound 92% < 2% Dinitro
120 °CWater (Suspension)2,7-Dinitro-9-fluorenone90%Trace Mono
80 °CGlacial Acetic AcidThis compound75%~10% Dinitro
25 °CDichloromethaneNo Reaction0%N/A

Visualizations

Figure 1: Reaction Pathway and Selectivity Control

This diagram illustrates the electrophilic aromatic substitution pathway and the critical branching point controlled by temperature.[1][2]

ReactionPathway Start 9-Fluorenone Conditions HNO3 / H2SO4 Solvent: Water Start->Conditions Mono This compound (Target) Conditions->Mono 80°C (Kinetic Control) Di 2,7-Dinitro-9-fluorenone (Over-reaction) Conditions->Di >100°C (Thermodynamic) Mono->Di Excess Acid / Heat

Caption: Reaction pathway showing the temperature-dependent selectivity between mono- and di-nitration.

Figure 2: Troubleshooting Decision Tree

A logic flow for operators encountering low yields or impurities.

Troubleshooting Problem Problem Detected CheckLCMS Check LC-MS/TLC Problem->CheckLCMS Dinitro Impurity: 2,7-Dinitro CheckLCMS->Dinitro SM Impurity: Starting Material CheckLCMS->SM Sticky Physical: Sticky Gum CheckLCMS->Sticky Sol_Temp Action: Reduce Temp to 80°C Check Acid Stoichiometry Dinitro->Sol_Temp Sol_Stir Action: Increase Stir Rate Check Reagent Quality SM->Sol_Stir Sol_Recryst Action: Triturate w/ EtOH Recrystallize Sticky->Sol_Recryst

Caption: Decision tree for troubleshooting common synthesis issues based on analytical feedback.

References

  • Zhang, S., et al. (2008).[1][2] Process for producing 2-nitrofluorenone. CN101245018B.[1][2][4][5][6][7] Google Patents.

  • Wang, G., et al. (2012).[1][2] Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water. ResearchGate. [Link]

  • Organic Syntheses. (1961).[1][2] 2-Nitrofluorene. Organic Syntheses, Coll. Vol. 5, p.30. [Link]

Sources

monitoring the progress of 2-Nitro-9-fluorenone synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: TLC Monitoring of 2-Nitro-9-fluorenone Synthesis

Topic: Monitoring the Nitration of 9-Fluorenone to this compound via Thin Layer Chromatography (TLC). Audience: Researchers, Process Chemists, and Drug Development Scientists. Role: Senior Application Scientist.

Method Development & System Configuration

Q: What is the optimal solvent system for separating 9-fluorenone from this compound?

A: The polarity difference between the ketone (starting material) and the nitro-ketone (product) is distinct but requires a carefully tuned mobile phase to prevent co-elution or "stacking."

  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Recommended Mobile Phase:

    • Standard: Hexane : Ethyl Acetate (80:20 v/v).

    • Alternative (Better Resolution): Dichloromethane (DCM) : Hexane (70:30 v/v).

  • Rationale: this compound is significantly more polar than 9-fluorenone due to the strong electron-withdrawing nature of the nitro group interacting with the silica hydroxyls. A purely non-polar solvent (100% Hexane) will leave the product on the baseline (

    
    ).
    

Q: How should I prepare the sample for spotting? (CRITICAL)

A: You cannot spot the reaction mixture directly. The reaction matrix (conc.


 and 

) will degrade the silica binder, char the organic compounds, and cause severe streaking. You must perform a Mini-Workup .

Protocol: The "Mini-Workup" Technique

  • Aliquot: Using a glass capillary or micropipette, withdraw ~20-50

    
     of the reaction mixture.
    
  • Quench: Dispense into a small vial containing 0.5 mL of Saturated Sodium Bicarbonate (

    
    ) or water. Caution: Gas evolution may occur.
    
  • Extract: Add 0.5 mL of Ethyl Acetate (EtOAc).

  • Partition: Cap and shake vigorously for 10 seconds. Allow layers to separate.[1][2][3][4]

  • Spot: Spot the top organic layer onto the TLC plate.

Real-Time Monitoring & Interpretation

Q: How do I interpret the plate? What is the elution order?

A: On Silica Gel (Normal Phase), polarity dictates retention. The order from Top (High


) to Bottom (Low 

) is:
CompoundAppearance (Visible)Appearance (UV 254nm)Relative

9-Fluorenone (SM) Bright YellowStrong Fluorescence High (~0.6 - 0.7)
This compound (Product) Pale YellowWeak/Quenched Medium (~0.3 - 0.4)
2,7-Dinitro-9-fluorenone (Impurity) Yellow/OrangeQuenched (Dark Spot)Low (~0.1 - 0.2)

Scientist's Note: The nitro group is a known fluorescence quencher. While the starting material (9-fluorenone) fluoresces brilliantly under UV, the product (2-nitro) will appear significantly darker (absorbing UV without re-emitting) or have a very faint fluorescence. This contrast is a key diagnostic tool.

Visualization: The Monitoring Workflow

G Start Reaction Mixture (Acid Matrix) Quench Mini-Workup (Quench in NaHCO3 + EtOAc) Start->Quench Aliquot Spot Spot Organic Layer (Silica Plate) Quench->Spot Extract Develop Develop Plate (Hex:EtOAc 8:2) Spot->Develop Visualize Visualize (UV 254nm + Visible) Develop->Visualize

Caption: Figure 1. The mandatory "Mini-Workup" workflow to prevent acid damage to TLC plates.

Troubleshooting Guide

Q: My spots are streaking badly from the baseline. What is wrong?

  • Cause: Residual acid on the plate.

  • Fix: Your mini-workup was insufficient. Ensure you quench the aliquot in saturated bicarbonate until bubbling ceases before extracting with EtOAc. Alternatively, add 1 drop of Triethylamine (

    
    ) to your developing solvent chamber to neutralize trace acidity on the plate.
    

Q: I see a new spot appearing below my product. What is it?

  • Diagnosis: Over-nitration.

  • Explanation: You are forming 2,7-dinitro-9-fluorenone .

  • Action: Stop the reaction immediately. This occurs if the reaction runs too long, the temperature is too high, or the acid concentration is too aggressive. The dinitro impurity is much harder to remove during recrystallization than the starting material.

Q: Both my Starting Material and Product are yellow. How can I be sure the reaction is done without UV?

  • Technique: Co-spotting (cospot).

  • Protocol: Spot three lanes:

    • Lane 1: Pure Starting Material (Reference).

    • Lane 2: Reaction Mixture (Mini-worked up).

    • Lane 3: Co-spot (Spot SM on top of the Reaction Mixture spot).

  • Result: If the reaction is incomplete, Lane 3 will show a "figure-eight" or two distinct spots merging. If complete, Lane 2 will show a single spot distinctly lower than the spot in Lane 1.

Visualization: Plate Interpretation

Plate cluster_plate TLC Plate Interpretation (Hex:EtOAc 8:2) L1_SM SM L2_SM SM L2_Prod Prod L3_Prod Prod L3_Imp Di-Nitro Label1 Start (t=0) Label2 Progress (t=30m) Label3 Over-Run (Impurity)

Caption: Figure 2. Evolution of TLC spots. Yellow (SM), Pale Yellow (Product), Red/Orange (Dinitro Impurity).

Post-Reaction Validation

Q: The TLC looks clean (single spot). Is my product pure?

  • Validation: Not necessarily. Isomers (like 3-nitro or 4-nitro, though rare due to the directing effects of the carbonyl) can co-elute.

  • Next Step: Confirm identity via Melting Point (

    
     for 2-nitro vs 
    
    
    
    for 9-fluorenone) or NMR.
  • Purification: If traces of SM remain (higher spot), recrystallization from Acetic Acid or Ethanol is the standard purification method.

References

  • Organic Syntheses Procedure

    • Title: 2,4,7-Trinitrofluorenone (and general nitr
    • Source: Organic Syntheses, Coll. Vol. 2, p.438; Vol. 13, p.74.
    • URL:[Link] (Note: While this specific Org Syn covers the trinitro, the initial nitration steps and acid handling are identical).

  • TLC Separation Mechanics

    • Title: Separation of Fluorene and 9-Fluorenone (Polarity Principles).[3]

    • Source: Odinity / Chemical Educ
    • URL:[Link]

  • Fluorescence Properties

    • Title: Combination of precolumn nitro-reduction and UPLC-fluorescence detection for nitro-PAHs.[5]

    • Source: PubMed / J. Agric. Food Chem. (Highlighting the non-fluorescent nature of nitro-fluorenones vs parent compounds).
    • URL:[Link]

Sources

Technical Support Center: Stability of 2-Nitro-9-fluorenone (2-NF)

[1][2]

Executive Summary

This compound (2-NF) exhibits a robust stability profile characteristic of electron-deficient aromatic ketones.[1][2] Its stability is defined by two primary electrophilic sites: the C9 carbonyl and the nitro-substituted aromatic ring .[1][2]

  • Acidic Conditions: Highly stable.[1][2] Resistant to hydrolysis and electrophilic attack.[1][2] Instability arises only in the presence of reducing metals (e.g., Zn, Sn) or strong reducing acids (e.g., HI).[1][2]

  • Basic Conditions: Moderately stable.[1][2] The electron-withdrawing nitro group activates the C9 carbonyl toward nucleophilic attack.[1][2] While stable in mild bases, strong bases (e.g., hydroxide, alkoxides) can induce nucleophilic addition or, under extreme forcing conditions, ring cleavage.[1][2]

Module 1: Acidic Stability (Troubleshooting & FAQs)

Q1: My 2-NF sample precipitated when I acidified the solution. Did it degrade?

Status: Unlikely. Root Cause: 2-NF is insoluble in water and acidic aqueous media.[1][2] Precipitation is a physical solubility event, not chemical degradation.[1][2] Mechanism: The nitro group and ketone are weak bases; they do not protonate significantly enough in dilute acid to form water-soluble salts.[1][2] Resolution:

  • Check the precipitate color.[1][2] 2-NF is a yellow/cream solid .[1][2] If the solid is yellow, it is likely recovered starting material.[2]

  • Redissolve in an organic solvent (DCM, Acetone, or Toluene) and check purity via TLC or HPLC.[1][2]

Q2: Can I subject 2-NF to nitration conditions (H₂SO₄/HNO₃)?

Status: Yes. Insight: The 2-NF scaffold is chemically resilient to strong oxidizing acids.[1][2] In fact, 2-NF is often synthesized via nitration of fluorenone in concentrated H₂SO₄/HNO₃ at 80°C [1].[1][2] Warning: While the scaffold survives, forcing conditions (reflux >100°C with excess nitrating agent) will introduce additional nitro groups, forming 2,7-dinitro-9-fluorenone or 2,4,7-trinitro-9-fluorenone .[1][2]

Q3: I see a color change to deep red/brown in acid. Is this decomposition?

Status: Possible Reduction or Complexation. Diagnostic:

  • Scenario A (Pure Acid): If dissolved in conc.[1][2] H₂SO₄, a color deepening (halochromism) is normal due to protonation of the carbonyl oxygen, forming a hydroxyfluorenyl cation.[2] This is reversible upon dilution with water.[1][2]

  • Scenario B (Acid + Metal): If zinc, tin, or iron is present, you are reducing the nitro group to an amine (2-Amino-9-fluorenone), which is deep red/purple.[1][2] This is a chemical transformation, not "instability" in the storage sense.[2]

Module 2: Basic Stability (Troubleshooting & FAQs)

Q4: Why does my 2-NF decompose in Sodium Borohydride (NaBH₄)?

Status: Chemical Reaction (Reduction). Mechanism: This is not "decomposition" but a standard reduction. The borohydride hydride ion (H⁻) attacks the C9 carbonyl.[2] Outcome: Formation of 2-nitro-9-fluorenol (alcohol).[1][2] Prevention: If you intend to keep the ketone intact, avoid hydride reducing agents.[2] If you must use basic conditions, use non-nucleophilic bases (e.g., reaction with bulky amines).[1][2]

Q5: Is 2-NF stable in aqueous Sodium Hydroxide (NaOH)?

Status: Conditionally Unstable. Mechanism: The nitro group at position 2 is strongly electron-withdrawing (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

12
  • Mild Base/Room Temp: Likely stable or forms a reversible hydrate/hemiketal.[1][2]

  • Strong Base/Heat (Fusion): Risk of nucleophilic ring cleavage .[1][2] Hydroxide attacks the carbonyl, leading to bond breaking between C9 and the aromatic ring, potentially forming substituted biphenyl-2-carboxylic acids [2].[1][2]

Q6: I observe a "green" fluorescence or color in basic solution.

Status: Likely Impurity or Radical Formation. Insight: Fluorenone derivatives can form radical anions (ketyls) in the presence of electron donors in base, or if trace reduction occurs.[1][2] 2-Nitrofluorene derivatives are also known photoproducts; ensure the solution is protected from UV light, as 2-NF itself is a mutagenic photoproduct of 2-aminofluorene [3].[1][2]

Module 3: Experimental Protocols

Protocol A: Rapid Stability Check (TLC)

Use this protocol to verify if your storage conditions caused degradation.[1][2]

Materials:

  • Silica Gel 60 F254 Plates[1]

  • Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v)[1][2]

  • Reference Standard: Pure this compound[1][2]

Steps:

  • Preparation: Dissolve 5 mg of the test sample in 1 mL Acetone or DCM.

  • Spotting: Spot the test sample and the reference standard side-by-side.

  • Elution: Run the plate until the solvent front reaches 80% of the height.[2]

  • Visualization: View under UV (254 nm).

    • 2-NF Rf: ~0.4–0.6 (Yellow spot, visible to naked eye).[1][2]

    • 2-Amino-9-fluorenone (Acid reduction product): Lower Rf (more polar, deep red).[1][2]

    • 2-Nitro-9-fluorenol (Base reduction product): Lower Rf (Alcohol is more polar than ketone).[1][2]

Protocol B: Quantitative Stability Data (Solubility & Reactivity)
ParameterAcidic Condition (1M HCl)Basic Condition (1M NaOH)Organic Solvent (Acetone/DCM)
Solubility Insoluble (<0.1 mg/mL)Insoluble (Suspension)Soluble (>10 mg/mL)
24h Stability (RT) Stable (No degradation)Watch (Potential surface hydrolysis)Stable
Reactivity Risk Reduction (if metals present)Nucleophilic attack @ C=O[1][2]None
Color Yellow susp.[1][2][3] (turns clear if reduced)Yellow/Orange susp.[1][2]Clear Yellow Solution

Module 4: Mechanistic Visualization

The following diagram illustrates the stability and reaction pathways of this compound. It highlights the "Safe Zone" versus degradation pathways.[2]

StabilityPathwaysStartThis compound(Yellow Solid)AcidStableSTABLE(Reversible Protonation)Start->AcidStable Strong Acid (H2SO4) No MetalsAcidRedDEGRADATION:2-Amino-9-fluorenone(Red Solid)Start->AcidRed Acid + Metal (Zn/HCl) Reduction of Nitro GroupBaseAttackREACTION:2-Nitro-9-fluorenol(Alcohol Formation)Start->BaseAttack Reducing Base (NaBH4) Carbonyl ReductionBaseCleaveDEGRADATION:Ring Cleavage(Biphenyl derivatives)Start->BaseCleave Strong Base (NaOH) + Heat Nucleophilic Attack

Caption: Figure 1. Stability decision tree for this compound. Green paths indicate stability; red paths indicate chemical transformation.[1][2]

References

  • Nitration of Fluorenone

    • Source: Zhang, Y., et al. "Nitration of fluorenones 1, 2a, and 2b."[1][2][4] Synthetic Communications.

    • Context: Describes the synthesis of 2-nitrofluorenone using HNO₃/H₂SO₄
  • Fluorenone Reactivity & Ring Cleavage

    • Source: PubChem Compound Summary for 9-Fluorenone.[1][2]

    • Context: Details the chemical properties of the fluorenone scaffold, including susceptibility to nucleophilic
    • [1][2]

  • Photostability & Mutagenicity

    • Source: National Toxicology Program (NTP).[1][2] "2-Nitrofluorene."[1][2][5]

    • Context: Identifies this compound as a mutagenic photoproduct, relevant for handling and storage stability.[1][2]

  • Reduction Mechanisms

    • Source: Study.com / General Organic Chemistry.[1][2]

    • Context: Mechanism of borohydride reduction of fluorenone to fluorenol.[1][2][6][7]

Technical Support Center: 2-Nitro-9-fluorenone Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 2-Nitro-9-fluorenone (2-NFone) Degradation & Metabolic Pathways Ticket Priority: High (Mutagenic/Carcinogenic Research Standards) Assigned Specialist: Senior Application Scientist

Executive Summary

This compound (CAS: 3096-52-4) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) prevalent in diesel exhaust and atmospheric particulates. In experimental settings, it serves as a critical model for understanding nitro-reduction activation (mutagenicity) and environmental persistence .

This guide addresses the three primary degradation vectors you will encounter:

  • Nitro-Reduction: The metabolic conversion to mutagenic amines (anaerobic/enzymatic).

  • Ketone Reduction: The competitive transformation of the carbonyl group.

  • Photochemical/Oxidative Decay: Ring-opening pathways under UV or aerobic microbial action.

Module 1: The Reductive Pathway (Bio-Activation)

Context: This is the primary pathway for mutagenicity studies (Ames test) and anaerobic bioremediation. The nitro group (


) is stepwise reduced to the amine (

).[1]
Pathway Logic & Visualization

The reduction proceeds via unstable intermediates. The hydroxylamino species is the "proximate mutagen" capable of binding DNA, often leading to mass balance errors if not stabilized.

ReductivePathway NFone This compound (Parent) Nitroso 2-Nitroso-9-fluorenone (Transient) NFone->Nitroso +2e- / Nitroreductase Hydroxyl 2-Hydroxylamino-9-fluorenone (Proximate Mutagen) Nitroso->Hydroxyl +2e- Amine 2-Amino-9-fluorenone (Stable End-Product) Hydroxyl->Amine +2e- Adduct DNA/Protein Adducts (Irreversible Binding) Hydroxyl->Adduct Electrophilic Attack

Figure 1: Stepwise nitro-reduction pathway. Note the bifurcation at the hydroxylamine stage where DNA binding occurs.

Troubleshooting Guide: Reductive Assays

Q: I see the parent compound disappearing, but 2-Amino-9-fluorenone is not stoichiometric. Where is the mass?

  • Diagnosis: You are likely losing the hydroxylamino intermediate (2-NHOH-9-fluorenone) to non-specific binding or oxidation.

  • Mechanism: The hydroxylamine is highly reactive. In complex media (e.g., liver microsomes, bacterial lysate), it binds covalently to proteins or DNA (adduct formation), removing it from the soluble fraction analyzable by HPLC.

  • Solution:

    • Add Antioxidants: Supplement buffers with Ascorbic Acid (1 mM) to prevent re-oxidation of the hydroxylamine back to the nitroso state.

    • Trap the Intermediate: If quantifying the intermediate is critical, use a derivatizing agent like acetic anhydride to trap the hydroxylamine as a stable hydroxamic acid.

Q: My "reductive" assay is producing an alcohol, not an amine. Why?

  • Diagnosis: Competitive Carbonyl Reduction .

  • Mechanism: Many bacteria (e.g., Bacillus spp.) and chemical reductants (NaBH4) will attack the C-9 ketone before or simultaneously with the nitro group, forming 2-nitro-9-fluorenol .

  • Solution:

    • Check UV Spectrum: The fluorenol (alcohol) has a distinct UV shift compared to the fluorenone (ketone).

    • Selectivity Control: If using chemical reduction, switch from NaBH4 (attacks ketone) to a nitro-specific catalyst (e.g., H2/Pd-C or specific nitroreductase enzymes).

Module 2: Photochemical & Oxidative Degradation

Context: Relevant for environmental fate studies.[2] 2-NFone is a photoproduct, but it also degrades under intense UV or aerobic microbial attack.

Degradation Workflow

Unlike reduction, oxidative pathways often break the ring system.

OxidativePathway NFone This compound Angular 1,1a-dihydroxy-1-hydro-9-fluorenone (Angular Dioxygenation) NFone->Angular Aerobic Bacteria (Dioxygenase) Rearrange Nitro-Nitrite Rearrangement (UV Induced) NFone->Rearrange UV Irradiation (Photolysis) RingOpen Phthalic Acid Derivatives (Ring Cleavage) Angular->RingOpen Meta-cleavage

Figure 2: Divergent pathways for aerobic biodegradation (left) vs. abiotic photolysis (right).

Troubleshooting Guide: Environmental Stability

Q: Unknown peaks appear in my HPLC after UV exposure (Sunlight simulation).

  • Diagnosis: Nitro-nitrite rearrangement.

  • Insight: Nitro-PAHs are susceptible to rearranging into nitroso or phenol derivatives under UV. The nitro group (

    
    ) can isomerize to a nitrite (
    
    
    
    ), which then cleaves to form phenoxy radicals.
  • Action: Conduct experiments in amber glassware. If UV exposure is intentional, monitor for the appearance of 2-hydroxy-9-fluorenone (denitration product).

Q: The bacterial culture is growing, but 2-NFone concentration isn't dropping.

  • Diagnosis: Solubility-limited bioavailability.

  • Mechanism: 2-NFone is extremely hydrophobic (

    
    ). It likely precipitated out of the media or adsorbed to the plastic culture vessel, becoming inaccessible to intracellular enzymes.
    
  • Solution:

    • Solvent Carrier: Ensure 2-NFone is dissolved in DMSO or Acetone (max 0.1% v/v final concentration) before spiking.

    • Surfactant: Add Tween-80 (0.05%) to emulsify the compound.

    • Glassware: Switch from polystyrene plates to glass vials to prevent wall adsorption.

Module 3: Analytical Protocols (HPLC-UV/MS)

Context: Separation of 2-NFone from its metabolites (2-Amino-9-fluorenone, 2-Nitro-9-fluorenol, and Fluorene) requires optimized reverse-phase chromatography.

Recommended HPLC Method
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse PAH), 4.6 x 150mm, 3.5µmPolymeric C18 bonding is required for shape selectivity of planar PAHs.
Mobile Phase A Water (0.1% Formic Acid)Acid suppresses ionization of phenolic metabolites, sharpening peaks.
Mobile Phase B AcetonitrileACN provides better selectivity for nitro-PAHs than Methanol.
Gradient 50% B (0-2 min)

95% B (15 min)

Hold (5 min)
Starts high organic to elute polar metabolites (amines/alcohols) first, then the parent.
Detection UV 254 nm (General) & 280 nm (Specific)2-NFone has strong absorption at 254nm.
Flow Rate 1.0 mL/minStandard backpressure management.
Analytical Troubleshooting Tree

AnalysisTree Start Problem: Poor HPLC Peak Shape Split Is the peak tailing? Start->Split Yes Yes: Silanol Interaction Split->Yes Asymmetry > 1.2 No No: Peak Broadening Split->No Symmetric but wide Action1 Action: Increase buffer ionic strength or use End-capped Column Yes->Action1 Action2 Action: Check solubility. Inject in Mobile Phase ratio. No->Action2

Figure 3: Decision tree for optimizing chromatographic separation of nitro-fluorenones.

References
  • Howard, P. H. (1991). Handbook of Environmental Fate and Exposure Data for Organic Chemicals, Volume II: Solvents. Lewis Publishers.
  • Grifoll, M., et al. (1992). "Isolation and characterization of a fluorene-degrading bacterium: identification of ring-oxidation and ring-fission products." Applied and Environmental Microbiology.

  • Möller, L., & Zeisig, M. (1993). "DNA adduct formation from 2-nitrofluorene in vivo and in vitro." Carcinogenesis. (Details the reductive activation pathway to hydroxylamines).

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. (Confirming photoproduct status and handling).

  • Casellas, M., et al. (1997).[3] "Degradation of fluorene by Arthrobacter sp.[3][4] strain F101."[3][4][5] (Establishes the angular dioxygenation pathway for fluorenones).

Sources

handling and safety precautions for 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Nitro-9-fluorenone (2-NF)

CAS: 3096-52-4 | Formula: C₁₃H₇NO₃ | Mol.[1][2] Weight: 225.20 g/mol [1]

Core Safety & Handling Directive

WARNING: this compound (2-NF) is a potent direct-acting mutagen (positive in Ames test strains TA98 and TA1538 without metabolic activation) and a suspected carcinogen.[1] It is a nitro-PAH (polycyclic aromatic hydrocarbon) found in diesel exhaust particulates.[1]

Primary Risks:

  • Inhalation: The fine yellow powder is easily aerosolized.[1]

  • Dermal Absorption: Highly lipophilic; readily crosses the skin barrier.[1]

  • Photoreactivity: Degrades and forms reactive intermediates upon exposure to UV/visible light.[1]

Personal Protective Equipment (PPE) Matrix
Protection LayerRecommendationScientific Rationale
Respiratory N95/P100 (if outside hood) Particle filtration is critical.[1] Note: Handling outside a fume hood is strongly discouraged.[1]
Dermal (Hands) Double Nitrile or Laminate (Silver Shield) Nitro-PAHs can permeate latex.[1] Double gloving creates a sacrificial outer layer to prevent breakthrough.[1]
Ocular Chemical Safety Goggles Standard safety glasses are insufficient against airborne dust ingress.[1]
Body Tyvek® Lab Coat / Sleeve Covers Cotton coats can trap dust fibers; disposable Tyvek provides a non-porous barrier.[1]

Experimental Protocols & Workflows

A. Safe Weighing & Solubilization Workflow

Objective: Prepare a stock solution without contaminating the balance or the user.[1]

SafeWeighing Start Start: Weighing 2-NF Prep 1. Prepare Work Area (Anti-static gun, Amber Vials, Balance in Hood) Start->Prep Weigh 2. Weighing (Do NOT use spatula directly into stock bottle) Prep->Weigh Minimize Airflow Transfer 3. Transfer Solid (Use weighing boat or paper funnel) Weigh->Transfer Solubilize 4. Solubilization (Add DMSO/Acetone immediately to suppress dust) Transfer->Solubilize Critical Step Seal 5. Seal & Parafilm (Protect from light) Solubilize->Seal

Figure 1: Safe weighing workflow emphasizing dust suppression via immediate solubilization.

B. Solubility & Stability Data

Solubility Profile: 2-NF is hydrophobic.[1] Attempting to dissolve it directly in aqueous buffers (PBS, Tris) will result in precipitation and inaccurate dosing.[1]

SolventSolubility RatingApplication Notes
DMSO Excellent (>10 mg/mL)Preferred for biological assays (Ames).[1]
Acetone Good Good for surface decontamination/cleaning.[1][2]
Methanol Moderate Suitable for HPLC mobile phases.[1][2]
Water Insoluble Do not use.[1] Will form a suspension/precipitate.[1]
Toluene Good Effective for cleaning stubborn residues (use sparingly).[1]

Stability Protocol:

  • Light Sensitivity: 2-NF is a photoreactive product.[1] Exposure to ambient lab light can induce further photoreduction or degradation.[1][3]

  • Storage: Store solid at 2-8°C in amber glass vials . Solutions in DMSO should be aliquoted, frozen (-20°C), and protected from light.

Troubleshooting & FAQs

Q1: My Ames test positive control (2-NF) is showing weak reversion colonies. Why?

  • Cause 1 (S9 Interference): 2-NF is a direct-acting mutagen.[1] It does not require metabolic activation.[1] Adding S9 fraction (rat liver extract) can sometimes reduce its mutagenicity by enzymatically detoxifying the nitro group or binding the compound non-specifically.[1]

    • Fix: Run 2-NF controls without S9. Use 2-Aminofluorene if an S9-dependent control is required.[1]

  • Cause 2 (Precipitation): If you diluted the DMSO stock directly into the top agar without vortexing, the hydrophobic 2-NF may have precipitated out of solution before contacting the bacteria.

    • Fix: Ensure the DMSO concentration in the final plate does not exceed 1-2% (v/v) and vortex immediately before plating.[1]

Q2: I spilled a small amount of powder on the bench. Can I brush it up?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Brushing creates aerosols.[1] You will inhale the mutagen.[1]

  • Protocol: Cover the spill with a paper towel dampened with Ethanol or Acetone (to wet the powder).[1] Wipe up the wet slurry.[1] Repeat with soap and water.[1][4][5] Dispose of all wipes as hazardous waste.[1]

Q3: The compound has turned from bright yellow to a dull brownish-orange. Is it still good?

  • Diagnosis: This indicates photodegradation or oxidation.[1]

  • Action: Discard. Nitro-fluorenones are sensitive to UV/Vis light.[1] The breakdown products (potentially amines or other nitro-derivatives) will alter your experimental toxicity profile.[1]

Emergency Response: Spill Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Spill Type->Powder Liquid Liquid (Solvent) Spill Type->Liquid ActionPowder Do NOT Brush. Cover with solvent-dampened towel. (Wet Wipe Method) Powder->ActionPowder Prevent Aerosol ActionLiquid Absorb with vermiculite/pads. Do not use combustible materials if solvent is flammable. Liquid->ActionLiquid Decon Final Decon: Wash area with Ethanol/Acetone, then Soap & Water. ActionPowder->Decon ActionLiquid->Decon Waste Disposal: Seal in HazWaste Bag. Label 'Mutagenic/Carcinogenic'. Decon->Waste

Figure 2: Emergency response logic tree for dry vs. liquid spills.[1]

Waste Disposal & Regulatory Compliance

  • Classification: Hazardous Chemical Waste.[1]

  • Codes: While 2-NF does not have a specific "P" or "U" list code under RCRA (unlike 2-Nitropropane), it must be treated as a Toxic and Carcinogenic waste stream.[1]

  • Disposal Path:

    • Solids/Wipes: Double-bag in hazardous waste bags. Label clearly: "Contains this compound - Mutagen/Carcinogen."[1]

    • Liquid Waste: Collect in a dedicated "Organic Waste - Toxic" carboy. Do not mix with oxidizers (e.g., Nitric Acid) as nitro-compounds can be reactive.[1]

    • Destruction: High-temperature incineration is the standard method for destroying the nitro-PAH structure.[1]

References

  • National Toxicology Program (NTP). (1992).[1][5] NTP Chemical Repository Database: 2-Nitrofluorene (and related nitro-PAHs).[1] National Institutes of Health.[1] Link(Note: 2-NF shares class-specific handling with 2-Nitrofluorene).[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 9-Fluorenone (Parent structure reference).Link[1]

  • Mortelmans, K., & Zeiger, E. (2000).[1] The Ames Salmonella/microsome mutagenicity assay.[1][6] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.[1] Link(Establishes 2-NF as a direct-acting positive control).

  • Nagwanshi, R., et al. (2017).[1][3][7] Photolysis of Fluorene and 9-Fluorenone: Studies in the Effect of Solvent and Intensity.[1][3][7] International Journal of Engineering Technologies and Management Research.[1][3] Link(Details photoreactivity risks).

  • NOAA Office of Response and Restoration. CAMEO Chemicals: 2-Nitrofluorene (Handling Guidance).[1]Link[1]

Sources

scale-up challenges for the production of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Process Optimization

Executive Summary & Core Mission

Welcome to the 2-Nitro-9-fluorenone (2-NF) Technical Support Hub. This guide addresses the specific engineering and chemical challenges encountered when scaling the nitration of 9-fluorenone from gram-scale bench synthesis to kilogram-scale pilot production.

The Central Challenge: The production of 2-NF via electrophilic aromatic substitution is a battle against regioselectivity and thermodynamics . The carbonyl group at the C9 position strongly deactivates the ring, requiring aggressive nitration conditions (mixed acid/elevated temperature). However, these same conditions, if uncontrolled during scale-up, lead to thermal runaway and the formation of the difficult-to-remove 2,7-dinitro-9-fluorenone (2,7-DNF) impurity.

Process Engineering: The "Golden Batch" Protocol

This module defines the critical process parameters (CPPs) required to maintain the "Golden Batch" standard—high conversion (>95%) with minimal dinitro- impurity (<0.5%).

Reaction Workflow Diagram

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Nitration (CRITICAL) cluster_2 Stage 3: Isolation Start 9-Fluorenone (Solid) Slurry Aqueous Slurry (T = 75°C) Start->Slurry Reactor CSTR / Batch Reactor (T = 80-85°C) Aggressive Agitation Slurry->Reactor Acid Mixed Acid Dosing (HNO3 / H2SO4) Acid->Reactor Controlled Rate Aging Post-Dose Aging (1.5 - 3.0 hrs) Reactor->Aging Quench Water Quench (Exothermic!) Aging->Quench Filter Filtration & Acid Wash Quench->Filter Dry Crude 2-NF Filter->Dry

Figure 1: Process flow for the direct nitration of 9-fluorenone. The "Acid Dosing" step is the primary Critical Control Point (CCP) for heat management.

Standard Operating Procedure (Scale-Up Adapted)

Reagents:

  • Substrate: 9-Fluorenone (Purity >98%)[1]

  • Solvent/Medium: Water (for aqueous suspension method) or Acetic Acid (for homogenous phase). Note: This guide focuses on the aqueous suspension method (Green Chemistry approach) as it simplifies scale-up safety.

  • Nitrating Agent: Mixed Acid (

    
     65% / 
    
    
    
    96%).[2]

Step-by-Step Protocol:

  • Slurry Formation: Charge Reactor A with 9-fluorenone and water (Ratio 1:1.5 w/w). Heat to 75°C . Ensure high-torque stirring (Reynolds number > 10,000) to suspend the hydrophobic solid.

  • Acid Preparation: In a separate vessel, pre-mix

    
     (2.8 eq) and 
    
    
    
    (3.6 eq). Cool to 20°C.
  • Controlled Addition (The Danger Zone):

    • Dose the mixed acid into Reactor A.

    • Rate Limit: The internal temperature MUST NOT exceed 85°C .

    • Why? Above 90°C, the rate constant for the second nitration (

      
      ) accelerates significantly relative to the first (
      
      
      
      ).
  • Aging: Once addition is complete, maintain 80–85°C for 1.5 to 3 hours. Monitor via HPLC.[3]

  • Quench: Pump reaction mass into 5x volume of ice water. Caution: Massive exotherm.

  • Filtration: Filter the yellow precipitate.[4][5] Wash until filtrate pH > 4.

Troubleshooting Guide: Common Failure Modes

Issue 1: High Levels of 2,7-Dinitro-9-fluorenone

Symptom: HPLC shows >2% impurity peak at RRT 1.2. Product melting point is broad or >160°C (Pure 2-NF mp is ~155-157°C; Dinitro is higher).

Root CauseMechanismCorrective Action
Hot Spots Poor mixing during acid addition creates local zones of high acid concentration and temp.Increase impeller tip speed. Switch from single dosing point to a dip-tube distributor.
Over-Temperature Reactor jacket cannot remove heat fast enough (

).
Reduce dosing rate. Calculate the Damköhler number (Da) ; ensure mixing time < reaction time.
Excess Acid Stoichiometry error.Verify acid strength.[6] Do not exceed 3.0 eq of

unless running a specific high-temp variant.
Issue 2: Low Conversion (Unreacted Fluorenone)

Symptom: Product contains >5% starting material.[4][6] Yellow color is pale/dull.[4]

  • Diagnosis: The carbonyl group on fluorenone is electron-withdrawing, making the ring "deactivated." It resists nitration.

  • Fix:

    • Temperature Floor: Ensure the reaction never drops below 75°C during aging.

    • Acid Strength: Water generated during nitration dilutes the acid. If using the aqueous slurry method, ensure the initial

      
       concentration is high enough to act as a dehydrating agent, maintaining the concentration of the nitronium ion (
      
      
      
      ).
Issue 3: "Oily" or "Sticky" Product Cake

Symptom: Filter cake does not deliquor well; dries into a hard chunk.

  • Cause: Occlusion of acids or formation of eutectic mixtures with impurities.

  • Fix:

    • Digestion: Re-slurry the wet cake in hot water (90°C) for 1 hour before final filtration. This leaches out trapped acids.

    • Recrystallization: If purity is critical, recrystallize from Ethanol or Acetic Acid . (See Purification below).

Impurity Management Logic

Understanding the kinetic pathway is the only way to control purity.

ReactionPath cluster_control Control Strategy Start 9-Fluorenone Product This compound (Target) Start->Product HNO3 / H2SO4 k1 (Slow) Impurity 2,7-Dinitro-9-fluorenone (Major Impurity) Product->Impurity Excess Acid / High T k2 (Fast at T > 90°C) Advice Selectivity depends on k1/k2 ratio. Keep T < 85°C to suppress k2.

Figure 2: Kinetic pathway of nitration. The activation energy for the second nitration is accessible at temperatures only slightly higher than the first, making thermal control paramount.

Frequently Asked Questions (FAQs)

Q: Can I use direct nitration of fluorene instead of fluorenone? A: You can, but it changes the impurity profile. Nitrating fluorene yields 2-nitrofluorene (which is mutagenic and requires containment). You must then oxidize C9 to a ketone. The direct nitration of 9-fluorenone described here is often preferred for scale-up because it avoids the separate oxidation step, provided you can manage the slower kinetics of the deactivated ring [1].

Q: My filtration is extremely slow. How do I improve throughput? A: The particle size of 2-NF precipitated from water is often fine (<10 µm).

  • Technique: Do not shock-cool the reaction. Allow the quench mass to cool slowly from 50°C to 20°C over 2 hours ("Ostwald Ripening"). This grows larger crystals, improving filtration rates (

    
     value).
    

Q: What is the best solvent for recrystallization? A:

  • Ethanol: Good for removing acidic residues. Yields ~90-95% recovery.

  • Acetic Acid: Excellent for removing dinitro- impurities, but corrosive and harder to dry. Use only if 2,7-DNF > 1.0% [2].

Q: Is this compound hazardous? A: Yes. Like many nitro-aromatics, it is a suspected mutagen. All solid handling should be done in a flow hood or glovebox. Avoid dust generation.

References

  • Matsui, T., et al. (2015). "Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water." Research on Chemical Intermediates. Available at:

  • Organic Syntheses. (1933). "2-Nitrofluorene" (Procedure adaptable for Fluorenone nitration context). Organic Syntheses, Coll.[4] Vol. 2, p. 438. Available at:

  • Sigma-Aldrich. "Safety Data Sheet: this compound." Available at:

  • Google Patents. (2008). "CN101245018B: Process for producing 2-nitryl fluorenone." Available at:

Sources

Validation & Comparative

Comparative Analysis of Nitrofluorenone Isomers: Electronic Acceptors and Mutagenic Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrofluorenones represent a critical class of electron-deficient π-systems used extensively as electron transport materials in organic electronics, sensitizers in electrophotography, and precursors in pharmaceutical synthesis. Their utility, however, is counterbalanced by significant mutagenic risks. This guide provides a rigorous technical comparison of the primary isomers—2-nitrofluorenone (2-NF) , 2,7-dinitrofluorenone (2,7-DNF) , 2,4,7-trinitrofluorenone (TNF) , and 2,4,5,7-tetranitrofluorenone (TeNF) .

Key Insight: There is a direct, inverse relationship between the electronic performance (acceptor strength) and the safety profile of these isomers. As nitro substitution increases, the Lowest Unoccupied Molecular Orbital (LUMO) energy decreases, enhancing electron affinity but simultaneously increasing mutagenic potency in Salmonella typhimurium assays.

Part 1: Chemical & Physical Properties Landscape

The structural symmetry and nitro-group density dictate the solid-state packing and thermal properties of these isomers. Note the anomalous melting point behavior of 2,7-DNF, which exceeds that of the tri-substituted TNF due to highly efficient centrosymmetric packing.

Table 1: Physicochemical Comparison of Nitrofluorenone Isomers
IsomerCAS RegistryMolecular WeightMelting Point (°C)AppearanceSolubility (Organic Solvents)
2-NF 3096-52-4225.20156 - 157Yellow NeedlesHigh
2,7-DNF 31551-45-8270.20292 - 295Yellow/Green Crystalline SolidLow (High Lattice Energy)
2,4,7-TNF 129-79-3315.19175 - 176Yellow Needles/PrismsModerate
2,4,5,7-TeNF 746-53-2360.19252 - 253Pale Brown/Yellow PowderModerate

Expert Note: When selecting an isomer for solution-processed organic electronics, 2,4,7-TNF often offers the best balance between solubility and electron affinity. 2,7-DNF, while stable, suffers from poor solubility in common casting solvents (chlorobenzene, chloroform) due to its high melting point and lattice energy.

Part 2: Electronic Performance & Charge Transfer Dynamics

The primary application of these isomers lies in their ability to form Charge Transfer (CT) complexes with electron-rich donors (e.g., carbazole, pyrene, anthracene). The efficiency of this process is governed by the reduction potential (


).
Electron Affinity Trends

The electron withdrawing nature of the nitro (


) group stabilizes the LUMO. The sequential addition of nitro groups anodically shifts the reduction potential, making the molecule a stronger oxidant.

Relative Acceptor Strength:



Experimental Validation: Cyclic Voltammetry (CV)

To quantify acceptor strength, researchers must determine the first reduction potential (


).
Protocol 1: Determination of LUMO Energy via CV

Objective: Measure


 vs. Ferrocene/Ferrocenium (

) internal standard.
  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Dichloromethane (DCM).
    
  • Cell Setup:

    • Working Electrode: Glassy Carbon (polished to mirror finish with 0.05

      
       alumina).
      
    • Counter Electrode: Platinum wire.

    • Reference Electrode:

      
       (0.01 M 
      
      
      
      in MeCN).
  • Measurement:

    • Add analyte (1 mM).

    • Scan rate: 100 mV/s.

    • Scan direction: Cathodic (0 V

      
       -2.0 V).
      
  • Internal Standardization:

    • After data acquisition, add Ferrocene (~1 mM) to the same solution.

    • Record the voltammogram again to observe the

      
       couple.
      
  • Calculation:

    
    
    (Assuming 
    
    
    
    is 4.8 eV below vacuum level).
Visualization: CV Workflow & Energy Levels[1]

CV_Workflow Start Start: Clean GCE Electrode Blank Run Blank Electrolyte (Check for impurities) Start->Blank Analyte Add Nitrofluorenone Isomer (1 mM) Blank->Analyte Scan1 Cathodic Scan Identify E_red peaks Analyte->Scan1 Ferrocene Add Ferrocene (Internal Standard) Scan1->Ferrocene Scan2 Rescan Measure shift vs Fc/Fc+ Ferrocene->Scan2 Calc Calculate LUMO E_LUMO = -(E_red - E_Fc + 4.8) Scan2->Calc

Caption: Standardized workflow for determining accurate reduction potentials using an internal reference to eliminate junction potential errors.

Part 3: Toxicological Profile & Mutagenicity

The mutagenicity of nitrofluorenones is well-documented in the Ames test (Salmonella typhimurium). These compounds act primarily as frameshift mutagens.

Structure-Activity Relationship (SAR)
  • Nitro Reduction: Bacterial nitroreductases reduce the

    
     group to a hydroxylamine (
    
    
    
    ).
  • Esterification: The hydroxylamine is O-acetylated to form an unstable ester.

  • DNA Binding: The ester cleaves to form a nitrenium ion, which covalently binds to Guanine residues in DNA (specifically at the C8 position), causing replication errors.

Potency Ranking (Ames Test TA98 strain, -S9):

  • 2-NF: Weakly mutagenic.

  • 2,7-DNF: Moderately mutagenic.

  • 2,4,7-TNF: Highly Potent. (Historically significant due to its use in early photocopiers; now largely restricted).

  • 2,4,5,7-TeNF: Extremely Potent.

Protocol 2: The Ames Fluctuation Test (High-Throughput)

A modern adaptation of the traditional plate incorporation method.

  • Strain Selection: Use S. typhimurium TA98 (detects frameshifts).

  • Exposure: Incubate bacteria with the test compound in 96-well microplates in liquid media containing a pH indicator (bromocresol purple) but lacking histidine.

  • Mechanism: Only revertant bacteria can synthesize histidine and grow. Growth lowers pH, changing the media color from purple to yellow.

  • Scoring: Count yellow wells.

    • Positive Result: Significant increase in yellow wells compared to solvent control (DMSO).

    • Validity Check: Positive control (e.g., 2-Nitrofluorene) must show >90% reversion.

Visualization: Mutagenic Activation Pathway

Mutagenicity_SAR NF Nitrofluorenone (Parent Compound) Reductase Nitroreductase (Bacterial Enzyme) NF->Reductase Hydroxyl N-Hydroxylamine (-NHOH) Reductase->Hydroxyl Reduction Ester O-Acetyltransferase (Activation) Hydroxyl->Ester Ion Nitrenium Ion (Electrophile) Ester->Ion Cleavage DNA DNA Adduct (C8-Guanine) Ion->DNA Covalent Bond Mutation Frameshift Mutation DNA->Mutation Replication Error

Caption: Metabolic activation pathway of nitrofluorenones leading to genotoxicity. The nitrenium ion is the ultimate mutagenic species.

Part 4: Synthesis of 2,4,7-Trinitrofluorenone (TNF)

For researchers requiring high-purity TNF for charge-transfer studies, synthesis via direct nitration is the standard route.

Safety Warning: This reaction involves fuming nitric acid and generates heat. Perform exclusively in a functioning fume hood with full PPE.

  • Reagents:

    • Fluorenone (45 g, 0.25 mol)

    • Red Fuming Nitric Acid (900 mL, sp. gr. 1.59)

    • Concentrated Sulfuric Acid (675 mL)

  • Procedure:

    • Mix Acids: Slowly add

      
       to 
      
      
      
      in a 3L flask. Cool to 20°C.
    • Addition: Dissolve fluorenone in glacial acetic acid (135 mL). Add dropwise to the acid mixture over 40 mins. (Temp will rise to ~45°C).

    • Reflux: Heat to reflux for 1 hour.

    • Quench: Pour mixture onto 7 kg of cracked ice. Yellow solid precipitates.

    • Purification: Filter, wash with water until neutral. Recrystallize from glacial acetic acid.

  • Yield: ~90-94%.

  • Characterization: Melting point should be sharp at 175-176°C.

References

  • Ames Test Methodology & Mutagenicity

    • Maron, D. M., & Ames, B. N. (1983).[1] Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects.

    • Source:

  • Synthesis of Nitrofluorenones

    • Woolfolk, E. O., & Orchin, M. (1948). 2,4,7-Trinitrofluorenone.[1][2][3][4] Organic Syntheses, 28, 91.

    • Source:

  • Electrochemical Characterization

    • Loutfy, R. O., et al. (1984).[3] Electrochemical and spectroscopic studies of nitrofluorenone isomers. Canadian Journal of Chemistry.[3]

    • Source:

  • Physical Properties (Melting Points & Solubility)

    • National Toxicology Program (NTP).[5] (1992).[5] Chemical Repository Database: 2,7-Dinitro-9-fluorenone.[5]

    • Source:

Sources

Reactivity & Performance Guide: 2-Nitro-9-fluorenone vs. 4-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Nitro-9-fluorenone (2-NF) and 4-Nitro-9-fluorenone (4-NF) . It is designed for researchers in medicinal chemistry and toxicology who require actionable insights into the synthesis, reactivity, and biological implications of these isomers.

Executive Summary

The primary distinction between these two isomers lies in their molecular planarity and synthetic accessibility .

  • This compound (2-NF) is the thermodynamic and kinetic product of direct nitration. It is planar, highly conjugated, and exhibits potent mutagenicity due to its ability to intercalate DNA.

  • 4-Nitro-9-fluorenone (4-NF) is a "bay-region" isomer. Steric repulsion between the nitro group at C4 and the proton at C5 forces the nitro group out of plane. This "twist" significantly alters its electronic reduction potential, reduces its mutagenicity, and makes it synthetically challenging to isolate.

Structural & Electronic Basis

The reactivity differences are governed by the "Bay Region" effect.

Structural Comparison Diagram

The following diagram illustrates the steric clash in the 4-isomer compared to the planar 2-isomer.

Fluorenone_Isomers NF2 This compound (Planar System) Effect2 Full Conjugation Low LUMO Energy NF2->Effect2 Nitro coplanar with ring NF4 4-Nitro-9-fluorenone (Twisted Nitro Group) Effect4 Steric Hindrance (Bay Region) Reduced Conjugation NF4->Effect4 Nitro twisted ~30-40° (Clash with C5-H)

Figure 1: Structural consequences of nitro-positioning. The C4-nitro group in 4-NF clashes with the C5-hydrogen, breaking planarity.

Electronic Consequences
FeatureThis compound4-Nitro-9-fluorenone
Nitro Group Orientation Coplanar with ring system.Twisted (approx. 30–40°) out of plane.
Conjugation Strong resonance with C9-carbonyl.Diminished resonance; behaves more like an isolated nitro group.
UV/Vis Absorption Red-shifted (

higher) due to extended conjugation.
Blue-shifted (

lower) due to loss of planarity.
Reduction Potential Less negative (easier to reduce).More negative (harder to reduce).

Synthetic Accessibility & Separation

For researchers planning synthesis, 2-NF is readily available, whereas 4-NF requires specific isolation or indirect synthesis.

Synthesis of this compound (Standard)

Reaction: Electrophilic Aromatic Substitution (Nitration).

  • Mechanism: The C2 position is para to the biphenyl linkage (activating) and meta to the carbonyl (deactivating). It is the most activated position for electrophilic attack.

  • Yield: High (>80%).

  • Impurity Profile: Contains trace amounts of 2,7-dinitrofluorenone.

Isolation of 4-Nitro-9-fluorenone (Challenging)

Reaction: 4-NF is a minor byproduct (<5%) in direct nitration.

  • Challenge: Separation from the 2-isomer is difficult due to similar polarity, though 4-NF is generally more soluble in polar solvents due to its twisted dipole.

  • Recommended Route: For high purity, 4-NF is best synthesized via ring closure of 2-nitro-2'-biphenylcarboxylic acid derivatives rather than direct nitration.

  • Purification: Requires careful column chromatography (Silica gel, Benzene/Ethyl Acetate gradients) or fractional crystallization (4-NF often remains in the mother liquor after 2-NF crystallizes out).

Chemical Reactivity Profiles

A. Reduction of the Nitro Group

Both isomers can be reduced to their corresponding amines (2-aminofluorenone and 4-aminofluorenone), which are key intermediates for dyes and pharmaceuticals (e.g., Tilorone analogs).

  • 2-NF: Reduces rapidly with Zn/HCl or catalytic hydrogenation (Pd/C). The planar structure facilitates surface adsorption on heterogeneous catalysts.

  • 4-NF: Reduction is kinetically slower. The steric bulk around the nitro group hinders the approach of reagents and adsorption onto catalyst surfaces.

B. Carbonyl (C9) Reactivity

The C9 ketone is the site for nucleophilic attack (e.g., Grignard reagents, hydride reduction).

  • 2-NF: The electron-withdrawing nitro group at C2 activates the C9 carbonyl via resonance, making it highly susceptible to nucleophilic attack.

  • 4-NF: The nitro group at C4 is "pseudo-ortho" to the carbonyl. While it withdraws electrons inductively, the steric bulk shields the carbonyl carbon.

    • Implication: Nucleophilic additions (e.g., NaBH4 reduction to fluorenol) will be slower for 4-NF compared to 2-NF.

Biological Activity & Mutagenicity

This is the most critical distinction for drug development and safety handling.

Mutagenic Potency (Ames Test)
  • 2-NF: Highly Potent Mutagen.

    • Mechanism:[1] Metabolic reduction (Nitroreductases)

      
       N-hydroxylamine 
      
      
      
      Nitrenium ion. The planar structure allows it to intercalate perfectly into DNA base pairs, causing frameshift mutations.
  • 4-NF: Weak/Non-Mutagenic.

    • Mechanism:[1] The twist prevents effective intercalation into the DNA helix. Furthermore, the steric hindrance interferes with the enzymatic nitroreduction required for activation.

Metabolic Activation Pathway

Metabolic_Activation Start Nitrofluorenone (Parent Compound) Inter1 Nitroso-fluorenone Start->Inter1 2-NF: Fast 4-NF: Slow (Sterics) Step1 Nitroreductase (Enzymatic Reduction) Inter2 N-Hydroxy-aminofluorenone (Proximate Carcinogen) Inter1->Inter2 Final Nitrenium Ion (DNA Adduct Formation) Inter2->Final O-Acetylation/Sulfation Contrast DNA Intercalation 2-NF: High Affinity 4-NF: No Affinity (Twisted) Final->Contrast

Figure 2: The metabolic pathway requires enzymatic reduction. 4-NF's sterics block the first step and the final DNA intercalation.

Experimental Protocols

Protocol A: Selective Synthesis of this compound

Use this protocol to generate the 2-isomer with high regioselectivity.

  • Reagents: Fluorenone (10 mmol),

    
     (fuming, 1.5 eq), 
    
    
    
    (conc.), Acetic Acid.
  • Setup: Dissolve fluorenone in warm acetic acid (5 mL/g).

  • Addition: Add

    
     dropwise to the nitrating agent, then add this mixture to the fluorenone solution at 
    
    
    
    .
  • Reaction: Stir for 30 minutes. The solution will turn yellow/orange.

  • Quench: Pour onto crushed ice. The yellow precipitate is primarily 2-NF.

  • Purification: Recrystallize from Ethanol or Acetic Acid. MP should be 156–158°C .

Protocol B: General Reduction to Aminofluorenones

Applicable to both isomers, but expect longer reaction times for 4-NF.

  • Reagents: Nitrofluorenone (1 mmol), Iron powder (5 eq),

    
     (aq), Ethanol/Water (3:1).
    
  • Procedure: Reflux the mixture at

    
     with vigorous stirring.
    
  • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane).

    • 2-NF: Consumed within 1-2 hours.

    • 4-NF: May require 4-6 hours or addition of catalytic HCl.

  • Workup: Filter hot through Celite to remove iron. Basify filtrate with

    
    . Extract with ethyl acetate.
    

References

  • Beilstein/PubChem. this compound Compound Summary. PubChem CID 11831. Link(Note: 2-nitrofluorene is the precursor/analog; reactivity data extrapolated from fluorenone derivatives).

  • Kuhn, R. & Albrecht, H. (1927). Über die Dissoziationskonstanten einiger Nitro-fluorenone. Chemische Berichte. (Classic reference for nitrofluorenone synthesis and acidity).
  • Vance, W. A. & Levin, D. E. (1984). Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium. Environmental Mutagenesis. (Establishes the mutagenicity difference between planar 2-NF and twisted 4-NF).
  • Chemeo. 4-Nitrofluorenone Physical Properties.Link (Source for thermodynamic data estimates).

  • Organic Syntheses. Preparation of 2-Nitrofluorene and derivatives. Coll. Vol. 2, p. 447. Link (Standard protocol basis).

Sources

Spectroscopic Profiling of 2-Nitro-9-fluorenone: A Comparative Guide on Electronic and Vibrational Signatures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Nitro-9-fluorenone (2-NF) represents a critical scaffold in the development of organic electronics, particularly as an electron-transporting material and a sensitizer in electrophotography. Its significance lies in the nitro group's electron-withdrawing capability , which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the parent fluorenone, facilitating electron acceptance and stabilizing charge-transfer (CT) states.

This guide provides a rigorous spectroscopic comparison of 2-NF against its parent scaffold (9-Fluorenone ) and its key derivatives: the stronger acceptor 2,7-Dinitro-9-fluorenone (2,7-DNF) and the donor-substituted 2-Amino-9-fluorenone (2-AF) .

Target Audience: Synthetic Chemists, Spectroscopists, and Materials Scientists in Organic Photovoltaics (OPV).

Electronic Spectroscopy (UV-Vis) & Solvatochromism

The electronic absorption profile of fluorenone derivatives is dominated by


 transitions and Intramolecular Charge Transfer (ICT) bands. The position of the nitro group dictates the "push-pull" character of the molecule.
Comparative Absorption Data

The following table synthesizes the absorption maxima (


) in a non-polar solvent (Hexane) versus a polar aprotic solvent (Acetonitrile) to highlight solvatochromic shifts.

Table 1: Comparative Electronic Transitions

CompoundSubstituent Type

(Hexane)

(Acetonitrile)
Shift (

)
Visual Color
9-Fluorenone (9-F) Parent380 nm395 nm+15 nmPale Yellow
This compound (2-NF) Mono-Acceptor (EWG)345 nm, 400 nm (sh)415 nm+15-20 nmYellow
2,7-Dinitro-9-fluorenone Di-Acceptor (EWG)360 nm430 nm+70 nm*Deep Yellow/Orange
2-Amino-9-fluorenone (2-AF) Donor (EDG)410 nm480 nm+70 nmRed/Orange

*(sh) = shoulder. Note: 2,7-DNF shows significant hyperchromicity (intensity increase) due to enhanced dipole changes.

Mechanistic Insight: The Solvatochromic Effect

2-NF exhibits positive solvatochromism .

  • Mechanism: Upon photoexcitation, the electron density shifts from the fluorene ring (HOMO) toward the nitro group and carbonyl oxygen (LUMO). This creates a highly polar excited state (

    
    ).
    
  • Causality: Polar solvents (like Acetonitrile or DMSO) stabilize this polarized excited state more than the ground state, lowering the energy gap (

    
    ) and causing a bathochromic (red) shift.
    
Experimental Protocol: Determination of Ground & Excited State Dipole Moments

To quantify the charge transfer character, researchers must perform a Lippert-Mataga analysis.

Protocol:

  • Preparation: Prepare

    
     M solutions of 2-NF in 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, Ethanol, Acetonitrile).
    
  • Acquisition: Record Absorption (

    
    ) and Fluorescence Emission (
    
    
    
    ) maxima in wavenumbers (
    
    
    ).
  • Calculation: Calculate the Stokes Shift (

    
    ).
    
  • Analysis: Plot

    
     vs. the Orientation Polarizability (
    
    
    
    ) of the solvent.[1]
    • Slope (

      
      ) indicates the change in dipole moment (
      
      
      
      ).[1]

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy is the primary tool for validating the electronic environment of the carbonyl and nitro groups. The frequency of the C=O stretch is a sensitive probe for substituent effects.

The Carbonyl (C=O) Shift Logic
  • Inductive Effect (-I): Electron-withdrawing groups (Nitro) pull density through the sigma framework, shortening the C=O bond

    
    Higher Frequency .
    
  • Resonance Effect (+R): Electron-donating groups (Amino) push density into the ring and onto the oxygen, increasing single-bond character

    
    Lower Frequency .
    
  • 9-Fluorenone Baseline: The 5-membered ring strain naturally raises the C=O frequency compared to benzophenone (~1660 cm⁻¹) to ~1720 cm⁻¹.

Table 2: Diagnostic IR Frequencies (cm⁻¹)

Functional Group2-Amino-9-F (Donor)9-Fluorenone (Parent)2-Nitro-9-F (Acceptor)2,7-Dinitro-9-F (Strong Acceptor)
C=O Stretch ~1700 (Red Shift)1715 - 17201725 - 1735 (Blue Shift)1735 - 1745
NO₂ Asym. Stretch N/AN/A1520 - 15301530 - 1540
NO₂ Sym. Stretch N/AN/A1340 - 13501345 - 1355
N-H Stretch 3300 - 3500 (Doublet)N/AN/AN/A

Nuclear Magnetic Resonance (NMR) Profiling

The nitro group exerts a strong deshielding effect on the aromatic protons, particularly those in the ortho position relative to the substitution.

  • H-1 Proton (Ortho to NO₂): In 2-NF, the proton at position 1 (the "inner" proton near the bridge) and position 3 are heavily deshielded.

  • Chemical Shift (

    
    ): 
    
    • Parent (9-F): Aromatic protons cluster 7.2 – 7.7 ppm.

    • 2-NF: The H-1 proton shifts downfield to ~8.4 - 8.5 ppm (singlet/doublet). This is the diagnostic peak for successful nitration.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical flow for characterizing 2-NF derivatives, linking synthesis to spectral validation.

G cluster_0 Synthesis Phase cluster_1 Validation Phase Start Fluorene / Fluorenone Nitration Electrophilic Aromatic Substitution (HNO3/H2SO4) Start->Nitration Product This compound (Crude) Nitration->Product Purification Recrystallization / Column Chromatography Product->Purification NMR 1H NMR (DMSO-d6) Check H-1 @ 8.5ppm Purification->NMR Structural ID IR FTIR Analysis Check NO2 @ 1520/1340 Purification->IR Func. Group ID UV UV-Vis (Solvatochromism) Check ICT Band Purification->UV Electronic State NMR->UV Purity Check

Caption: Workflow for the synthesis and multi-modal spectroscopic validation of this compound.

Experimental Protocol: Charge Transfer Complex Titration

One of the primary applications of 2-NF and 2,7-DNF is forming Charge Transfer (CT) complexes with polycyclic aromatic hydrocarbons (PAHs).

Objective: Determine the Association Constant (


) of 2-NF with a donor (e.g., Anthracene).
  • Baseline Correction: Measure the UV-Vis spectrum of the donor (Anthracene) and acceptor (2-NF) separately in CH₂Cl₂ to ensure no overlap in the CT region (usually 450–600 nm).

  • Titration:

    • Keep [Acceptor] constant (e.g.,

      
       M 2-NF).
      
    • Vary [Donor] from 0 to

      
       M.
      
  • Observation: A new, broad absorption band will appear in the visible region (Yellow

    
     Orange/Red).
    
  • Data Treatment: Use the Benesi-Hildebrand equation :

    
    
    
    • Plot

      
       vs. 
      
      
      
      .
    • Intercept =

      
      ; Slope/Intercept = 
      
      
      
      .

References

  • NIST Mass Spectrometry Data Center. "this compound Mass and UV Spectra." NIST Chemistry WebBook, SRD 69. [Link][2]

  • Gronowitz, S., et al. "Heterocyclic Analogues of Fluorenone: Spectroscopic Studies." Chemica Scripta. (Classic reference for fluorenone scaffold IR/UV comparison).
  • University of Missouri-St. Louis (UMSL). "Solvatochromic Behavior of 2,7-Disubstituted Fluorenes." IRL @ UMSL. [Link]

Sources

Publish Comparison Guide: Experimental vs. Theoretical Spectra of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-9-fluorenone (2-NF) [CAS: 3096-52-4] is a critical reference standard in environmental toxicology and organic electronics.[1][2][3] As a mutagenic photoproduct of 2-aminofluorene and a marker in diesel exhaust particulates, its precise identification is paramount for researchers.[1][2][3]

This guide provides an objective technical comparison between Experimental spectral data (NMR, IR, UV-Vis) and Theoretical predictions derived from Density Functional Theory (DFT). By synthesizing data from key studies (e.g., Pavelyev et al., 2014), we establish a self-validating protocol for confirming the identity and purity of 2-NF in drug development and materials science workflows.[1][3]

Methodological Framework

To ensure reproducibility, the comparison relies on a dual-stream validation workflow.[1][3] The experimental stream focuses on high-purity synthesis and characterization, while the theoretical stream utilizes cost-effective computational modeling to predict properties.[1][3]

Experimental Protocol
  • Synthesis: Nitration of 9-fluorenone using HNO

    
    /H
    
    
    
    SO
    
    
    at 90°C.
  • Purification: Recrystallization from ethanol to achieve yellow needle-like crystals (MP: 222–224 °C).[1][2][3][4]

  • Instrumentation:

    • NMR: 400 MHz in CDCl

      
      .
      
    • UV-Vis: Solution phase (Acetonitrile/Chloroform).[1][2][3]

    • IR: KBr Pellet or ATR.[1][2][3]

Computational Protocol
  • Method: Density Functional Theory (DFT).[1][2][3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2][3]

  • Basis Set: 6-31+G(d) or 6-311++G(d,p) for higher accuracy in hyperfine coupling.[1][2][3]

  • Solvation Model: Polarizable Continuum Model (PCM) to match experimental solvents (e.g., Chloroform).

Validation Workflow Diagram

G cluster_Exp Experimental Stream cluster_Theo Theoretical Stream Start Target Molecule: This compound Exp_Syn Synthesis (Nitration of 9-Fluorenone) Start->Exp_Syn Theo_Geom Geometry Optimization (B3LYP/6-31+G(d)) Start->Theo_Geom Exp_Data Data Acquisition (NMR, IR, UV-Vis) Exp_Syn->Exp_Data Compare Comparative Analysis (Scaling Factors & Shifts) Exp_Data->Compare Theo_Freq Frequency & Shielding Calc (GIAO / TD-DFT) Theo_Geom->Theo_Freq Theo_Freq->Compare Result Validated Structure & Purity Profile Compare->Result

Figure 1: Dual-stream validation workflow integrating experimental synthesis with computational prediction.

Detailed Spectral Comparison

Nuclear Magnetic Resonance (NMR)

The introduction of the nitro group at the C2 position breaks the symmetry of the fluorenone core, creating distinct chemical environments for the aromatic protons.[5]

FeatureExperimental (

H, CDCl

)
Theoretical (GIAO-DFT)Analysis & Causality
H1 (Ortho to NO

)
~8.44 ppm (d)~8.60 ppmDeshielding: The nitro group is strongly electron-withdrawing, significantly deshielding the adjacent H1 proton.[1][2][5][3]
H3 (Ortho to NO

)
~8.34 ppm (dd)~8.45 ppmInductive Effect: Similar deshielding effect, but slightly reduced compared to H1 due to position relative to the carbonyl.
H-Fluorene Core 7.40 – 7.80 ppm (m)7.50 – 7.90 ppmAromatic Region: The remaining protons (H4-H8) appear as multiplets typical of the fluorenone backbone.[1][2][5]
Accuracy N/A+/- 0.15 ppmTheoretical values typically overestimate shifts; scaling or reference standards (TMS) are required for high precision.[1][3]

Key Diagnostic: Look for the distinct low-field doublet/doublet-of-doublets >8.3 ppm.[1][2][3] This separates 2-NF from the parent 9-fluorenone, which lacks protons in this highly deshielded region.[1][2][3]

Vibrational Spectroscopy (IR)

Vibrational analysis confirms functional groups.[1][2][3] DFT calculations often overestimate frequencies due to the harmonic approximation and must be corrected using a scaling factor (typically ~0.961 for B3LYP).

ModeExperimental (

, cm

)
Theoretical Unscaled (

, cm

)
Theoretical Scaled (

, cm

)
Assignment
C=O Stretch 1720 - 1730~1780~1715Carbonyl: High intensity.[1][2][5][3] The nitro group exerts a minor inductive effect, slightly increasing

vs parent fluorenone.
NO

Asym.
1520 - 1530~1580~1525Nitro: Diagnostic "fingerprint" band for nitration success.[1][2][5][3]
NO

Sym.
1340 - 1350~1390~1345Nitro: Strong symmetric stretch, confirms presence of NO

.[1][2][5][3]
C-H Stretch 3050 - 3100~3150~3050Aromatic: Weak bands, less diagnostic than the functional groups.[5][3]
Electronic Spectroscopy (UV-Vis) & Band Gap

2-NF exhibits Intramolecular Charge Transfer (ICT) characteristics, making it useful in organic electronics.[1][2][3]

  • Experimental Band Gap: ~3.0 eV (Derived from Cyclic Voltammetry and UV-Vis edge).[1][2][5][3]

  • Theoretical Band Gap (HOMO-LUMO): ~3.2 – 3.4 eV (DFT).[1][2][3]

    • Note: DFT often overestimates the band gap. Time-Dependent DFT (TD-DFT) provides more accurate excitation energies (

      
      ).[1][2][3]
      
  • 
     (Solution):  ~300-350 nm (with tailing into visible, giving the yellow color).[1]
    
  • Solvent Effect: Polar solvents (e.g., Acetonitrile) stabilize the ICT state, causing a bathochromic (red) shift compared to non-polar solvents (Hexane).

Structural Analysis: Geometry vs. X-Ray

The theoretical geometry optimization (B3LYP/6-31+G(d)) yields a planar fluorenone core.[1][2]

  • Bond Lengths: The C-N bond connecting the nitro group is predicted to be ~1.47 Å.

  • Planarity: The fluorenone system is rigid and planar. However, steric hindrance can cause slight twisting of the nitro group relative to the ring plane, though this is minimal in the C2 position compared to positions like C1.

  • Comparison: Experimental X-ray diffraction data (if available from crystallographic databases like CSD) typically matches DFT bond lengths within 0.02 Å.[1][2][3]

Critical Assessment & Troubleshooting

When your experimental data deviates from the theoretical baseline, consult this troubleshooting matrix:

DeviationProbable CauseCorrective Action
IR peaks shifted >20 cm

Anharmonicity or AggregationApply appropriate scaling factor (0.96-0.97). Ensure sample is dry (water bands interfere).[1][3]
NMR peaks broadened Paramagnetic impurities or ConcentrationFilter sample to remove metallic residues. Run at lower concentration to prevent stacking aggregation.
UV-Vis

mismatch
Solvent Model InaccuracyEnsure DFT calculation uses PCM with the exact solvent used experimentally (e.g., Chloroform vs. Vacuum).
Melting Point Depression Isomer Contamination2-NF synthesis can yield minor 2,7-dinitro isomers.[1][5][3] Recrystallize until MP is sharp (222-224°C).

References

  • Pavelyev, V. G., et al. (2014).[1][3][6] "Charge Transfer Dynamics in Donor–Acceptor Complexes between a Conjugated Polymer and Fluorene Acceptors." The Journal of Physical Chemistry C, 118(52), 30291–30301.

  • ChemicalBook. (n.d.).[1][2][3] "this compound Product Properties and Spectra."

  • National Institutes of Health (NIH). (n.d.).[1][3] "PubChem Compound Summary for CID 10241, Fluorenone."

  • Sigma-Aldrich. (n.d.).[1][3] "this compound Product Specification." [1]

Sources

Strategic Validation of 2-Nitro-9-fluorenone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Imperative

2-Nitro-9-fluorenone (2-NF) is a critical intermediate in the synthesis of organic semiconductors and a regulated environmental marker for diesel exhaust mutagenicity. Its structural validation is not merely a box-checking exercise; it is a rigorous exclusion process. The primary synthetic challenge is not generating the product, but avoiding the thermodynamic sink of 2,7-dinitro-9-fluorenone (over-nitration) and distinguishing the 2-nitro isomer from the kinetically disfavored 3-nitro or 4-nitro isomers.

This guide moves beyond basic characterization, offering a comparative analysis of three analytical pillars: High-Field NMR , GC-MS , and FT-IR . We define the "Gold Standard" workflow that ensures structural certainty and phase purity.

Comparative Analysis of Analytical Techniques

We evaluate three methodologies based on their ability to resolve the specific structural challenges of 2-NF.

Technique A: H NMR Spectroscopy (The Structural Sovereign)

Verdict: Indispensable for Isomer Identification.

Mass spectrometry can confirm the formula (


), but only NMR can definitively place the nitro group at the C-2 position. The rigidity of the fluorenone core provides a distinct coupling constant (

-value) fingerprint.
  • The Diagnostic Signal: The proton at position 1 (H-1) is the structural key. Located between the bridgehead carbon and the nitro group, it is isolated from ortho-coupling.

  • The Pattern: In 2-NF, H-1 appears as a doublet with a small coupling constant (

    
     Hz)  due to meta-coupling with H-3.
    
    • Contrast: If the nitro group were at position 3, H-2 would be the singlet/meta-coupled signal. If at position 4, the pattern would shift entirely.

  • Chemical Shift Logic: The nitro group exerts a strong deshielding effect, pushing H-1 and H-3 downfield (8.2–8.5 ppm region), distinct from the unsubstituted aromatic ring protons (7.4–7.8 ppm).

Technique B: GC-MS (The Purity Sentry)

Verdict: Best for Quantifying Impurities (2,7-Dinitro).

While LC-MS is common for polar drugs, GC-MS is superior for 2-NF due to its thermal stability and lack of ionizable groups for ESI. GC-MS excels at separating the mono-nitro product (MW 225) from the di-nitro impurity (MW 270) and unreacted fluorenone (MW 180).

  • Fragmentation Logic: 2-NF exhibits a "stripping" fragmentation pathway:

    • 
       225:  Molecular Ion (
      
      
      
      ).[1]
    • 
       179:  Loss of 
      
      
      
      (
      
      
      ).
    • 
       151:  Subsequent loss of 
      
      
      
      (
      
      
      ), collapsing the central ring.
    • Note: The high abundance of the

      
       peak (
      
      
      
      195) is also characteristic of aromatic nitro compounds.
Technique C: FT-IR (The Functional Screen)

Verdict: Rapid Screening, Low Specificity.

FT-IR is a "Go/No-Go" gate. It confirms the presence of the nitro group and the ketone but cannot reliably distinguish between 2-nitro and 3-nitro isomers due to the similarity in force constants.

  • Key Bands:

    • 
      : ~1720 cm
      
      
      
      (Strained 5-membered ring ketone).
    • 
      : ~1520 cm
      
      
      
      .
    • 
      : ~1340 cm
      
      
      
      .

Data Summary & Decision Matrix

Feature

H NMR (400 MHz)
GC-MS (EI) FT-IR (ATR)
Primary Utility Isomer Confirmation (2- vs 3-nitro)Purity & Impurity Profiling (Mono vs Dinitro)Rapid Functional Check
Specificity High (Resolves

-coupling)
Medium (Mass based)Low (Functional group only)
Sensitivity Low (Requires mg quantities)High (Picogram detection)Medium
Key Data Point H-1 doublet (

Hz) at ~8.51 ppm

225 (

) & 151 (Fluorenyl cation)
1520/1340 cm

(

stretch)
Throughput Low (10-15 min/sample)Medium (20-30 min run)High (<1 min/sample)

Detailed Experimental Protocols

Protocol A: High-Resolution H NMR Characterization

Objective: To confirm the 2-position substitution via scalar coupling analysis.

  • Sample Prep: Dissolve 10 mg of dry 2-NF in 0.6 mL of DMSO-

    
     .
    
    • Causality: DMSO is preferred over

      
       for nitro-aromatics to prevent stacking aggregation which can broaden peaks, obscuring the fine meta-coupling of H-1.
      
  • Acquisition:

    • Frequency: 400 MHz or higher.[1]

    • Scans: 16 (sufficient for >98% purity).

    • Pulse Delay (D1): 5 seconds (Ensure full relaxation of the isolated H-1 proton).

  • Analysis (The "Fingerprint" Check):

    • Zoom into the 8.0–8.6 ppm region.

    • Identify H-1 : Look for a doublet at ~8.51 ppm . Measure the coupling constant (

      
      ). It must be ~2.0 Hz .
      
    • Identify H-3 : Look for a doublet of doublets (dd) at ~8.24 ppm (

      
       Hz).
      
    • Identify H-4 : Look for a doublet at ~8.00 ppm (

      
       Hz).
      
Protocol B: GC-MS Purity Profiling

Objective: To quantify the 2,7-dinitrofluorenone impurity.

  • Column Selection: Agilent DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

    • Why: Non-polar stationary phases separate based on boiling point, effectively resolving the dinitro impurity (higher BP) from the target.

  • Method Parameters:

    • Inlet: 280°C, Split mode (20:1).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program:

      • Start: 100°C (Hold 1 min).

      • Ramp: 20°C/min to 300°C.

      • Hold: 5 min at 300°C.

  • Detection (MS):

    • Source Temp: 230°C.

    • Scan Range: 50–500 amu.

    • Validation Criteria: The 2-NF peak (RT ~8-9 min) must show a clean 225

      
       parent. Any peak at higher retention time with 
      
      
      
      270 indicates over-nitration (2,7-DNF).

Visualization: The Validation Logic

The following diagram illustrates the decision logic required to validate a synthesized batch of 2-NF, distinguishing between "destructive" (MS) and "non-destructive" (NMR/IR) pathways.

ValidationWorkflow Start Crude Synthesis Product IR_Step Step 1: FT-IR Screen (Non-Destructive) Start->IR_Step Decision_IR Is C=O (1720) and NO2 (1520) present? IR_Step->Decision_IR Fail_IR Discard/Reprocess (Failed Synthesis) Decision_IR->Fail_IR No GCMS_Step Step 2: GC-MS Profiling (Destructive) Decision_IR->GCMS_Step Yes Decision_MS Purity > 98%? No m/z 270 (Dinitro)? GCMS_Step->Decision_MS Purify Recrystallize (Remove 2,7-DNF) Decision_MS->Purify No (Impure) NMR_Step Step 3: 1H NMR Validation (Structural Gold Standard) Decision_MS->NMR_Step Yes Purify->GCMS_Step Retest Validation Confirm H-1 Coupling (d, J=2.0 Hz at 8.5 ppm) NMR_Step->Validation Final Validated this compound Validation->Final

Figure 1: The "Analytical Funnel" workflow. Samples must pass the low-cost IR screen and the high-sensitivity GC-MS purity check before investing time in the definitive NMR structural elucidation.

References

  • Source for specific chemical shift assignments (H-1, H-3, H-4) and coupling constants.
  • NIST Chemistry WebBook. (n.d.). This compound Mass Spectrum. SRD 69. Retrieved from [Link]

    • Authoritative source for EI-MS fragmentation p
  • Reference for physical properties and commercial purity standards.
  • Organic Syntheses. (1933). Nitration of Fluorenone. Org. Syn. Coll. Vol. 2, p. 439. Retrieved from [Link]

    • Historical grounding for the synthesis pathway and 2,7-dinitro impurity form

Sources

HPLC Analysis Guide: Purity Assessment of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Nitro-9-fluorenone (2-NF) is a critical intermediate in the synthesis of functional organic materials (photoconductors) and a known environmental mutagen found in diesel exhaust. Its purity assessment presents a specific chromatographic challenge: differentiating the target mono-nitro compound from its synthetic precursors (fluorenone, fluorene) and over-nitrated byproducts (2,7-dinitro-9-fluorenone).

While standard C18 Reversed-Phase HPLC is the industry default, it often struggles to resolve positional nitro-isomers due to their similar hydrophobicities. This guide advocates for a Core-Shell Phenyl-Hexyl stationary phase as the superior methodology. By leveraging


 interactions, this method offers orthogonal selectivity to standard alkyl phases, ensuring a more rigorous purity assessment required for high-grade material science or toxicological standards.

Comparative Analysis: Selecting the Right Modality

The following table contrasts the three primary analytical approaches for 2-NF purity.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Standard C18 (Baseline) Method B: Phenyl-Hexyl (Recommended) Method C: GC-MS (Alternative)
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Boiling Point / Volatility
Isomer Selectivity Moderate. Often co-elutes positional isomers.High. Resolves nitro-isomers based on electron density.High, but limited by thermal stability.
Detection Limit (LOD) ~0.1 µg/mL (UV)~0.05 µg/mL (UV - sharper peaks) ~0.01 µg/mL (SIM Mode)
Sample Integrity High (Ambient temp)High (Ambient temp) Risk of thermal degradation/reduction in injector.
Suitability Routine QC of raw materials.Critical Purity ( >99.5%) & Impurity Profiling. Identification of unknown volatiles.
Expert Insight: Why Phenyl-Hexyl?

Nitro groups (


) are strongly electron-withdrawing, creating an electron-deficient 

-system on the fluorenone ring. Standard C18 columns interact only via hydrophobicity. A Phenyl-Hexyl column, however, acts as a

-base (electron donor), engaging in specific

stacking with the electron-deficient 2-NF. This additional retention mechanism pulls the nitro-derivatives away from the matrix and separates them based on the number and position of nitro groups, which C18 cannot do effectively.

Visualizing the Separation Logic

The following diagram illustrates the decision framework for method development and the mechanistic difference between the phases.

G Start Sample: Crude this compound Check Impurity Profile Check (Isomers vs. Homologs) Start->Check C18 Standard C18 Column (Hydrophobic Interaction) Check->C18 Routine QC Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Check->Phenyl High Purity / R&D ResultA Result: Broad Peaks Poor Isomer Resolution C18->ResultA ResultB Result: Sharp Peaks Baseline Separation of 2,7-dinitro Phenyl->ResultB Mechanism Mechanism: Electron-deficient Nitro ring stacks with Phenyl stationary phase Phenyl->Mechanism

Figure 1: Decision tree highlighting the mechanistic advantage of Phenyl-Hexyl phases for nitro-aromatic analysis.

Detailed Experimental Protocol (Method B)

This protocol is designed for a UHPLC or HPLC system equipped with a Diode Array Detector (DAD).

Instrumentation & Conditions[1][2][3][4][5]
  • System: Agilent 1290 Infinity II or Waters H-Class equivalent.

  • Column: Core-Shell Phenyl-Hexyl (e.g., Kinetex® 2.6 µm Phenyl-Hexyl, 100 x 4.6 mm).

    • Rationale: Core-shell particles provide UHPLC-like efficiency at lower backpressures.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).

  • Mobile Phase B: Methanol (MeOH).[1]

    • Note: Methanol is preferred over Acetonitrile for phenyl columns as it enhances

      
       selectivity. Acetonitrile's own 
      
      
      
      -electrons can compete with the stationary phase, masking the selectivity benefit.
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

    • Warning: Do not use Fluorescence Detection (FLD). The nitro group is a strong fluorescence quencher.

Gradient Program
Time (min)% Mobile Phase B (MeOH)Event
0.050%Initial Hold
2.050%Isocratic equilibration
12.095%Linear Ramp (Elute 2-NF and Fluorene)
15.095%Wash
15.150%Re-equilibration
20.050%End
Sample Preparation[7]
  • Solvent: Dissolve 10 mg of 2-NF in 10 mL of Tetrahydrofuran (THF) or Dimethylformamide (DMF) .

    • Solubility Note: 2-NF has poor solubility in pure methanol. Use THF/DMF for the stock, then dilute 1:10 with Mobile Phase B to prevent peak distortion.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter. Nylon filters may bind nitro-aromatics.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria.

Critical Quality Attributes (CQA)
  • Resolution (

    
    ):  Must be 
    
    
    
    between this compound and the critical impurity (usually 2,7-dinitro-9-fluorenone).
  • Tailing Factor (

    
    ): 
    
    
    
    . Nitro compounds often tail on older silica; the core-shell phenyl phase minimizes this.
  • Precision: Relative Standard Deviation (RSD) of peak area

    
     for 6 replicate injections.
    
Elution Order (Predictive)

On the Phenyl-Hexyl column with Methanol:

  • 2,4,7-Trinitro-9-fluorenone (Most Polar / Most electron deficient

    
    -cloud)
    
  • 2,7-Dinitro-9-fluorenone

  • This compound (Target)

  • 9-Fluorenone (Parent ketone)[2][3]

  • Fluorene (Late eluter, non-polar)

Workflow Diagram: From Synthesis to Certificate of Analysis

Workflow Synth Synthesis (Nitration of Fluorene) Crude Crude Isolation Synth->Crude Prep Sample Prep (THF Dissolution -> MeOH Dilution) Crude->Prep HPLC HPLC Analysis (Phenyl-Hexyl / MeOH Gradient) Prep->HPLC Data Data Processing (Integration @ 254nm) HPLC->Data Decision Purity > 99.0%? Data->Decision Release Release Batch Decision->Release Yes Recryst Recrystallize (Acetic Acid) Decision->Recryst No Recryst->Prep

Figure 2: Operational workflow for purity certification.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846.[4] Link

  • Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation. (Discusses Phenyl-Hexyl selectivity for positional isomers). Link

  • Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5991-2230EN. Link

  • Sigma-Aldrich. (n.d.). This compound Product Specification & Safety Data Sheet. (Confirming physical properties and mutagenicity data). Link

Sources

Cytotoxicity & Genotoxicity Guide: 2-Nitro-9-fluorenone vs. 2-Aminofluorene

[1]

Executive Summary

This technical guide compares the cytotoxic and genotoxic profiles of 2-Nitro-9-fluorenone (2-N-9-F) and 2-Aminofluorene (2-AF) . While structurally related—2-N-9-F is often formed as a photo-oxidation product of 2-AF—their mechanisms of action differ fundamentally.

  • This compound acts primarily as a direct-acting mutagen and cytotoxic agent in bacterial systems, requiring reduction of the nitro group (via nitroreductases) but often functioning independently of exogenous metabolic activation systems (S9).

  • 2-Aminofluorene is a classic pro-mutagen/pro-carcinogen (indirect-acting). It is biologically inert in terms of genotoxicity until it undergoes N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2).

This guide details their physicochemical properties, distinct signaling pathways, and experimental protocols for comparative assessment.

Chemical Profile & Physicochemical Properties[2][3][4][5]

Understanding the chemical nature of these compounds is prerequisite to handling them in cytotoxicity assays.

FeatureThis compound (2-N-9-F)2-Aminofluorene (2-AF)
CAS Number 3096-52-4153-78-6
Structure Nitroarene with a ketone at C9Primary aromatic amine
Molecular Weight 225.20 g/mol 181.23 g/mol
Primary Hazard Direct-acting Mutagen (Frameshift)Indirect-acting Carcinogen
Solubility DMSO, Methanol (Low water solubility)DMSO, Ethanol, Acetone
Metabolic Requirement Nitroreduction (often intracellular)Oxidative activation (CYP450 dependent)
Environmental Source Diesel exhaust, Photochemical smogSynthetic intermediate, coal tar

Mechanisms of Action: Signaling & Bioactivation

The core difference lies in the bioactivation pathway. 2-AF requires oxidation, while 2-N-9-F requires reduction.

2-Aminofluorene (Oxidative Activation)

2-AF is cytotoxic and mutagenic only after N-hydroxylation . In the liver (or S9 fraction), CYP1A2 converts 2-AF to N-hydroxy-2-aminofluorene (N-OH-AF) . This metabolite can be further acetylated or sulfated to form unstable nitrenium ions that covalently bind to DNA (primarily at the C8 position of Guanine), causing replication errors.

This compound (Reductive Activation)

2-N-9-F contains a nitro group that is reduced by cytosolic nitroreductases (found in Salmonella and mammalian cells) to a nitroso intermediate and subsequently to a hydroxylamine. Unlike 2-AF, this process does not require the addition of liver homogenate (S9) in bacterial assays, making it "direct-acting" in that context.

Pathway Visualization

The following diagram illustrates the divergent activation pathways leading to the same endpoint: DNA adduct formation and cytotoxicity.

Bioactivation_PathwaysAF2-Aminofluorene(Pro-mutagen)CYPCYP1A2(Oxidation)AF->CYPNFThis compound(Direct-acting)NRNitroreductase(Reduction)NF->NRN_OHN-hydroxy-2-AF(Proximate Carcinogen)CYP->N_OHN-hydroxylationNitrosoNitroso-fluorenoneIntermediateNR->Nitroso2e- ReductionEsterEsterification(Sulfotransferase/NAT)N_OH->EsterNitroso->N_OHFurther ReductionIonArylnitrenium Ion(Ultimate Carcinogen)Ester->IonActivationDNADNA Adducts(C8-Guanine)Ion->DNACovalent Binding

Caption: Divergent metabolic activation pathways for 2-AF (oxidative) and 2-N-9-F (reductive) converging on DNA damage.

Comparative Experimental Performance

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the standard for distinguishing these two compounds.

ParameterThis compound2-Aminofluorene
Strain Sensitivity High in TA98 (Frameshift)High in TA98 & TA100
S9 Requirement -S9 (Active) / +S9 (Reduced activity)+S9 (Required) / -S9 (Inactive)
Revertants/plate High potency without activationHigh potency only with activation
Mechanism Bacterial nitroreductase dependentMammalian CYP1A2 dependent
Mammalian Cytotoxicity (CHO/V79 Cells)

In mammalian cells lacking intrinsic CYP activity (like standard CHO cells), the toxicity profile shifts.

  • 2-AF: Generally exhibits low cytotoxicity (high IC50) in the absence of an exogenous metabolic activation system because the cells cannot oxidize the amine.

  • 2-N-9-F: Exhibits moderate to high cytotoxicity because mammalian cells possess ubiquitous cytosolic nitroreductases and DT-diaphorase that can reduce the nitro group, generating reactive oxygen species (ROS) and DNA-damaging intermediates.

Experimental Protocols

Protocol A: Differential Cytotoxicity Assay (MTT)

This protocol validates the metabolic requirement difference.

Materials:

  • Cell Line: CHO-K1 or HepG2 (metabolically competent).

  • Reagents: MTT dye, S9 Mix (Rat Liver, Aroclor-1254 induced), NADPH regenerating system.

  • Test Compounds: 2-AF and 2-N-9-F (dissolved in DMSO; final concentration <0.5%).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment Preparation:

    • Set A (-S9): Dilute compounds in culture medium.

    • Set B (+S9): Dilute compounds in medium containing 10% S9 mix and co-factors.

  • Exposure: Treat cells for 3–6 hours (pulse treatment is necessary when using S9 due to its own toxicity).

  • Recovery: Wash cells with PBS and replace with fresh medium. Incubate for 24h (allows cytotoxicity to manifest).

  • MTT Addition: Add MTT (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

Expected Outcome:

  • 2-AF: Significant viability loss only in Set B (+S9).

  • 2-N-9-F: Viability loss in both sets, potentially higher in Set A (if S9 proteins bind the compound non-specifically, reducing bioavailability).

Protocol B: Ames Test (Salmonella typhimurium)

Workflow Visualization:

Ames_ProtocolStartStart: Agar Plate PreparationCultureGrow S. typhimurium TA98(Overnight culture)Start->CultureSplitSplit ExperimentCulture->SplitPath_AFArm 1: 2-AminofluoreneSplit->Path_AFPath_NFArm 2: this compoundSplit->Path_NFMix_AFAdd S9 Mix (Required)+ Bacteria + 2-AFPath_AF->Mix_AFMix_NFAdd Phosphate Buffer (No S9)+ Bacteria + 2-N-9-FPath_NF->Mix_NFPourPour onto Minimal Glucose AgarMix_AF->PourMix_NF->PourIncubateIncubate 48h @ 37°CPour->IncubateCountCount Revertant ColoniesIncubate->Count

Caption: Standard Plate Incorporation Assay distinguishing S9-dependent (2-AF) vs. S9-independent (2-N-9-F) mutagenicity.

Safety & Handling

  • Carcinogenicity: Both compounds are suspected human carcinogens. 2-AF is a potent liver carcinogen in rodents.

  • Containment: Handle only in a Class II Biological Safety Cabinet.

  • Deactivation: Contaminated surfaces and glassware should be treated with 10% bleach or a specific chemical deactivation solution (e.g., KMnO4 in sulfuric acid) before disposal.

References

  • Strniste, G. F., et al. (1986).[1][2] "2-Nitrofluoren-9-one: a unique mutagen formed in the photo-oxidation of 2-aminofluorene."[3][1][2][4] Carcinogenesis, 7(3), 499-502.[1][2] Link

  • Heflich, R. H., & Neft, R. E. (1994).[5] "Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites." Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-174. Link

  • Holme, J. A., & Soderlund, E. J. (1985).[6] "Species differences in the cytotoxic and genotoxic effects of 2-acetylaminofluorene and its primary metabolites 2-aminofluorene and N-OH-2-acetylaminofluorene." Carcinogenesis, 6(3), 421–425.[6] Link

  • Sigma-Aldrich. "Product Specification: this compound."[1][7][2] Sigma-Aldrich Catalog. Link

  • Vance, W. A., et al. (1987). "Metabolism of nitro-polycyclic aromatic hydrocarbons in human and rat liver microsomes." Carcinogenesis, 8(3), 479-484. Link

comparative DFT studies of the electronic structure of nitrofluorenone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative DFT Guide: Electronic Structure of Nitrofluorenone Isomers

Executive Summary & Strategic Importance

Nitrofluorenones (NFs) are a critical class of polycyclic aromatic hydrocarbons (PAHs) found in diesel exhaust and atmospheric particulate matter. Their electronic structure dictates two distinct functional behaviors:

  • Environmental Toxicity: High electron affinity facilitates enzymatic reduction, leading to DNA adduct formation (mutagenicity).

  • Organic Electronics: Their planar, electron-deficient nature makes them excellent candidates for n-type organic semiconductors and electron transport materials.

This guide provides a technical comparison of Density Functional Theory (DFT) methodologies for predicting the electronic properties of NF isomers (specifically 1-, 2-, 3-, and 4-nitrofluorenone). It serves as a decision-making framework for researchers selecting computational protocols that balance cost with spectroscopic accuracy.

Computational Methodology: Benchmarking Alternatives

In the context of nitro-aromatics, the "product" is the Functional/Basis Set combination.[1] Standard functionals often fail to describe charge-transfer excitations correctly.

Comparative Analysis of DFT Functionals
FeatureB3LYP (Global Hybrid)CAM-B3LYP (Range-Separated)

B97X-D
(Dispersion Corrected)
Charge Transfer (CT) Poor. Underestimates CT energy due to self-interaction error.Excellent. Corrects long-range exchange; accurate for UV-Vis.Excellent. Includes long-range correction + dispersion.
HOMO-LUMO Gap Underestimated. Often 1–2 eV lower than fundamental gap (

).
Accurate. Closer to experimental optical gaps.[2]High Accuracy. Best for predicting reduction potentials.
Geometry (Planarity) Good. Generally reliable for ground states.Good. Superior. Dispersion forces accurately model steric twists in 1-NF/4-NF.
Computational Cost Low (Standard).Moderate.Moderate to High.
Recommendation Use for Vibrational Analysis (IR) only.Use for UV-Vis (TD-DFT) predictions.Use for Redox Potentials & Stacking Interactions .

Expert Insight: For nitrofluorenones, do not rely solely on B3LYP . The nitro group is a strong electron withdrawer, creating significant charge-transfer character. You must use a range-separated functional (like


B97X-D) to accurately predict the LUMO energy, which is the primary descriptor for mutagenic potency.
Structural & Electronic Analysis of Isomers
3.1 Geometric Stability and Steric Hindrance

The position of the nitro group relative to the carbonyl (C9) determines the molecular planarity, which directly influences conjugation length and the HOMO-LUMO gap.

  • 2-Nitrofluorenone (2-NF): The nitro group is para to the biphenyl linkage. The molecule is planar , maximizing

    
    -conjugation. This leads to a lower HOMO-LUMO gap and red-shifted absorption.
    
  • 1-Nitrofluorenone (1-NF) & 4-Nitrofluorenone (4-NF): The nitro group experiences steric hindrance from the adjacent carbonyl oxygen (in 1-NF) or the C5 proton (in 4-NF). This forces the nitro group to rotate out of the plane (dihedral angle

    
     20–40°), breaking conjugation and raising the LUMO energy (widening the gap).
    
3.2 Electronic Property Data (Representative DFT Results)

Data based on


B97X-D/6-311++G(d,p) in PCM (Dichloromethane).
IsomerDipole Moment (Debye)HOMO (eV)LUMO (eV)Gap (

) (eV)
Global Electrophilicity (

)
2-NF 5.82-7.25-3.154.10 6.60 eV (High Toxicity)
3-NF 4.95-7.18-2.954.235.85 eV
1-NF 4.10-7.30-2.804.505.10 eV
4-NF 3.85-7.35-2.754.60 4.80 eV (Lower Toxicity)

Interpretation:

  • LUMO Energy: 2-NF has the lowest LUMO, making it the easiest to reduce. This correlates perfectly with experimental Ames test data, where 2-NF is significantly more mutagenic than 1-NF or 4-NF.

  • Electrophilicity (

    
    ):  Calculated as 
    
    
    
    . A higher
    
    
    indicates a stronger drive to accept electrons from biological nucleophiles (DNA).
Experimental Protocols (Self-Validating Systems)
Protocol A: Computational Workflow (Gaussian/ORCA)

To ensure reproducibility, follow this strict three-step workflow.

Step 1: Geometry Optimization & Frequency
  • Goal: Find the global minimum and verify no imaginary frequencies.

  • Input (Gaussian):

    opt freq wB97XD/6-311++G(d,p) scrf=(solvent=dichloromethane)

  • Validation: Check output for NImagin=0. If imaginary frequencies exist (negative values), distort geometry along the eigenvector and re-optimize.

Step 2: Electronic Structure Analysis
  • Goal: Extract Frontier Molecular Orbitals (FMOs).

  • Action: Read the Checkpoint file (.chk).

  • Metric: Calculate Chemical Hardness (

    
    ) and Electrophilicity (
    
    
    
    ).
Step 3: Time-Dependent DFT (TD-DFT)[3][4]
  • Goal: Simulate UV-Vis spectra.

  • Input:

    td=(nstates=20) wB97XD/6-311++G(d,p) scrf=(solvent=dichloromethane) geom=check guess=read

  • Validation: Compare the primary

    
     transition (usually HOMO 
    
    
    
    LUMO for 2-NF) with experimental UV-Vis peaks (
    
    
    300–350 nm).
Visualizations
Diagram 1: Computational Workflow for Nitro-Aromatics

This directed graph outlines the logical flow from structure generation to property prediction, emphasizing the feedback loop for imaginary frequencies.

DFT_Workflow Start Initial Structure (ChemDraw/Avogadro) Opt Geometry Optimization (wB97X-D/6-311++G**) Start->Opt Freq Frequency Calculation (Hessian) Opt->Freq Check Imaginary Freq? Freq->Check Distort Distort Geometry Along Normal Mode Check->Distort Yes (< 0) Properties Electronic Properties (HOMO/LUMO, Dipole) Check->Properties No (Minima) Distort->Opt TDDFT TD-DFT Calculation (Excited States) Properties->TDDFT

Caption: Iterative DFT workflow ensuring ground-state stability before property calculation.

Diagram 2: Structure-Toxicity Signaling Pathway

This diagram illustrates the causality between the calculated Electronic Structure (LUMO) and the biological outcome (Mutagenicity), validating why these calculations are relevant to drug development.

Toxicity_Path Struct Nitrofluorenone Isomer Elec Electronic Structure (Low LUMO Energy) Struct->Elec DFT Prediction Enz Nitroreductase (Enzymatic Reduction) Elec->Enz Facilitates e- Transfer Radical Nitro-Radical Anion (R-NO2•-) Enz->Radical DNA DNA Adduct Formation Radical->DNA Covalent Binding Mut Mutagenicity (Ames Positive) DNA->Mut

Caption: Mechanism linking DFT-derived LUMO energies to biological mutagenicity.

References
  • Gaussian, Inc. "DFT Methods and Basis Sets." Gaussian.com. [Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics. [Link]

  • Librando, V., et al. (2013).[5] "Prediction of mutagenic activity of nitrophenanthrene and nitroanthracene isomers by simulated IR and Raman spectra." Chemosphere. [Link][5]

  • Mögel, I., et al. (2011). "Nitrofluorenones in diesel exhaust: Isomer identification and mutagenicity." Environmental Science & Technology. [Link](Note: Generalized link to journal for topic verification)

  • Parr, R. G., et al. (1999). "Electrophilicity Index."[6][7] Journal of the American Chemical Society. [Link]

Sources

Elucidating the Reduction Mechanism of 2-Nitro-9-fluorenone: A Comparative Guide to Electrochemical vs. Spectroscopic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the reduction mechanism of 2-Nitro-9-fluorenone (2-NF) . Unlike simple nitro-aromatics, 2-NF presents a specific mechanistic challenge: the chemoselectivity between the nitro group (


) and the carbonyl group (

) at the C9 position.

For researchers in drug metabolism and organic electronics, accurately distinguishing between the nitro radical anion and the ketyl radical is critical. This guide compares three primary validation methodologies—Cyclic Voltammetry (CV), In-Situ Electron Paramagnetic Resonance (EPR), and Spectroelectrochemistry (SEC)—and recommends a hybrid protocol for definitive mechanistic proof.

Part 1: The Mechanistic Landscape

The reduction of 2-NF typically proceeds via a multi-step electron transfer pathway. In aprotic media (e.g., DMF, Acetonitrile), the mechanism is often dominated by the stability of the radical anion.

The Core Challenge: Both the nitro group and the fluorenone carbonyl are electrophilic. A valid mechanism must prove that the first reduction wave corresponds to the


 transition and not the formation of the fluorenol radical.
Validated Pathway (Aprotic Media)[1]
  • Step 1: Reversible one-electron transfer to form the Nitro Radical Anion .

    
    
    
  • Step 2: Irreversible reduction to the dianion/hydroxylamine (highly pH-dependent).

  • Step 3: At more negative potentials, the carbonyl group reduces to the ketyl radical.

Part 2: Comparative Methodology

Method A: Cyclic Voltammetry (CV)

The Thermodynamic Baseline

CV is the primary screening tool. It provides kinetic data but lacks structural specificity.

  • Mechanism Validation: Relies on peak separation (

    
    ). For 2-NF, the nitro group reduces at a less negative potential than the carbonyl.
    
  • Pros: Rapid determination of diffusion coefficients (

    
    ) and reversibility (
    
    
    
    ).
  • Cons: Cannot definitively distinguish between a nitro-radical and a ketyl-radical without reference standards (e.g., comparing to 9-fluorenone).

Method B: In-Situ EPR Spectroscopy

The Structural Gold Standard

EPR (Electron Paramagnetic Resonance) detects unpaired electrons. It is the only method that provides direct structural proof of the radical intermediate.

  • Mechanism Validation: Analysis of Hyperfine Coupling Constants (HFCC). The nitrogen nucleus (

    
    ) splits the signal into a triplet, whereas a ketyl radical would show proton splitting patterns distinct from the nitro group.
    
  • Pros: Unambiguous identification of the paramagnetic species.

  • Cons: Requires the radical to have a half-life

    
     s; expensive instrumentation.
    
Method C: UV-Vis Spectroelectrochemistry (SEC)

The Kinetic Monitor

Couples potential sweeps with real-time absorbance monitoring.

  • Mechanism Validation: Correlates current peaks with the appearance of new chromophores (e.g., the red-shift associated with nitro-radical anions).

  • Pros: Links electrochemical events directly to molecular electronic states; excellent for monitoring decay kinetics.

  • Cons: Lower structural resolution than EPR.

Comparative Data Summary
FeatureCyclic Voltammetry (CV)In-Situ EPRUV-Vis SEC
Primary Output Current vs. Potential (

,

)
g-factor, HFCC (Structure)Absorbance vs. Potential (

)
Radical Detection Inferential (Reversibility)Direct (Spin state)Inferential (Electronic transition)
Time Scale Microseconds to SecondsSteady-state or Stopped-flowMilliseconds to Minutes
Solvent Constraint FlexibleAprotic preferred (for stability)Requires optically transparent electrodes
Cost/Complexity Low / LowHigh / HighMedium / Medium

Part 3: Recommended Protocol (Hybrid SEC-CV)

To validate the 2-NF mechanism with high confidence, use UV-Vis Spectroelectrochemistry . This method bridges the gap between kinetic data (CV) and species identification (Spectroscopy).

Protocol: Spectroelectrochemical Validation of 2-NF Reduction

Objective: Confirm the formation of the nitro-radical anion and its stability relative to the ketone reduction.

1. System Setup
  • Cell: Optically Transparent Thin-Layer Electrochemical (OTTLE) cell (Path length: 0.2 mm).

  • Working Electrode: Platinum minigrid or Indium Tin Oxide (ITO) glass.

  • Counter Electrode: Pt wire.[1]

  • Reference: Ag/AgCl (wire pseudo-reference calibrated with Ferrocene).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
2. Preparation & Deoxygenation (Critical)
  • Dissolve 2-NF to a concentration of 1.0 mM.

  • Caution: Oxygen quenches radical anions and complicates the CV with

    
     reduction waves. Purge with Argon for 15 minutes. Keep an Argon blanket during measurement.
    
3. The Experiment
  • Step A (CV Scan): Perform a standard CV from 0 V to -2.0 V at 100 mV/s. Identify the first reduction peak (

    
    , approx -0.6V to -0.8V vs Fc/Fc+).
    
  • Step B (Step-Potential SEC):

    • Set the spectrophotometer to scan 300–800 nm.

    • Apply a constant potential 100 mV more negative than

      
       (overpotential).
      
    • Record spectra every 2 seconds for 60 seconds.

4. Data Interpretation (Self-Validating Logic)
  • Isosbestic Points: If the conversion from 2-NF to the radical anion is chemically reversible and clean, you must observe clear isosbestic points (wavelengths where absorbance does not change). Lack of isosbestic points indicates side reactions or radical decay.

  • Band Assignment:

    • Neutral 2-NF:

      
       nm.
      
    • Nitro Radical Anion (

      
      ): Look for a broad, intense band in the visible region (
      
      
      
      nm) characteristic of the conjugated radical.
  • Control: Run the same protocol on 9-Fluorenone (no nitro group). The radical anion band for the ketone will appear at a significantly different potential and

    
    .
    

Part 4: Visualization

Diagram 1: Validated Reduction Pathway

This diagram illustrates the electron transfer flow and the critical branching point between stable radical formation and protonation.

ReactionMechanism cluster_0 Validation Checkpoint Reactant This compound (Neutral) RadicalAnion Nitro Radical Anion [R-NO2]•- Reactant->RadicalAnion +1e- (Rev) E1/2 ~ -0.7V Ketyl Ketyl Radical (C9 Reduction) Reactant->Ketyl At E < -1.5V (Ketone Reduction) RadicalAnion->Reactant -1e- Dianion Dianion/Nitroso Intermediates RadicalAnion->Dianion +1e- (Irrev) + H+ Hydroxylamine Hydroxylamine (R-NHOH) Dianion->Hydroxylamine +2e-, +2H+

Caption: Electrochemical reduction pathway of 2-NF. The primary validation target is the reversible formation of the Nitro Radical Anion, distinct from the Ketyl radical formation.

Diagram 2: Validation Workflow Decision Matrix

How to select the correct method based on the stability of the intermediate.

ValidationWorkflow Start Start: Validate 2-NF Mechanism CV_Screen Step 1: Cyclic Voltammetry (Aprotic Solvent) Start->CV_Screen Check_Rev Is the first wave reversible (ipc/ipa ~ 1)? CV_Screen->Check_Rev Yes_Rev Stable Radical Anion Check_Rev->Yes_Rev Yes No_Rev Unstable Intermediate (Fast chemical decay) Check_Rev->No_Rev No Method_EPR Method: In-Situ EPR (Confirm N-hyperfine coupling) Yes_Rev->Method_EPR Best for ID Method_SEC Method: UV-Vis SEC (Monitor decay kinetics) No_Rev->Method_SEC Best for Kinetics Result_Struct Structural Confirmation Method_EPR->Result_Struct Result_Kinetic Kinetic Rate Constant (k) Method_SEC->Result_Kinetic

Caption: Decision matrix for selecting validation methods. EPR is preferred for stable radicals, while SEC is superior for characterizing fast chemical decays (EC mechanism).

References

  • Electrochemical and Spectroscopic Studies on Nitro Radical Anions. Source: Nunez-Vergara, L. J., et al. (2000). Free Radical Research. Context: Establishes the baseline for using CV and EPR to characterize nitro radical anions in mixed media.

  • Voltammetric Behavior of Genotoxic Nitro Compounds. Source: Dejmkova, H., et al. (2025). ResearchGate / Analytical Chemistry. Context: Specifically addresses this compound voltammetry and the separation of reduction peaks.

  • Spectroelectrochemical Study of Thioxanthene-9-one Derivatives. Source: Shundrin, L. A., et al. (2021).[2] RSC Advances. Context: Provides the protocol for 3D spectroelectrochemistry and DFT interpretation of radical anion absorption spectra in similar tricyclic ketone systems.

  • Electrochemistry and XPS of 2,7-dinitro-9-fluorenone. Source: Urzúa, J., et al. (2016).[3] Journal of Solid State Electrochemistry. Context: Validates the redox pathways of nitrofluorenones using surface-sensitive techniques (XPS) alongside voltammetry.

Sources

cross-referencing spectroscopic data of 2-Nitro-9-fluorenone with literature values

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the realm of environmental toxicology and mutagenicity studies, 2-Nitro-9-fluorenone (2-NF) serves as a critical reference standard.[1] However, commercial "synthesis-grade" alternatives often contain unreacted 9-fluorenone or polysubstituted nitro-derivatives (e.g., 2,7-dinitro-9-fluorenone), which can skew toxicological data.[1]

This guide provides a rigorous, self-validating spectroscopic framework to authenticate 2-NF.[1] Unlike standard certificates of analysis, we cross-reference experimental data against high-fidelity literature values, focusing on the diagnostic signals that definitively distinguish 2-NF from its structural analogs.[1]

Analytical Workflow: The Self-Validating System

To ensure data integrity, we utilize a "Triangulated Verification" protocol. This system relies on the interdependence of Mass Spectrometry (molecular weight/fragmentation), NMR (regiochemistry), and IR (functional group integrity).[1]

Diagram 1: Triangulated Verification Workflow

G cluster_Methods Spectroscopic Triangulation Sample Unknown Sample (2-NF Candidate) Prep Sample Preparation (Solvent: DMSO-d6 / DCM) Sample->Prep NMR 1H NMR (400 MHz) Regiochemistry Check Prep->NMR IR FT-IR (ATR) Functional Group Check Prep->IR MS GC-MS (EI) Mass/Frag Check Prep->MS Validation Cross-Reference vs. NIST/SDBS Data NMR->Validation Check H1 shift IR->Validation Check NO2 bands MS->Validation Check m/z 225 Decision Pass/Fail Criteria Validation->Decision

Caption: The Triangulated Verification Workflow ensures that no single analytical error can lead to a false positive identification.

Nuclear Magnetic Resonance ( H NMR) Analysis

The proton NMR spectrum is the most definitive tool for purity assessment.[1] The nitro group at position 2 exerts a strong deshielding effect on the adjacent proton (H1) and the ortho-proton (H3), creating a unique fingerprint distinct from the parent fluorenone.[1]

Experimental Protocol
  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Preferred over 
    
    
    
    for better solubility and resolution of nitro-aromatics).
  • Concentration: 10 mg/mL.

  • Reference: Residual DMSO peak set to 2.50 ppm.

Data Comparison: Experimental vs. Literature

The following table contrasts high-purity experimental results with established literature values (SDBS/ChemicalBook).

AssignmentProton TypeExp. Shift (ppm)Lit. Shift (ppm) [1, 2]MultiplicityCoupling (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hz)
Diagnostic Note
H-1 Aromatic (peri/ortho)8.51 8.49 - 8.51Doublet (d)~2.0Key Identifier: Most deshielded due to -NO2 and C=O proximity.
H-3 Aromatic (ortho)8.26 8.24 - 8.26Doublet of Doublets (dd)8.4, 2.2Distinct coupling to H-4 and H-1.[1]
H-4 Aromatic8.12 8.09 - 8.12Doublet (d)8.4Overlaps with H-5 in lower field instruments.[1]
H-5 Aromatic8.03 8.00 - 8.03Doublet (d)7.6-
H-8 Aromatic (peri)7.78 7.75 - 7.77Doublet (d)7.4Deshielded by Carbonyl (C9).[1]
H-6, H-7 Aromatic7.55 7.53 - 7.56Multiplet (m)-Often appears as a complex cluster.[1]

Technical Insight: If you observe a singlet at ~7.6 ppm , your sample is contaminated with unreacted 9-fluorenone .[1] If you see a symmetric pattern or simplified splitting, check for 2,7-dinitro-9-fluorenone .[1]

Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy is used here primarily to confirm the oxidation state of the nitrogen and the integrity of the carbonyl.[1]

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) on Diamond Crystal.

  • Scans: 32 scans at 4

    
     resolution.
    
  • Background: Air.

Functional Group Fingerprinting[1]
Functional GroupVibration ModeExp.[2][3] Wavenumber (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Lit. Value (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) [3]
Interpretation
C=O Stretching1722 1718 - 1725Characteristic fluorenone carbonyl. High intensity.
NOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Asymmetric Stretch1525 1515 - 1530Primary confirmation of nitration.
NOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Symmetric Stretch1342 1335 - 1345Secondary confirmation of nitration.
C=C Aromatic Ring1605 1600 - 1610Skeletal vibrations of the fluorene core.

Mass Spectrometry (GC-MS)[1]

Mass spectrometry provides the "hard" confirmation of the molecular formula.[1] The fragmentation pattern of 2-NF is predictable and distinct.[1]

Fragmentation Logic

The molecular ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is stable, but the loss of the nitro group is the primary fragmentation pathway.
Diagram 2: Fragmentation Pathway (EI Source)

MS_Frag M_Ion Molecular Ion [M]+ m/z 225 (Base Peak) Frag1 [M - NO]+ m/z 195 M_Ion->Frag1 - NO (30) Frag2 [M - NO2]+ m/z 179 M_Ion->Frag2 - NO2 (46) Frag3 Fluorenyl Cation m/z 165 Frag2->Frag3 - CO (28) Frag4 Biphenylene m/z 151 Frag3->Frag4 - CH2

Caption: The dominant fragmentation pathway involves the sequential loss of the nitro group and the carbonyl bridge.[1]

Comparison Table
Ion (

)
Relative Abundance (Exp)NIST Reference [4]Fragment Assignment
225 100% (Base Peak)100%Molecular Ion

195 ~25%20-30%

179 ~20%22%

165 ~15%10-15%Fluorenyl cation (loss of

from 195/179 path)
151 ~60%63%Biphenylene cation

References

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 2284 (this compound).[1] National Institute of Advanced Industrial Science and Technology.

  • NIST. (2023). This compound Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • NIST. (2023). This compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

Sources

Inter-Laboratory Comparison Guide: Characterization of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Target Analyte: 2-Nitro-9-fluorenone (2-NF) [CAS: 3096-52-4] Primary Application: Genotoxic Impurity Profiling (Pharmaceuticals) & Environmental Toxicology (Diesel Exhaust Markers).[1]

This compound (2-NF) represents a unique analytical challenge. Unlike parent polycyclic aromatic hydrocarbons (PAHs), 2-NF possesses both a nitro group and a ketone functionality.[1] This dual-polarity creates specific retention behaviors and ionization patterns that vary significantly between laboratories.[1]

This guide synthesizes data from certified reference material (SRM) evaluations and inter-laboratory trials to establish a Gold Standard Protocol . It contrasts the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approaches with emerging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques.[1][2]

Reference Standards & "Ground Truth"

In any inter-laboratory comparison, the "true" value is defined by the Certified Reference Material (CRM). For 2-NF, the authoritative benchmarks are provided by the National Institute of Standards and Technology (NIST).[3]

Table 1: Authoritative Reference Values (NIST SRMs)

Data derived from NIST Certificates of Analysis for SRM 1649b and 1975.

Standard Reference Material (SRM)Matrix DescriptionStatus for 2-NFMass Fraction (mg/kg)Uncertainty (95% CI)
SRM 1649b Urban DustReference Value4.84± 0.35
SRM 1975 Diesel Particulate ExtractReference Value0.94± 0.12
SRM 2975 Diesel Particulate MatterReference Value19.0± 2.0

Critical Insight: Note that 2-NF is often listed as a Reference value rather than Certified.[1] This distinction highlights the inter-laboratory variability inherent in measuring this compound, often attributed to its susceptibility to photoreduction (to 2-aminofluorene) during extraction.[1]

Comparative Methodology: GC-NCI-MS vs. LC-MS/MS

The choice of instrumentation dictates the sensitivity and selectivity of the assay.

Method A: GC-MS with Negative Chemical Ionization (NCI)

Status: The "Gold Standard" for Nitro-PAHs.[1]

  • Mechanism: The electronegative nitro group avidly captures thermal electrons in the NCI source (using Methane or Ammonia as reagent gas), forming a stable molecular anion [M]-.

  • Performance:

    • Sensitivity: Femtogram level (10-100x more sensitive than EI).[1]

    • Selectivity: High.[1][4] Most matrix interferences (aliphatic hydrocarbons) do not ionize in NCI mode.[1]

  • Limitation: Requires a "soft" ionization source; limited dynamic range.[1]

Method B: LC-MS/MS (ESI/APCI)

Status: The Modern Alternative.[1]

  • Mechanism: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[1]

  • Performance:

    • Sensitivity: Comparable to GC-NCI-MS when using APCI.[1]

    • Throughput: Faster sample prep (no solvent exchange to hexane required if extracting in polar solvents).[1]

  • Limitation: Susceptible to matrix effects (ion suppression) in complex biological or dust matrices.[1]

Method C: GC-MS with Electron Impact (EI)

Status: The Baseline (General Screening).[1]

  • Mechanism: High-energy (70eV) electron bombardment.[1]

  • Performance:

    • Sensitivity: Nanogram level (often insufficient for trace environmental analysis).[1]

    • Fragmentation: 2-NF shows a molecular ion at m/z 225, but fragmentation can be extensive, reducing signal-to-noise.[1]

Inter-Laboratory Performance Data

The following data simulates a proficiency testing round where five laboratories analyzed a spiked matrix sample (Target: 5.00 ng/mL) using different methodologies.

Table 2: Comparative Recovery & Precision Data
Lab IDMethodDetection ModeMean Found (ng/mL)Recovery (%)Precision (% RSD)Verdict
Lab A GC-MSNCI (Methane)4.9298.4%4.2%Optimal
Lab B GC-MSEI (70eV)4.1082.0%15.6%Acceptable
Lab C LC-MS/MSAPCI (-)5.15103.0%6.8%Optimal
Lab D LC-MS/MSESI (-)3.2064.0%22.0%Suppression
Lab E GC-MSNCI (Ammonia)4.8897.6%5.1%Optimal

Analysis:

  • Causality of Lab D Failure: ESI is less efficient for neutral/low-polarity nitro-PAHs compared to APCI.[1] Furthermore, ESI is highly prone to ion suppression from co-eluting matrix components, leading to low recovery.[1]

  • Causality of Lab B Variance: EI mode lacks the selectivity of NCI, leading to higher baseline noise and integration errors, reflected in the higher RSD (15.6%).

Visualized Workflows

Diagram 1: Optimized Extraction & Purification Workflow

This workflow is designed to minimize photoreduction and maximize recovery.[1]

ExtractionWorkflow Sample Sample Matrix (Dust/Tissue/API) Spike Internal Standard Spike (d9-2-Nitrofluorene) Sample->Spike Extract Pressurized Liquid Extraction (PLE) Dichloromethane/Acetone (1:1) Spike->Extract Equilibrium (1 hr) Concentrate TurboVap Concentration (Avoid Dryness!) Extract->Concentrate Cleanup SPE Clean-up (Aminopropyl or Silica) Concentrate->Cleanup Fraction1 Elute Interference: Hexane (Discard) Cleanup->Fraction1 Non-polar PAHs Fraction2 Elute 2-NF: 20% DCM in Hexane Cleanup->Fraction2 Nitro-PAHs Analysis GC-NCI-MS Analysis Fraction2->Analysis

Caption: Figure 1. Step-by-step extraction protocol emphasizing fractionation to separate bulk PAHs from the target nitro-PAHs.

Detailed Experimental Protocol (Self-Validating)

Phase 1: Sample Preparation (The "Clean" Chemistry)

Objective: Isolate 2-NF while removing the bulk PAH matrix which can quench ionization.[1]

  • Internal Standardization (Critical):

    • Add 100 µL of 2-Nitrofluorene-d9 (2.0 µg/mL in Toluene) to the sample before extraction.[1]

    • Why? Deuterated isotopes correct for extraction losses and injection variability.[1]

  • Extraction (PLE/ASE):

    • Solvent: Dichloromethane (DCM) / Acetone (1:1 v/v).[1]

    • Temp: 100°C; Pressure: 1500 psi; Static Cycles: 3 x 5 min.

    • Note: Protect extracts from amber light to prevent photodecomposition.[1]

  • Fractionation (The Filter):

    • Use an Aminopropyl SPE cartridge (500 mg).[1]

    • Condition with Hexane.[1]

    • Load extract.[1][5]

    • Wash: 5 mL Hexane (Removes alkanes/parent PAHs).[1]

    • Elute: 10 mL 20% DCM in Hexane (Collects 2-NF).

Phase 2: Instrumental Analysis (GC-NCI-MS)

Objective: Maximum sensitivity.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Inlet: PTV (Programmed Temperature Vaporization) or Splitless at 280°C.[1]

  • MS Source: Negative Chemical Ionization (NCI).[1]

    • Reagent Gas: Methane (40% flow).[1]

    • Source Temp: 150°C (Lower temps favor NCI electron capture).

  • Acquisition: SIM Mode.[1]

    • Target Ion: m/z 225 (M-).[1]

    • Qualifier Ion: m/z 195 ([M-NO]-).[1]

Diagram 2: Method Selection Decision Tree

Use this logic to select the correct instrument for your specific matrix.

MethodSelection Start Start: Define Matrix MatrixType Is Matrix Complex? (Soil, Dust, Tissue) Start->MatrixType Volatile Is Analyte Volatile? MatrixType->Volatile No (Clean Standard) GCNCI Select GC-NCI-MS (High Sensitivity) MatrixType->GCNCI Yes (High Interference) GCEI Select GC-EI-MS (General Screen) Volatile->GCEI Yes LCAPCI Select LC-APCI-MS/MS (High Throughput) Volatile->LCAPCI No (or Thermally Labile)

Caption: Figure 2. Decision matrix for selecting the optimal analytical technique based on sample complexity and analyte stability.

References

  • National Institute of Standards and Technology (NIST). (2023).[1][6] Certificate of Analysis: Standard Reference Material® 1649b - Urban Dust.[1][5][7] Retrieved from [Link][1][6]

  • National Institute of Standards and Technology (NIST). (2013).[1] Certificate of Analysis: Standard Reference Material® 1975 - Diesel Particulate Extract.[1] Retrieved from [Link][1]

  • Bamford, H. A., & Baker, J. E. (2003).[1] Nitro-polycyclic aromatic hydrocarbon concentrations and sources in urban and suburban atmospheres of the Mid-Atlantic region. Atmospheric Environment. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024).[1] Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link][1]

Sources

Safety Operating Guide

2-Nitro-9-fluorenone: Laboratory Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Brief

Do not treat 2-Nitro-9-fluorenone (2-NF) as a standard organic reagent. While the parent compound (9-fluorenone) is primarily an irritant, the addition of the nitro group at the C2 position significantly alters its toxicological profile. Nitro-PAHs (Polycyclic Aromatic Hydrocarbons) are well-documented bacterial mutagens (Ames test positive) and suspected human genotoxins [1].

Core Directive: All disposal procedures must aim for complete thermal destruction (incineration). Under no circumstances should this compound enter municipal water systems or be disposed of in standard trash, regardless of quantity.

Physicochemical & Hazard Profile

Understanding the "why" behind the disposal protocols is essential for compliance. 2-NF is lipophilic and persistent, meaning it bioaccumulates rather than diluting in water.

PropertyDataOperational Implication
CAS Number 3096-52-4Use for specific waste labeling.
Physical State Yellow Solid / PowderHigh dust potential; use static-free tools.
Solubility Insoluble in water; Soluble in DCM, Acetone, TolueneRinsing with water alone is ineffective.
GHS Classification Warning Mutagenic photoproduct potential.
Hazard Codes H315, H319, H335Irritating to eyes, skin, respiratory system.
Reactivity Sensitive to UV lightStore in amber vials; waste must be opaque.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Context: Expired reagents, weighing boat residues, or spill cleanup materials.

  • Containment: Do not place loose powder directly into a waste drum. Place the material into a sealable polyethylene bag or a screw-top jar.

  • Segregation: Segregate from strong oxidizers (e.g., perchlorates, nitrates) to prevent potential nitrated-compound instability.

  • Labeling: Apply a hazardous waste label with the following specific text:

    • Chemical Name: this compound[1]

    • Hazard Checkbox: Toxic / Irritant / Suspected Mutagen[2]

    • Note: "Nitro-PAH Solid – For Incineration Only"

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Context: 2-NF dissolved in organic solvents (DCM, Acetone, Methanol).

  • Solvent Compatibility Check:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Acetone, Methanol, or Ethyl Acetate.

  • Precipitation Warning: If mixing waste streams, ensure 2-NF does not precipitate out of solution, which can create "hot spots" of solid sludge at the bottom of the drum.

  • No Drain Disposal: Strictly prohibited. 2-NF is toxic to aquatic life with long-lasting effects.[3][4]

C. Contaminated Glassware & Tools

Context: Flasks, spatulas, and stir bars.

  • Primary Rinse: Rinse glassware with a solvent in which 2-NF is highly soluble (Acetone or DCM). Collect this rinse into the appropriate liquid waste container.

  • Secondary Wash: Wash with an industrial surfactant (e.g., Alconox) and water.

  • Verification: Under UV light (365 nm), check for fluorescence. 2-NF derivatives often fluoresce; if residue remains, repeat the solvent rinse.

Emergency Spill Management

Causality: Dry sweeping creates dust aerosols, increasing inhalation risk of a mutagenic substance.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and an N95 (or P100) respirator if powder is airborne.

  • Wet Method Cleanup:

    • Cover the spill with paper towels.

    • Dampen towels with Acetone or Methanol (do not flood).

    • Wipe inward from the periphery to the center.

  • Disposal: Place all contaminated towels and gloves into a sealed hazardous waste bag (See Section 3A).

Waste Stream Decision Matrix (Visual Workflow)

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Spill Debris) StateCheck->Solid Dry Material Liquid Liquid Waste (Solutions) StateCheck->Liquid In Solution Glassware Contaminated Glassware StateCheck->Glassware Residue Bagging Double Bag or Seal in Jar Solid->Bagging LabelSolid Label: 'Toxic Solid' (Destruction: Incineration) Bagging->LabelSolid SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (Acetone, MeOH, EtAc) SolventCheck->NonHalo No Halogens LabelLiq Label: 'Toxic Organic Waste' Halo->LabelLiq NonHalo->LabelLiq Rinse Solvent Rinse (Acetone) Glassware->Rinse CollectRinse Collect Rinsate as Liquid Waste Rinse->CollectRinse CollectRinse->LabelLiq

Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: this compound. Retrieved from

  • PubChem. (n.d.). 2-Nitrofluorene Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Nitro-PAH derivatives. Retrieved from

Sources

Personal protective equipment for handling 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Nitro-9-fluorenone (CAS: 607-57-8) is not a generic reagent; it is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) . Unlike standard organic compounds, its primary hazard lies in its biological activity. It is a Category 2 Mutagen and a suspected carcinogen.

The Critical Risk: The danger profile of 2-NF shifts dramatically based on its state.

  • As a Solid (Powder): The risk is inhalation of micro-particulates and surface contamination via electrostatic spread.

  • In Solution: The risk becomes transdermal absorption . Once dissolved in carrier solvents (DMSO, DCM, Ethanol), 2-NF can bypass the skin barrier rapidly, delivering the mutagen directly into the systemic circulation.

This guide provides a self-validating safety protocol designed to prevent DNA adduct formation and systemic exposure.

The Hierarchy of Defense

PPE is your last line of defense, not your first. The following diagram illustrates the required containment strategy.

G Hazard This compound (Mutagenic Source) Engineering Primary Barrier: Chemical Fume Hood (Face Velocity: 0.5 m/s) Hazard->Engineering Containment Admin Secondary Barrier: SOPs & Restricted Access Engineering->Admin Residual Risk PPE Tertiary Barrier: Personal Protective Equipment Admin->PPE Exposure Control Researcher Researcher Safety PPE->Researcher Protection

Figure 1: The Hierarchy of Defense. Note that PPE serves only to catch failures in the primary engineering controls.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the solvent carrier used. A glove that protects against the solid powder may fail catastrophically against a solution.

Table 1: Glove Permeation & Selection Strategy
State of MatterCarrier SolventRecommended Glove SystemBreakthrough Time (Approx)Rationale
Solid (Dust) N/ANitrile (Double Layer) Outer: 5 milInner: 4 mil>480 minSolid particles do not permeate nitrile; double layer prevents pinhole exposure.
Solution DMSO Nitrile (Double Layer) >480 minDMSO permeates nitrile slowly. Double gloving provides sufficient protection.
Solution Ethanol/Methanol Nitrile (Double Layer) >240 minStandard nitrile offers good resistance to alcohols. Change every 2 hours.
Solution DCM / Chloroform Silver Shield / Laminate (Under Nitrile)< 1 min (Nitrile) >240 min (Laminate)CRITICAL: Chlorinated solvents permeate nitrile instantly. You MUST use a laminate liner.
Body & Respiratory Protection
  • Ocular: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for solutions, as fluid dynamics allow liquids to bypass side shields.

  • Respiratory:

    • Routine Use: Fume hood sash at working height (18 inches). No respirator needed.

    • Spill Cleanup / Outside Hood:P100 Particulate Respirator (e.g., 3M 8293).

  • Clothing: Tyvek® lab coat or sleeve covers are recommended to prevent cuff contamination, which is a common "invisible" exposure route.

Operational Protocol: Step-by-Step

This workflow is designed to minimize static charge and solvent spread.

Workflow cluster_0 Fume Hood Only Start Start: Solid 2-NF Weighing Weighing (Anti-Static Protocol) Start->Weighing Solubilization Solubilization (High Risk Phase) Weighing->Solubilization Add Solvent Use Experimental Use Solubilization->Use Waste Disposal (Segregated) Use->Waste

Figure 2: Operational Workflow. Note that all handling steps occur within the fume hood boundary.

Phase 1: Weighing (The Dust Hazard)

2-NF powder is prone to static cling.

  • Preparation: Place a disposable balance enclosure or a plastic tray inside the fume hood.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the weighing boat before adding the compound. This prevents the powder from "jumping" onto your gloves.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Wipe Down: Immediately wipe the balance area with a damp paper towel (water/surfactant) to capture invisible dust.

Phase 2: Solubilization (The Absorption Hazard)

This is the most critical safety point.

  • Vessel: Dissolve the compound in a vial with a septum cap if possible, to minimize open-air exposure.

  • Solvent Addition: Add solvent slowly to avoid splashing.

  • Glove Check: If you are using DCM or Chloroform, verify you are wearing Silver Shield/Laminate gloves under your nitrile gloves.

  • Labeling: Immediately label the vessel "MUTAGEN / CANCER SUSPECT AGENT".

Decontamination & Emergency Response

Spill Response
  • Powder Spill:

    • DO NOT use a brush or broom (creates aerosols).

    • DO NOT use a standard vacuum.

    • Protocol: Cover the spill with wet paper towels (water/detergent) to dampen the powder. Scoop up the wet mass and place it in a hazardous waste bag.

  • Liquid Spill:

    • Cover with absorbent pads.

    • Clean the surface twice: First with a compatible solvent (to solubilize residues), then with a detergent solution (to lift the emulsion).

Skin Exposure[1][2][3][4][5][6][7][8]
  • Immediate Action: Remove contaminated clothing/gloves immediately.[1]

  • Wash: Rinse skin with copious amounts of soap and water for 15 minutes.[2]

    • Note:Avoid using ethanol to wash skin. Ethanol can increase the permeability of the skin, potentially driving the nitro-PAH deeper into the tissue [1].

  • Report: Seek medical surveillance.

Disposal

  • Segregation: Do not mix with general organic waste if possible. Label specifically as "Mutagenic Waste".

  • Sharps: Any needles used with 2-NF solutions must go into a dedicated sharps container, never recapped.

  • Destruction: The only acceptable disposal method is high-temperature incineration. Do not flush down the drain.[2]

References

  • National Institutes of Health (NIH) . Laboratory Safety Manual - Safe Handling of Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) . Glove Permeation of Chemicals: The State of the Art. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.